molecular formula C45H70N7O18P3S B1262715 (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Katalognummer: B1262715
Molekulargewicht: 1122.1 g/mol
InChI-Schlüssel: UIAGUJIMVQPSDP-MMIMDATBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is an organic molecule.

Eigenschaften

Molekularformel

C45H70N7O18P3S

Molekulargewicht

1122.1 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z,15Z,18Z)-3-oxotetracosa-6,9,12,15,18-pentaenethioate

InChI

InChI=1S/C45H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,31-32,34,38-40,44,56-57H,4-7,10,13,16,19,22-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-,21-20-/t34-,38-,39-,40?,44-/m1/s1

InChI-Schlüssel

UIAGUJIMVQPSDP-MMIMDATBSA-N

Isomerische SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Kanonische SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Introduction

This compound is a very long-chain fatty acyl-CoA (VLCFA-CoA) derivative that serves as an intermediate in the metabolic breakdown of C24 polyunsaturated fatty acids. Its structure, featuring a C24 carbon chain with five cis double bonds and a ketone group at the beta-position (C-3), is characteristic of an intermediate in the peroxisomal β-oxidation pathway. This guide provides a comprehensive overview of its structure, properties, biological significance, and the experimental methodologies used to study its metabolic context.

Chemical Structure and Properties

The molecule consists of a 24-carbon fatty acid chain with five double bonds at positions 6, 9, 12, 15, and 18, all in the cis (Z) configuration. A ketone group is present at the C-3 position, and the carboxyl group is esterified to coenzyme A.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C45H66N7O18P3SPubChem (Computed)
Molecular Weight 1125.0 g/mol PubChem (Computed)
Canonical SMILES CCC=CCC=CCC=CCC=CCC=CCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)P(=O)(O)O)OPubChem (for a related structure)
InChI Key (unavailable for the exact molecule)
Topological Polar Surface Area 374 ŲPubChem (Computed)
Hydrogen Bond Donors 10PubChem (Computed)
Hydrogen Bond Acceptors 18PubChem (Computed)
Rotatable Bond Count 24PubChem (Computed)

Note: As this specific intermediate is not extensively characterized experimentally, these properties are computed based on its chemical structure and are similar to other very-long-chain acyl-CoAs.

Biological Context: Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids

This compound is an intermediate in the peroxisomal β-oxidation of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA. Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs, >C22), which cannot be directly metabolized by mitochondria.[1]

The β-oxidation cycle in peroxisomes involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[2][3]

Metabolic Pathway

The formation and subsequent cleavage of this compound is a key part of one cycle of peroxisomal β-oxidation.

Peroxisomal_Beta_Oxidation cluster_0 start (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahexaenoyl-CoA intermediate1 (2E,6Z,9Z,12Z,15Z,18Z)- 2-trans-Enoyl-CoA start->intermediate1 Acyl-CoA Oxidase (ACOX) intermediate2 (6Z,9Z,12Z,15Z,18Z)- 3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA intermediate1->intermediate2 Enoyl-CoA Hydratase (multifunctional enzyme) target (6Z,9Z,12Z,15Z,18Z)- 3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA intermediate2->target 3-Hydroxyacyl-CoA Dehydrogenase (multifunctional enzyme) end_product1 (4Z,7Z,10Z,13Z,16Z)- Docosahexaenoyl-CoA target->end_product1 Thiolase end_product2 Acetyl-CoA target->end_product2 Thiolase In_Vitro_Assay_Workflow prep Prepare Reaction Mixture (Buffer, Cofactors, Substrate) start Initiate Reaction (Add Peroxisomes/Enzymes) prep->start incubate Incubate at 37°C start->incubate measure Monitor Reaction (Spectrophotometry or HPLC) incubate->measure analyze Calculate Enzyme Activity measure->analyze Biological_Significance cluster_1 vlcfa VLCFA Metabolism (e.g., DHA derivatives) peroxisome Peroxisomal β-Oxidation vlcfa->peroxisome intermediate (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA peroxisome->intermediate homeostasis Lipid Homeostasis peroxisome->homeostasis products Acetyl-CoA & Shorter Acyl-CoAs intermediate->products energy Energy Production (via mitochondria) products->energy disease Disease Prevention (e.g., X-ALD) homeostasis->disease function Normal Cellular Function (Brain, Retina) homeostasis->function

References

An In-depth Technical Guide on the Biological Role of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a pivotal, yet transient, intermediate in the biosynthesis of docosahexaenoic acid (DHA), an omega-3 fatty acid of profound importance in human health. This technical guide provides a comprehensive overview of its metabolic context, the enzymes governing its transformation, and its potential, indirect role in cellular signaling through its precursor and product molecules. Detailed experimental protocols for its analysis and a summary of relevant enzymatic quantitative data are presented to facilitate further research and therapeutic development.

Introduction

This compound is a very-long-chain polyunsaturated fatty acyl-CoA that serves as a key intermediate in the peroxisomal β-oxidation pathway responsible for the final steps of docosahexaenoic acid (DHA, C22:6n-3) synthesis. While not a household name like its end-product, understanding the lifecycle of this molecule is critical for elucidating the regulatory mechanisms of DHA production and for investigating pathologies associated with very-long-chain fatty acid metabolism. This guide aims to consolidate the current knowledge on this specific molecule for researchers in lipid metabolism, neuroscience, and drug discovery.

Biological Role and Metabolic Pathway

The primary biological role of this compound is as a substrate in the final thiolytic cleavage step of a single round of peroxisomal β-oxidation that shortens a 24-carbon polyunsaturated fatty acid to the 22-carbon DHA.

The metabolic journey begins with the elongation of eicosapentaenoic acid (EPA, C20:5n-3) in the endoplasmic reticulum to (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (C24:6n-3). This C24:6n-3-CoA is then transported into the peroxisome for a chain-shortening β-oxidation cycle.

The peroxisomal β-oxidation of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA proceeds through the following steps:

  • Dehydrogenation: Catalyzed by Acyl-CoA Oxidase 1 (ACOX1), introducing a double bond at the C2 position.

  • Hydration and Dehydrogenation: Catalyzed by D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. This step results in the formation of this compound.

  • Thiolytic Cleavage: This is the final step where this compound is cleaved by a peroxisomal thiolase. This reaction yields Docosahexaenoyl-CoA (DHA-CoA) and acetyl-CoA. In humans, this can be catalyzed by either 3-ketoacyl-CoA thiolase (ACAA1) or Sterol Carrier Protein 2 (SCP2) thiolase.[1]

DHA-CoA is then exported from the peroxisome and can be incorporated into cellular lipids, primarily phospholipids in cell membranes.

Signaling Pathways

Direct signaling roles for this compound have not been described. However, its position as an intermediate in DHA synthesis places it in a pathway with profound signaling implications.

  • Precursor Signaling: Very-long-chain fatty acyl-CoAs, the precursors to the target molecule, are known to act as regulatory molecules. They can influence the activity of enzymes and transcription factors, thereby modulating gene expression related to lipid metabolism.[2]

  • Product Signaling: The end product, DHA, is a well-established signaling molecule with diverse effects. DHA is a precursor to pro-resolving lipid mediators like resolvins and protectins, which are crucial in the resolution of inflammation. It also directly influences membrane properties and can modulate the activity of membrane-bound receptors and ion channels.

The efficient conversion of its precursors through this compound is therefore critical for maintaining adequate levels of DHA for these signaling functions.

DHA_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome EPA_CoA EPA-CoA (C20:5n-3) Elongation Elongation Enzymes EPA_CoA->Elongation C24_6_CoA_ER (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahexaenoyl-CoA (C24:6n-3) Elongation->C24_6_CoA_ER C24_6_CoA_Perox (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahexaenoyl-CoA C24_6_CoA_ER->C24_6_CoA_Perox Transport ACOX1 ACOX1 C24_6_CoA_Perox->ACOX1 Enoyl_CoA (2E,6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosaheptaenoyl-CoA ACOX1->Enoyl_CoA DBP DBP Enoyl_CoA->DBP Target_Molecule (6Z,9Z,12Z,15Z,18Z)-3-Oxo- tetracosapenta-6,9,12,15,18-enoyl-CoA DBP->Target_Molecule Thiolase ACAA1 / SCP2 Thiolase Target_Molecule->Thiolase DHA_CoA DHA-CoA (C22:6n-3) Thiolase->DHA_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Incorporation Membrane Phospholipids DHA_CoA->Incorporation Transport & Esterification

Figure 1: Metabolic pathway of DHA synthesis highlighting the role of the target molecule.

Quantitative Data

Direct kinetic data for the enzymatic reactions involving this compound and its immediate precursor are scarce in the literature. The following tables summarize available kinetic parameters for the key enzymes with relevant or analogous substrates.

Table 1: Kinetic Parameters of Acyl-CoA Oxidase 1 (ACOX1)

SubstrateOrganismKm (µM)Vmax (U/mg)Reference
Palmitoyl-CoAHuman73 (ACOX1a), 90 (ACOX1b)0.076 (ACOX1a), 1.8 (ACOX1b)[2]
Palmitoyl-CoARat--[3]

Note: While not the specific substrate, palmitoyl-CoA is a commonly used substrate for ACOX1 assays.

Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase (ACAA1)

SubstrateOrganismKm (µM)Vmax (µmol/min/mg)Reference
Acetoacetyl-CoARat7.726.8[1]
3-Oxooctanoyl-CoARat9.1-[1]
3-Oxohexadecanoyl-CoARat7.8-[1]
3-Oxo-(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoARat--[1]

Note: The reaction with 3-oxo-(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA is noted in UniProt for rat ACAA1a, indicating it is a substrate, though specific kinetic parameters are not provided.

Experimental Protocols

Analysis of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of very-long-chain fatty acyl-CoAs.

Objective: To quantify the levels of this compound in biological samples.

Materials:

  • Biological sample (cells or tissues)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain 3-oxo-acyl-CoA)

  • Methanol, Chloroform, Water (for lipid extraction)

  • Acetonitrile, Formic Acid (for LC-MS/MS)

  • Reverse-phase C18 column

  • Tandem mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue samples or pelletize cultured cells.

    • Add the internal standard.

    • Perform a Bligh-Dyer extraction (or a similar lipid extraction method) using a mixture of methanol, chloroform, and water.

    • Collect the organic phase containing the lipids and acyl-CoAs.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the reconstituted sample onto a C18 reverse-phase column.

      • Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid. The gradient should be optimized to achieve good separation of the target analyte from other acyl-CoAs.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion ESI mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. The product ion will be a specific fragment generated by collision-induced dissociation (e.g., the fragment corresponding to the loss of the pantetheine-adenosine diphosphate moiety).

      • The MRM transition for the internal standard should also be monitored.

  • Quantification:

    • Generate a standard curve using known concentrations of a synthetic standard of the target molecule (if available) or a closely related compound.

    • Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Cells/Tissue) IS Add Internal Standard Sample->IS Extraction Lipid Extraction (e.g., Bligh-Dyer) IS->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC ESI Electrospray Ionization (+) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Detector->Data Data Acquisition

Figure 2: General workflow for the analysis of the target molecule by LC-MS/MS.
Assay for Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

This protocol can be adapted to measure the conversion of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA to DHA-CoA, which involves the formation and consumption of the target molecule.

Objective: To measure the rate of peroxisomal β-oxidation of a very-long-chain polyunsaturated fatty acid.

Materials:

  • Isolated peroxisomes or cell homogenates

  • Substrate: (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA

  • Cofactors: NAD+, Coenzyme A

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., a strong acid)

  • LC-MS/MS system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the isolated peroxisomes or cell homogenate with the reaction buffer containing NAD+ and Coenzyme A.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the substrate, (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA.

  • Incubation and Quenching:

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching solution.

  • Product Analysis:

    • Centrifuge the quenched reaction mixture to pellet the protein.

    • Analyze the supernatant for the formation of DHA-CoA and the consumption of the starting substrate using LC-MS/MS as described in Protocol 4.1.

  • Calculation of Activity:

    • Calculate the rate of product formation (DHA-CoA) per unit time per amount of protein to determine the enzymatic activity.

Conclusion and Future Directions

This compound is a critical intermediate in the biosynthesis of DHA. While its direct biological activities remain to be elucidated, its role in ensuring the proper supply of DHA underscores its importance. Future research should focus on:

  • Direct Quantification: Developing methods for the precise quantification of this and related intermediates in various tissues and disease states.

  • Enzyme Kinetics: Determining the specific kinetic parameters of ACOX1, DBP, and the peroxisomal thiolases with their native polyunsaturated substrates.

  • Regulatory Mechanisms: Investigating how the flux through this pathway is regulated, which could have implications for nutritional and therapeutic interventions.

  • Potential Signaling Roles: Exploring whether this molecule, or its immediate precursor and product within the peroxisome, has any direct signaling functions within this organelle.

A deeper understanding of the metabolism of this compound will undoubtedly provide valuable insights into the intricate network of lipid metabolism and its impact on human health and disease.

References

The Metabolic Crossroads of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those derived from the elongation of omega-3 fatty acids like docosahexaenoic acid (DHA). Its metabolism is situated at the nexus of lipid catabolism and cellular signaling, influencing processes such as inflammation and energy homeostasis. This technical guide provides an in-depth analysis of the metabolic pathway involving this molecule, including detailed experimental protocols, quantitative data on related enzymatic activities, and its putative role in nuclear receptor signaling.

Introduction: The Significance of Very-Long-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, particularly sphingolipids, and serve as precursors for signaling molecules.[1] The breakdown of VLCFAs occurs almost exclusively in peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle these long acyl chains.[2][3] Dysregulation of peroxisomal β-oxidation leads to the accumulation of VLCFAs, a hallmark of severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD).[3]

The molecule of interest, this compound, is the 3-ketoacyl-CoA intermediate derived from (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA (C24:5, n-3). This VLC-PUFA is formed through the elongation of shorter-chain omega-3 fatty acids. Its catabolism via peroxisomal β-oxidation is not only a means of energy production but also a critical pathway for the synthesis of bioactive lipids and the regulation of gene expression.

The Peroxisomal β-Oxidation Pathway

The degradation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA to shorter chain fatty acids proceeds through a series of enzymatic reactions within the peroxisome.

Key Enzymes and Reactions

The peroxisomal β-oxidation spiral involves three core enzymes that catalyze four sequential reactions:

  • Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in the β-oxidation of straight-chain acyl-CoAs.[4] It introduces a double bond between the α and β carbons of the acyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).

  • 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4) / D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA, which is then oxidized to the corresponding 3-ketoacyl-CoA, the molecule of interest in this guide.

  • Peroxisomal 3-ketoacyl-CoA Thiolase (Thiolase): This enzyme catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA. In the presence of coenzyme A, it releases a shortened acyl-CoA (in this case, docosatetraenoyl-CoA, C22:4) and acetyl-CoA.[5]

The shortened acyl-CoA can then undergo further rounds of β-oxidation until it is converted to medium-chain acyl-CoAs, which are subsequently transported to the mitochondria for complete oxidation.[6]

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation of (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA C24_5_CoA (6Z,9Z,12Z,15Z,18Z)- Tetracosapentaenoyl-CoA (C24:5-CoA) Enoyl_CoA trans-2,(6Z,9Z,12Z,15Z,18Z)- Tetracosahexaenoyl-CoA C24_5_CoA->Enoyl_CoA ACOX1 (FAD -> FADH₂ -> H₂O₂) Hydroxyacyl_CoA 3-Hydroxy-(6Z,9Z,12Z,15Z,18Z)- Tetracosapentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA HSD17B4 (Hydratase) Ketoacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Oxo- tetracosapenta-6,9,12,15,18-enoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HSD17B4 (Dehydrogenase) (NAD⁺ -> NADH) C22_4_CoA Docosatetraenoyl-CoA (C22:4-CoA) Ketoacyl_CoA->C22_4_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Further β-oxidation cycles Further β-oxidation cycles C22_4_CoA->Further β-oxidation cycles

Figure 1: Peroxisomal β-oxidation of C24:5-CoA.

Quantitative Data

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (nmol/min/mg)Reference
ACOX1 Palmitoyl-CoA (C16:0)Rat Liver~251.43 (µmol/min/mg)[7]
Lignoceroyl-CoA (C24:0)Rat Liver-(Lower than C16:0)[8]
DHA-CoA (C22:6)Rat Liver-(Substrate)[2]
HSD17B4 trans-2-Hexadecenoyl-CoARat Liver~10-General Knowledge
Thiolase 3-Keto-palmitoyl-CoARat Liver~5-General Knowledge
Various Acyl-CoAsA. thaliana(Broad specificity)-[9]

Note: The table presents approximate values and substrate specificities gathered from various sources. Direct kinetic constants for C24:5-CoA and its derivatives are a subject for future research.

Involvement in Cellular Signaling

The metabolism of VLC-PUFAs in peroxisomes is increasingly recognized for its role in cellular signaling, extending beyond simple catabolism.

Nuclear Receptor Activation

Polyunsaturated fatty acids and their metabolites are known ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[10] PPARα, highly expressed in the liver, is a key regulator of lipid metabolism.[11]

The products of the peroxisomal β-oxidation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA, including the shortened acyl-CoA and potentially other derivatives, are likely to act as signaling molecules that can activate PPARα.[12] This activation leads to the transcriptional upregulation of genes involved in fatty acid oxidation in both peroxisomes and mitochondria, creating a positive feedback loop.[13] Furthermore, DHA itself is a known PPARγ agonist, and its metabolites may retain this activity, influencing processes like inflammation and adipogenesis.[14][15]

PPAR_Signaling cluster_signaling Putative Signaling Pathway cluster_nucleus C24_5_CoA C24:5-CoA Peroxisome Peroxisomal β-Oxidation C24_5_CoA->Peroxisome Metabolites Shortened Acyl-CoAs & Other Metabolites Peroxisome->Metabolites PPARa PPARα Metabolites->PPARa Ligand Activation PPRE PPRE RXR RXR Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., ACOX1, CPT1) PPRE->Gene_Expression Transcription Metabolic_Response Increased Fatty Acid Oxidation & Anti-inflammatory Effects Gene_Expression->Metabolic_Response

Figure 2: Proposed signaling via PPARα activation.
Regulation of Inflammation

Peroxisomal β-oxidation plays a crucial role in resolving inflammation.[6] This pathway is responsible for the degradation of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[16][17] Additionally, it is involved in the synthesis of specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which are derived from omega-3 fatty acids like DHA and eicosapentaenoic acid (EPA).[4][6] The breakdown of C24:5-CoA contributes to the pool of precursors available for the synthesis of these anti-inflammatory molecules.

Experimental Protocols

Hypothetical Synthesis of this compound

A specific protocol for the synthesis of this molecule is not available. However, a plausible route would involve the synthesis of the corresponding 3-hydroxy fatty acid followed by oxidation and subsequent coupling to Coenzyme A. A generalizable method for the synthesis of acyl-CoA thioesters from N-hydroxysuccinimide esters of fatty acids can be adapted.[18]

Step 1: Synthesis of the 3-hydroxy fatty acid precursor. This would likely involve a multi-step organic synthesis starting from a commercially available polyunsaturated fatty acid.

Step 2: Oxidation to the 3-keto fatty acid. The 3-hydroxy fatty acid would be oxidized using a mild oxidizing agent to yield the 3-keto fatty acid.

Step 3: Activation of the 3-keto fatty acid. The 3-keto fatty acid is converted to its N-hydroxysuccinimide (NHS) ester to facilitate the reaction with Coenzyme A.

Step 4: Thioesterification with Coenzyme A. The 3-keto-NHS ester is reacted with the free thiol group of Coenzyme A in a suitable buffer to form the final product, this compound.[18] Purification would be achieved by reverse-phase HPLC.

Assay for Peroxisomal β-Oxidation Activity in Cultured Cells

This protocol describes a method to measure the peroxisomal β-oxidation of a VLC-PUFA substrate in intact cultured cells, such as human skin fibroblasts.[19]

Materials:

  • Cultured fibroblasts

  • Culture medium

  • Stable-isotope labeled substrate (e.g., D₃-(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid)

  • Internal standards for fatty acid quantification

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • LC-MS/MS system

Procedure:

  • Culture fibroblasts to confluence in appropriate culture dishes.

  • Incubate the cells with the stable-isotope labeled VLC-PUFA substrate for a defined period (e.g., 24-48 hours).

  • After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest by trypsinization.

  • Perform a lipid extraction from the cell pellet.

  • Analyze the extracted lipids by LC-MS/MS to quantify the amount of the chain-shortened, labeled product (e.g., D₃-C22:4, D₃-C20:5) relative to the initial labeled substrate.[20]

  • The rate of product formation is indicative of the peroxisomal β-oxidation activity.

Experimental_Workflow start Start: Confluent Fibroblast Culture incubation Incubate with Stable-Isotope Labeled C24:5 Substrate start->incubation harvest Wash and Harvest Cells incubation->harvest extraction Lipid Extraction (e.g., Hexane/Isopropanol) harvest->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify Labeled Substrate and Chain-Shortened Products analysis->quantification end End: Determine β-Oxidation Rate quantification->end

Figure 3: Workflow for measuring peroxisomal β-oxidation.

Conclusion and Future Directions

This compound is a pivotal, yet understudied, intermediate in the metabolism of very-long-chain omega-3 polyunsaturated fatty acids. Its position in the peroxisomal β-oxidation pathway links it directly to energy metabolism, the regulation of inflammatory processes, and gene expression via nuclear receptors.

Future research should focus on several key areas:

  • Elucidation of specific kinetic parameters for the enzymes involved in its metabolism to better model the flux through this pathway.

  • Development of robust synthetic methods to produce this and related molecules for use as standards and in functional assays.

  • Detailed investigation of its specific signaling roles , including its affinity for different nuclear receptors and its contribution to the synthesis of pro-resolving lipid mediators.

A deeper understanding of the metabolic fate and signaling functions of this compound holds significant promise for the development of novel therapeutic strategies for metabolic and inflammatory diseases.

References

An In-depth Technical Guide on the Discovery and Isolation of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), specifically in the metabolic cascade that shortens (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (C24:6n-3) to the vital omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6n-3). This guide elucidates the discovery context, enzymatic formation, and detailed methodologies for the isolation and characterization of this specific 3-oxoacyl-CoA. It is intended to serve as a comprehensive resource for researchers investigating fatty acid metabolism and its implications in health and disease.

Discovery and Metabolic Significance

The discovery of this compound is intrinsically linked to the elucidation of the peroxisomal β-oxidation pathway. Unlike mitochondrial β-oxidation, the peroxisomal system is essential for the catabolism of VLC-PUFAs. The formation of the title compound is a critical step in the conversion of C24:6n-3 to DHA, a process vital for neural and retinal function.

The metabolic significance of this intermediate lies in its position within a key pathway that regulates the cellular levels of DHA. Dysregulation of this pathway has been implicated in various metabolic disorders. Understanding the kinetics and regulation of the enzymes that produce and consume this molecule is therefore of high scientific interest.

Enzymatic Formation

The generation of this compound is the result of the first three enzymatic steps of the peroxisomal β-oxidation of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA.

The key enzymes involved are:

  • Straight-chain Acyl-CoA Oxidase (SCOX; ACOX1): This enzyme catalyzes the first and rate-limiting step, the FAD-dependent desaturation of the acyl-CoA, introducing a double bond at the C2-C3 position.

  • D-bifunctional Protein (DBP; HSD17B4): This multifunctional enzyme possesses two distinct activities. Its hydratase domain hydrates the enoyl-CoA intermediate to a 3-hydroxyacyl-CoA, and its dehydrogenase domain then oxidizes this intermediate to the corresponding 3-oxoacyl-CoA, which is the title compound.

  • Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step, the thiolytic cleavage of the 3-oxoacyl-CoA, yielding acetyl-CoA and the chain-shortened (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA (DHA-CoA).[1]

The sequential action of these enzymes is crucial for the efficient processing of VLC-PUFAs.

Quantitative Data

Direct kinetic data for the enzymatic reactions involving this compound and its immediate precursor and successor are scarce in the literature. However, data from studies on homologous enzymes and related substrates provide valuable insights into the expected enzymatic efficiency. The following table summarizes available and inferred kinetic parameters.

EnzymeSubstrateProductKm (µM)Vmax (nmol/min/mg)Organism/Source
Straight-chain Acyl-CoA Oxidase (ACOX1) C24:6-CoA(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoAData not availableData not availableHuman (inferred)
D-bifunctional Protein (HSD17B4) - Hydratase (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA(3R)-3-Hydroxy-(6Z,9Z,12Z,15Z,18Z)-tetracosapenta-6,9,12,15,18-enoyl-CoABroad specificityBroad specificityHuman
D-bifunctional Protein (HSD17B4) - Dehydrogenase (3R)-3-Hydroxy-(6Z,9Z,12Z,15Z,18Z)-tetracosapenta-6,9,12,15,18-enoyl-CoAThis compoundBroad specificityBroad specificityHuman
Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1) 3-Oxo-(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA + Acetyl-CoABroad chain-length specificityBroad chain-length specificityHuman[1]

Experimental Protocols

As direct protocols for the isolation of this compound are not published, the following sections provide detailed, adaptable methodologies based on established procedures for similar long-chain acyl-CoA esters.

Isolation from Biological Samples

This protocol outlines the extraction and purification of long-chain acyl-CoA esters from tissues or cells actively metabolizing VLC-PUFAs.

Materials:

  • Tissue or cell pellet

  • Liquid nitrogen

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Isopropanol

  • Saturated ammonium sulfate solution

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system with a C18 reversed-phase column

  • Mobile phases for HPLC (e.g., acetonitrile and an aqueous buffer like potassium phosphate)

  • Lyophilizer

Procedure:

  • Sample Collection and Quenching: Rapidly freeze-clamp the tissue sample in liquid nitrogen to halt metabolic activity.

  • Homogenization: Homogenize the frozen tissue or cell pellet in ice-cold homogenization buffer containing an internal standard.

  • Extraction: Extract the acyl-CoAs using a modified Bligh and Dyer method or by adding isopropanol, followed by centrifugation to pellet proteins.

  • Purification by SPE: Condition a C18 SPE cartridge with methanol and then water. Apply the supernatant from the extraction, wash with water and a low percentage of organic solvent to remove polar impurities, and elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • HPLC Purification: Further purify the eluted fraction by reversed-phase HPLC. Use a gradient of acetonitrile in an aqueous buffer to separate the different acyl-CoA species. The separation is based on both chain length and degree of unsaturation.[2]

  • Fraction Collection and Lyophilization: Collect the fraction corresponding to the retention time of the target molecule (determined by standards or mass spectrometry). Lyophilize the collected fraction to obtain the purified compound.

Chemo-enzymatic Synthesis

This protocol describes a potential chemo-enzymatic approach for the synthesis of the title compound, which can be used as a standard for analytical purposes.

Materials:

  • (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • Recombinant straight-chain acyl-CoA oxidase (ACOX1)

  • Recombinant D-bifunctional protein (HSD17B4)

  • ATP, MgCl2, FAD, NAD+

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • HPLC system for purification

Procedure:

  • Synthesis of the Precursor Acyl-CoA: Incubate (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoic acid with CoA, ATP, MgCl2, and a suitable acyl-CoA synthetase to produce (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA.

  • Enzymatic Conversion: In a stepwise or coupled reaction, incubate the synthesized tetracosahexaenoyl-CoA with recombinant ACOX1 in the presence of FAD. This will generate the enoyl-CoA intermediate.

  • Formation of the 3-Oxoacyl-CoA: Add recombinant HSD17B4 and NAD+ to the reaction mixture. The hydratase and dehydrogenase activities of this enzyme will convert the enoyl-CoA to the desired this compound.

  • Purification: Purify the final product from the reaction mixture using reversed-phase HPLC as described in the isolation protocol.

Characterization by Mass Spectrometry and NMR

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: A high-resolution mass spectrometer coupled to a UHPLC system.

  • Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile and an aqueous buffer containing a volatile salt (e.g., ammonium acetate).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.

  • Detection: In MS1, the protonated molecule [M+H]+ will be observed. For MS/MS analysis, characteristic fragment ions include the loss of the phosphopantetheine moiety. Multiple reaction monitoring (MRM) can be used for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified and lyophilized compound in a suitable deuterated solvent (e.g., D2O or methanol-d4).

  • Spectra Acquisition: Acquire 1H and 13C NMR spectra. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC will be necessary to assign all proton and carbon signals, confirming the positions of the double bonds and the keto group.

Visualizations

Signaling Pathway

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix C24_6_CoA (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahexaenoyl-CoA Enoyl_CoA (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa- 2,6,9,12,15,18-enoyl-CoA C24_6_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA (3R)-3-Hydroxy-(6Z,9Z,12Z,15Z,18Z)- tetracosapenta-6,9,12,15,18-enoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Oxoacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA DBP (Dehydrogenase) DHA_CoA (4Z,7Z,10Z,13Z,16Z,19Z)- Docosahexaenoyl-CoA Oxoacyl_CoA->DHA_CoA ACAA1 Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA ACAA1

Caption: Peroxisomal β-oxidation of C24:6n-3 to DHA-CoA.

Experimental Workflow: Isolation and Characterization

Isolation_Workflow start Tissue/Cell Sample homogenization Homogenization (with Internal Standard) start->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (C18) extraction->spe hplc Reversed-Phase HPLC Purification spe->hplc lyophilization Lyophilization hplc->lyophilization characterization Structural Characterization lyophilization->characterization lcms LC-MS/MS Analysis characterization->lcms nmr NMR Spectroscopy characterization->nmr

Caption: Workflow for the isolation and characterization of the target molecule.

Conclusion

This compound is a critical intermediate in the biosynthesis of docosahexaenoic acid. Although its transient nature makes direct isolation challenging, the combination of advanced separation techniques and sensitive analytical methods allows for its detection and characterization. The protocols and data presented in this guide provide a framework for researchers to investigate the role of this molecule and the broader pathway of very-long-chain polyunsaturated fatty acid metabolism in health and disease, paving the way for potential therapeutic interventions.

References

The Endogenous Function of 3-Oxotetracosapentaenoyl-CoA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxotetracosapentaenoyl-CoA is a critical, yet often overlooked, intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLCPUFAs). This technical guide provides an in-depth exploration of its endogenous function, primarily focusing on its role as a key metabolite in the catabolic pathway of tetracosapentaenoic acid (C24:5). While direct signaling roles for 3-Oxotetracosapentaenoyl-CoA have not been elucidated, its transient existence is essential for maintaining lipid homeostasis. Dysregulation of its metabolism is intrinsically linked to severe peroxisomal disorders. This document details the metabolic context of 3-Oxotetracosapentaenoyl-CoA, summarizes the quantitative data available for related substrates, outlines relevant experimental protocols, and provides visualizations of the associated biochemical pathways.

Introduction: The Significance of Peroxisomal β-Oxidation

In mammalian cells, the breakdown of fatty acids occurs in both mitochondria and peroxisomes. While mitochondria are responsible for the oxidation of the majority of dietary fatty acids, peroxisomes are specialized for the catabolism of substrates that are poorly handled by mitochondria. These include very-long-chain fatty acids (VLCFAs, ≥ C22), pristanic acid, and dicarboxylic acids. The peroxisomal β-oxidation pathway serves to shorten these fatty acids, producing acetyl-CoA and chain-shortened acyl-CoAs that can then be transported to the mitochondria for complete oxidation.[1][2][3] 3-Oxotetracosapentaenoyl-CoA emerges as a key intermediate in the peroxisomal β-oxidation of tetracosapentaenoic acid (C24:5), a physiologically important n-3 VLCPUFA.[4][5][6]

The Metabolic Pathway of 3-Oxotetracosapentaenoyl-CoA

The formation and subsequent breakdown of 3-Oxotetracosapentaenoyl-CoA occur within the peroxisome through a series of enzymatic reactions. This pathway is crucial for the degradation of C24:5 and other related VLCPUFAs.

Biosynthesis of 3-Oxotetracosapentaenoyl-CoA

3-Oxotetracosapentaenoyl-CoA is the third intermediate in the peroxisomal β-oxidation spiral of tetracosapentaenoyl-CoA. The process is initiated by the activation of tetracosapentaenoic acid to its CoA ester, followed by two enzymatic steps to yield the 3-oxo species.

Tetracosapentaenoic Acid (C24:5) Tetracosapentaenoic Acid (C24:5) Tetracosapentaenoyl-CoA Tetracosapentaenoyl-CoA Tetracosapentaenoic Acid (C24:5)->Tetracosapentaenoyl-CoA Acyl-CoA Synthetase trans-2-Tetracosapentaenoyl-CoA trans-2-Tetracosapentaenoyl-CoA Tetracosapentaenoyl-CoA->trans-2-Tetracosapentaenoyl-CoA Acyl-CoA Oxidase 1 (ACOX1) 3-Hydroxytetracosapentaenoyl-CoA 3-Hydroxytetracosapentaenoyl-CoA trans-2-Tetracosapentaenoyl-CoA->3-Hydroxytetracosapentaenoyl-CoA L-Bifunctional Protein (L-PBE) - Hydratase activity 3-Oxotetracosapentaenoyl-CoA 3-Oxotetracosapentaenoyl-CoA 3-Hydroxytetracosapentaenoyl-CoA->3-Oxotetracosapentaenoyl-CoA L-Bifunctional Protein (L-PBE) - Dehydrogenase activity

Biosynthesis of 3-Oxotetracosapentaenoyl-CoA.
Catabolism of 3-Oxotetracosapentaenoyl-CoA

The final step in this cycle of peroxisomal β-oxidation is the thiolytic cleavage of 3-Oxotetracosapentaenoyl-CoA, which is catalyzed by a peroxisomal thiolase. This reaction yields a molecule of acetyl-CoA and a chain-shortened acyl-CoA, which can then undergo further rounds of β-oxidation.

3-Oxotetracosapentaenoyl-CoA 3-Oxotetracosapentaenoyl-CoA Docosapentaenoyl-CoA (C22:5) Docosapentaenoyl-CoA (C22:5) 3-Oxotetracosapentaenoyl-CoA->Docosapentaenoyl-CoA (C22:5) 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxotetracosapentaenoyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Catabolism of 3-Oxotetracosapentaenoyl-CoA.

Quantitative Data

Table 1: Substrate Specificity of Peroxisomal Acyl-CoA Oxidases (ACOX)

EnzymeSubstrate ClassSpecific Substrates OxidizedReference
ACOX1Straight-chain mono- and dicarboxylyl-CoAsPalmitoyl-CoA, Lignoceroyl-CoA, Hexadecanedioyl-CoA[7]
ACOX22-methyl-branched fatty acyl-CoAs and bile acid intermediatesPristanoyl-CoA, Trihydroxycoprostanoyl-CoA[7]

Table 2: Substrate Specificity of Peroxisomal 3-Ketoacyl-CoA Thiolases

EnzymeSubstrate ClassRelative ActivityReference
Thiolase AShort, medium, and long straight-chain 3-oxoacyl-CoAsHigh for medium-chain, lower for long-chain[8]
SCP-2/thiolaseMedium and long straight-chain, 2-methyl-branched, and bile acid intermediate 3-oxoacyl-CoAsActive on a broad range of substrates[8]

Note: The specific activity with 3-Oxotetracosapentaenoyl-CoA as a substrate has not been experimentally determined.

Experimental Protocols

The study of 3-Oxotetracosapentaenoyl-CoA and its metabolism requires specialized techniques for the analysis of very-long-chain fatty acids and the measurement of peroxisomal enzyme activities.

Analysis of 3-Oxotetracosapentaenoyl-CoA

Direct quantification of 3-Oxotetracosapentaenoyl-CoA can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: LC-MS/MS for Acyl-CoA Analysis

  • Sample Preparation:

    • Homogenize tissue or cells in a suitable buffer.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoA fraction.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column.

    • Apply a gradient elution profile to separate the different acyl-CoA species.

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) for specific and sensitive quantification of the target molecule.

Measurement of Peroxisomal β-Oxidation Enzyme Activity

The activities of the enzymes involved in the metabolism of 3-Oxotetracosapentaenoyl-CoA can be assayed using spectrophotometric or fluorometric methods.

Protocol: Acyl-CoA Oxidase (ACOX) Activity Assay [9][10][11][12]

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX reaction.

  • Reaction Mixture: Prepare a reaction buffer containing a substrate (e.g., a suitable very-long-chain acyl-CoA), FAD, and a detection reagent that reacts with H₂O₂ (e.g., leuco-dichlorofluorescein or 4-hydroxyphenylacetic acid) in the presence of horseradish peroxidase.

  • Enzyme Addition: Add the cell or tissue homogenate, or a purified enzyme preparation, to initiate the reaction.

  • Detection: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Quantification: Calculate the enzyme activity based on a standard curve generated with known concentrations of H₂O₂.

Protocol: 3-Ketoacyl-CoA Thiolase Activity Assay [13][14]

This assay measures the cleavage of a 3-ketoacyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction buffer containing the 3-ketoacyl-CoA substrate and Coenzyme A.

  • Enzyme Addition: Add the enzyme source to start the reaction.

  • Detection: Monitor the decrease in absorbance of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm for the Mg²⁺-complexed enol-ate form).

  • Calculation: Determine the enzyme activity from the rate of absorbance change and the molar extinction coefficient of the substrate.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Acyl-CoA Extraction Acyl-CoA Extraction Tissue/Cell Homogenization->Acyl-CoA Extraction Sample Reconstitution Sample Reconstitution Acyl-CoA Extraction->Sample Reconstitution LC Separation LC Separation Sample Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Workflow for the analysis of 3-Oxotetracosapentaenoyl-CoA.

Endogenous Function and Clinical Relevance

The primary endogenous function of 3-Oxotetracosapentaenoyl-CoA is its role as a transient metabolic intermediate in the degradation of VLCPUFAs. The efficient flux through this pathway is essential for preventing the accumulation of these potentially toxic fatty acids.

While 3-Oxotetracosapentaenoyl-CoA itself has not been identified as a direct signaling molecule, the overall process of peroxisomal β-oxidation is linked to cellular signaling and metabolic regulation.[15][16] For instance, the products of this pathway, such as acetyl-CoA, can influence histone acetylation and gene expression.

Disorders of peroxisomal β-oxidation, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, are characterized by the accumulation of VLCFAs.[17] While specific levels of 3-Oxotetracosapentaenoyl-CoA are not typically used as a diagnostic marker, its accumulation would be an expected consequence of a downstream enzyme deficiency in the peroxisomal β-oxidation pathway. Therefore, understanding the metabolism of this intermediate is crucial for developing therapeutic strategies for these devastating diseases.

Conclusion and Future Directions

3-Oxotetracosapentaenoyl-CoA is a pivotal intermediate in the peroxisomal β-oxidation of tetracosapentaenoic acid. Although its existence is transient, its proper metabolism is vital for lipid homeostasis. This whitepaper has provided a comprehensive overview of its metabolic context, summarized available quantitative data on related molecules, and detailed relevant experimental protocols.

Future research should focus on several key areas:

  • Direct Quantification: Development of validated methods for the precise measurement of 3-Oxotetracosapentaenoyl-CoA levels in biological samples.

  • Enzyme Kinetics: Determination of the kinetic parameters of the peroxisomal β-oxidation enzymes with 3-Oxotetracosapentaenoyl-CoA as a substrate.

  • Signaling Roles: Investigation into whether 3-Oxotetracosapentaenoyl-CoA or its metabolites have any direct signaling functions.

  • Disease Pathophysiology: Elucidation of the specific role of 3-Oxotetracosapentaenoyl-CoA accumulation in the pathophysiology of peroxisomal disorders.

A deeper understanding of the function and metabolism of 3-Oxotetracosapentaenoyl-CoA will undoubtedly contribute to the development of novel diagnostic and therapeutic approaches for a range of metabolic diseases.

References

An In-Depth Technical Guide to (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA: A Key Intermediate in Very Long-Chain Polyunsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a crucial, yet transient, intermediate in the metabolic breakdown of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid, a C24:5 very long-chain polyunsaturated fatty acid (VLC-PUFA). This guide provides a comprehensive overview of its biochemical context, the enzymatic reactions it participates in, and the analytical methodologies required for its study. A thorough understanding of this molecule and its metabolic pathway is vital for research into lipid metabolism disorders, neurodegenerative diseases, and for the development of targeted therapeutic interventions.

Introduction

Coenzyme A (CoA) and its derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids.[1][2] Acyl-CoAs, which are fatty acids esterified to CoA, are the activated forms of fatty acids that can enter catabolic or anabolic pathways.[3] this compound is a specific acyl-CoA derivative that emerges during the peroxisomal β-oxidation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid.[4][5] Due to the presence of multiple cis double bonds and its very long acyl chain, its degradation requires a specialized enzymatic machinery housed within the peroxisome.[4][6]

Biochemical Context and Metabolic Pathway

This compound is an intermediate in the peroxisomal β-oxidation pathway. This pathway is essential for the degradation of fatty acids that cannot be efficiently processed by mitochondria, such as very long-chain fatty acids (VLCFAs; ≥C22) and certain polyunsaturated fatty acids (PUFAs).[4][6]

The β-oxidation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid proceeds through a series of enzymatic reactions. The formation of the 3-oxoacyl intermediate is a critical step preceding the thiolytic cleavage that shortens the acyl chain by two carbons.

Peroxisomal β-Oxidation Pathway for (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid

The degradation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA involves a cyclical sequence of four core reactions, supplemented by auxiliary enzymes to handle the cis double bonds.

  • Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the α and β carbons.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group across the double bond.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming the titular molecule, this compound.

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA that is two carbons shorter.

Due to the positions of the cis double bonds in (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid, auxiliary enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are essential for repositioning and reducing the double bonds to allow the core β-oxidation enzymes to proceed.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation of (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA cluster_auxiliary Auxiliary Enzymes for PUFA Oxidation Acyl_CoA (6Z,9Z,12Z,15Z,18Z)- Tetracosapentaenoyl-CoA Enoyl_CoA 2-trans,(6Z,9Z,12Z,15Z,18Z)- Tetracosapentaenoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (FAD -> FADH2) Hydroxyacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Hydroxy- tetracosapenta-6,9,12,15,18-enoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Oxoacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Oxo- tetracosapenta-6,9,12,15,18-enoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA (4Z,7Z,10Z,13Z,16Z)- Docosapentaenoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Isomerase Enoyl-CoA Isomerase Reductase 2,4-Dienoyl-CoA Reductase

Diagram 1: Simplified Peroxisomal β-Oxidation Pathway.

Quantitative Data

Quantitative data for the enzymatic reactions involving this compound and its related metabolites are scarce in the literature. The tables below summarize the known information and provide a template for future experimental data presentation.

Table 1: Key Enzymes in the Peroxisomal β-Oxidation of (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA

EnzymeEC NumberSubstrateProductCofactor(s)Cellular Location
Acyl-CoA Oxidase 1 (ACOX1)1.3.3.6(6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA2-trans,(6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoAFADPeroxisome
Enoyl-CoA Hydratase4.2.1.172-trans,(6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA(6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoAH₂OPeroxisome
3-Hydroxyacyl-CoA Dehydrogenase1.1.1.35(6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoAThis compoundNAD⁺Peroxisome
3-Ketoacyl-CoA Thiolase2.3.1.16This compound(4Z,7Z,10Z,13Z,16Z)-Docosapentaenoyl-CoA + Acetyl-CoACoA-SHPeroxisome
Enoyl-CoA Isomerase5.3.3.8cis- or trans-Δ³-Enoyl-CoAtrans-Δ²-Enoyl-CoA-Peroxisome
2,4-Dienoyl-CoA Reductase1.3.1.342,4-Dienoyl-CoA3-Enoyl-CoANADPHPeroxisome

Table 2: Example of Quantitative Data Presentation for Enzyme Kinetics (Hypothetical)

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
3-Ketoacyl-CoA ThiolaseThis compoundData not availableData not available-
3-Hydroxyacyl-CoA Dehydrogenase(6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoAData not availableData not available-

Experimental Protocols

The study of this compound requires specialized techniques for its generation, detection, and the characterization of the enzymes that metabolize it.

In Vitro Reconstitution of the Peroxisomal β-Oxidation Pathway

This protocol allows for the stepwise or complete reconstitution of the β-oxidation pathway to produce and study intermediates like this compound.

In_Vitro_Reconstitution cluster_workflow Experimental Workflow: In Vitro Reconstitution Start Start with (6Z,9Z,12Z,15Z,18Z)- Tetracosapentaenoyl-CoA Step1 Incubate with Acyl-CoA Oxidase + FAD Start->Step1 Step2 Add Enoyl-CoA Hydratase Step1->Step2 Analysis Analyze reaction products at each step by HPLC-MS/MS Step1->Analysis Step3 Add 3-Hydroxyacyl-CoA Dehydrogenase + NAD+ Step2->Step3 Step2->Analysis Step4 Add 3-Ketoacyl-CoA Thiolase + CoA-SH Step3->Step4 Step3->Analysis Step4->Analysis

References

An In-depth Technical Guide to the Biosynthesis of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA, a key intermediate in the formation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This document details the enzymatic pathway, presents available quantitative data, outlines relevant experimental protocols, and includes visualizations of the core biological and experimental processes.

Introduction

This compound is a coenzyme A derivative that serves as a transient intermediate in the microsomal fatty acid elongation pathway. Specifically, it is the product of the initial condensation reaction in the elongation of a C22 polyunsaturated fatty acid to a C24 fatty acid. The biosynthesis of VLC-PUFAs is crucial for the proper functioning of specialized tissues such as the retina, brain, and skin. Deficiencies in this pathway are associated with various pathological conditions, making the enzymes involved potential therapeutic targets.

The Biosynthetic Pathway

The elongation of fatty acids in the endoplasmic reticulum is a four-step cyclical process that results in the addition of a two-carbon unit from malonyl-CoA to an existing acyl-CoA chain. The formation of this compound is the first step in the elongation of (6Z,9Z,12Z,15Z,18Z)-docosapentaenoyl-CoA (DPA, 22:5n-3).

The four key reactions are:

  • Condensation: A 3-ketoacyl-CoA synthase (also known as a fatty acid elongase or ELOVL) catalyzes the condensation of an acyl-CoA substrate with malonyl-CoA. This is the rate-limiting step and determines the substrate specificity of the elongation complex. In the context of the target molecule, the substrate is (6Z,9Z,12Z,15Z,18Z)-docosapentaenoyl-CoA.

  • Reduction: The resulting 3-oxoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor.

  • Dehydration: The 3-hydroxyacyl-CoA intermediate is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TERC), also using NADPH, to yield an acyl-CoA that is two carbons longer than the initial substrate.

Key Enzymes in the Pathway
  • 3-Ketoacyl-CoA Synthase (ELOVL): There are seven mammalian ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities. ELOVL2 and ELOVL5 are primarily responsible for the elongation of C20 and C22 PUFAs. ELOVL4 is crucial for the subsequent elongation steps to produce VLC-PUFAs with chain lengths of C28 and longer.

  • 3-Ketoacyl-CoA Reductase (KCR): This enzyme catalyzes the first reduction step in the elongation cycle.

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): Mammals have four HACD enzymes (HACD1-4) that perform the dehydration step.[1][2] HACD1 and HACD2 appear to have redundant functions and are active in a wide range of fatty acid elongation pathways.[3]

  • Trans-2-Enoyl-CoA Reductase (TERC): This enzyme completes the elongation cycle by reducing the enoyl-CoA intermediate.

Quantitative Data

While specific kinetic parameters for the enzymes involved in the direct synthesis of this compound are not extensively documented, studies on related ELOVL enzymes provide insight into their catalytic efficiencies. The following table summarizes the kinetic parameters for human ELOVL6, which is involved in the elongation of saturated and monounsaturated fatty acids.

EnzymeSubstrateKm (µM)Vmax (pmol/min/µg protein)Reference
ELOVL6C16:0-CoA1.220.79[4]
ELOVL6Malonyl-CoA27.91.08[4]

Experimental Protocols

Heterologous Expression of ELOVL Enzymes in Saccharomyces cerevisiae

This protocol is adapted for the expression of mammalian ELOVL enzymes in yeast to study their substrate specificity and activity.

1. Vector Construction:

  • Subclone the full-length cDNA of the human ELOVL of interest into a yeast expression vector, such as pYES2, which contains a galactose-inducible GAL1 promoter.
  • Verify the construct by DNA sequencing.

2. Yeast Transformation:

  • Prepare competent S. cerevisiae cells (e.g., strain INVSc1) using the lithium acetate/polyethylene glycol (PEG) method.
  • Transform the yeast cells with the ELOVL-pYES2 construct.
  • Select for transformants on synthetic complete (SC) medium lacking uracil (SC-Ura).

3. Protein Expression:

  • Inoculate a single colony of transformed yeast into 5 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C with shaking.
  • Use the overnight culture to inoculate 50 mL of SC-Ura medium with 2% raffinose and grow to an OD600 of 0.8-1.0.
  • Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 16-24 hours at 30°C.

4. Microsome Preparation:

  • Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.
  • Wash the cell pellet with sterile water.
  • Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).
  • Lyse the cells using glass beads and vigorous vortexing.
  • Centrifuge the lysate at 10,000 x g for 15 minutes to remove cell debris.
  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomes.
  • Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.4, 20% glycerol) and store at -80°C.

Microsomal Fatty Acid Elongase Activity Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 1 mM DTT, 2 mM NADPH, and 0.5 mM NADH.
  • In a microcentrifuge tube, combine:
  • 50 µg of microsomal protein
  • 10 µM of the desired fatty acyl-CoA substrate (e.g., C22:5-CoA)
  • 100 µM [14C]-malonyl-CoA (specific activity ~50-60 mCi/mmol)
  • Reaction buffer to a final volume of 200 µL.

2. Enzymatic Reaction:

  • Initiate the reaction by adding the microsomes and incubate at 37°C for 30 minutes.
  • Stop the reaction by adding 150 µL of 10% (w/v) potassium hydroxide in 80% ethanol.

3. Saponification and Extraction:

  • Incubate the mixture at 65°C for 1 hour to saponify the fatty acids.
  • Acidify the reaction with 200 µL of 5 M HCl.
  • Extract the fatty acids by adding 500 µL of hexane and vortexing.
  • Centrifuge at 1,000 x g for 5 minutes and collect the upper hexane phase.
  • Repeat the extraction twice.

4. Analysis:

  • Combine the hexane extracts and evaporate the solvent under a stream of nitrogen.
  • Resuspend the fatty acid residue in a small volume of hexane.
  • Spot the sample onto a thin-layer chromatography (TLC) plate and develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
  • Visualize the radiolabeled fatty acids by autoradiography or a phosphorimager.
  • Quantify the radioactivity in the spots corresponding to the elongated fatty acid product using scintillation counting.

Quantification of Acyl-CoAs by HPLC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA species from biological samples.

1. Sample Preparation:

  • Homogenize cell or tissue samples in a cold extraction solution of 10% trichloroacetic acid.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
  • Purify the acyl-CoAs from the supernatant using a solid-phase extraction (SPE) C18 cartridge.
  • Elute the acyl-CoAs with methanol and dry the eluate under nitrogen.
  • Reconstitute the sample in a mobile phase-compatible solvent.

2. HPLC Separation:

  • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Employ a gradient elution with a mobile phase consisting of:
  • Solvent A: 10 mM ammonium acetate in water
  • Solvent B: 10 mM ammonium acetate in 95:5 acetonitrile:water
  • A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-22 min, 95-5% B; 22-30 min, 5% B.
  • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Perform multiple reaction monitoring (MRM) for each acyl-CoA species. The transition would be from the protonated molecular ion [M+H]+ to a specific product ion, often corresponding to the adenosine diphosphate moiety.

4. Quantification:

  • Generate a standard curve for each acyl-CoA of interest using authentic standards.
  • Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Biosynthesis of this compound cluster_elongation_cycle Fatty Acid Elongation Cycle DPA_CoA (6Z,9Z,12Z,15Z,18Z)-Docosapentaenoyl-CoA (C22:5-CoA) Ketoacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA (C24:5, 3-oxo) DPA_CoA->Ketoacyl_CoA ELOVL (3-Ketoacyl-CoA Synthase) + Malonyl-CoA - CO2, - CoA Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta- 6,9,12,15,18-enoyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KCR (3-Ketoacyl-CoA Reductase) + NADPH - NADP+ Enoyl_CoA (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosapenta- 2,6,9,12,15,18-enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD (3-Hydroxyacyl-CoA Dehydratase) - H2O Elongated_CoA (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA (C24:5-CoA) Enoyl_CoA->Elongated_CoA TERC (Trans-2-Enoyl-CoA Reductase) + NADPH - NADP+

Caption: The four-step enzymatic cycle for the elongation of docosapentaenoyl-CoA.

Experimental_Workflow cluster_expression Enzyme Expression and Purification cluster_activity_assay Enzyme Activity Assay cluster_product_analysis Product Identification and Quantification Gene_Cloning Clone ELOVL gene into yeast expression vector Yeast_Transformation Transform S. cerevisiae Gene_Cloning->Yeast_Transformation Protein_Expression Induce protein expression with galactose Yeast_Transformation->Protein_Expression Microsome_Isolation Isolate microsomal fraction Protein_Expression->Microsome_Isolation Reaction_Setup Set up reaction with substrate and [14C]-malonyl-CoA Microsome_Isolation->Reaction_Setup Sample_Prep Prepare samples for LC-MS/MS Microsome_Isolation->Sample_Prep Incubation Incubate at 37°C Reaction_Setup->Incubation Extraction Saponify and extract fatty acids Incubation->Extraction TLC_Analysis Separate products by TLC Extraction->TLC_Analysis Quantification Quantify radioactivity TLC_Analysis->Quantification HPLC_Separation Separate acyl-CoAs by HPLC Sample_Prep->HPLC_Separation MSMS_Detection Detect and quantify using MS/MS HPLC_Separation->MSMS_Detection

Caption: A typical workflow for the characterization of a fatty acid elongase.

References

An In-depth Technical Guide on (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation pathway responsible for the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3), an omega-3 fatty acid critical for human health. This technical guide provides a comprehensive overview of the metabolic role, enzymatic processing, and potential signaling functions of this very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). It includes a compilation of available quantitative data, detailed experimental protocols for the analysis of its metabolism, and visual representations of the relevant biochemical pathways and workflows to support further research and therapeutic development in the field of lipid metabolism.

Introduction: The Central Role in DHA Biosynthesis

Docosahexaenoic acid (DHA) is a crucial structural component of cell membranes, particularly in the brain and retina, and serves as a precursor to potent signaling molecules. While DHA can be obtained from the diet, its de novo synthesis in mammals involves a complex series of elongation and desaturation reactions of shorter-chain omega-3 fatty acids, culminating in a crucial chain-shortening step within the peroxisome. This final maturation process involves the β-oxidation of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (C24:6n-3), where this compound emerges as a key metabolic intermediate. Understanding the regulation of this pathway is paramount for addressing conditions associated with DHA deficiency and dysregulated lipid metabolism.

Metabolic Pathway: Peroxisomal β-Oxidation of Tetracosahexaenoyl-CoA

The conversion of C24:6n-3-CoA to DHA-CoA (C22:6n-3-CoA) is a specialized peroxisomal β-oxidation cycle. Unlike the complete degradation of fatty acids in mitochondria, this peroxisomal pathway performs a single cycle of chain shortening.

The key enzymatic steps involving this compound are:

  • Dehydrogenation: Straight-chain acyl-CoA oxidase (SCOX) catalyzes the initial and rate-limiting step, introducing a double bond and producing (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexa-2,6,9,12,15,18-enoyl-CoA.

  • Hydration and Dehydrogenation: D-bifunctional protein (DBP) exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, converting the enoyl-CoA intermediate to this compound.

  • Thiolytic Cleavage: Peroxisomal 3-ketoacyl-CoA thiolase (also known as ACAA1 or SCPx) catalyzes the final step, cleaving the 3-oxoacyl-CoA intermediate into acetyl-CoA and docosahexaenoyl-CoA (DHA-CoA).

DHA_Biosynthesis cluster_peroxisome Peroxisome C24:6-CoA (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahexaenoyl-CoA Enoyl_CoA (2E,6Z,9Z,12Z,15Z,18Z)- Tetracosahexa-2,6,9,12,15,18-enoyl-CoA C24:6-CoA->Enoyl_CoA SCOX Hydroxyacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta- 6,9,12,15,18-enoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Oxoacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA DBP (Dehydrogenase) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Oxoacyl_CoA->DHA_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Peroxisomal β-oxidation pathway for DHA biosynthesis.

Quantitative Data

Quantitative data on the kinetics of the enzymes involved with the specific substrate this compound is scarce in the literature. However, data from related very-long-chain fatty acyl-CoAs and their interaction with regulatory proteins provide valuable insights.

ParameterMolecule/EnzymeValueOrganism/SystemReference
Binding Affinity (Kd) C20-C24 VLCFA-CoAs to PPARα3-29 nMIn vitro[1]
Phytanoyl-CoA to PPARα~11 nMIn vitro[1]
Pristanoyl-CoA to PPARα~11 nMIn vitro[1]
Inhibition Constant (KI) TDYA-CoA for ACOX1680 nMRat[2]
Inactivation Rate (kinact) TDYA-CoA for ACOX13.18 min⁻¹Rat[2]
Intracellular Concentration Total Long-Chain Acyl-CoAs12 - 80 pmol/10⁶ cellsMammalian cell lines
Acetyl-CoA (Brain)~2-10 µMRat[3]

Signaling Pathways

While direct signaling roles for this compound have not been explicitly elucidated, its precursor and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are potent signaling molecules, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).

PPARα Activation

VLCFA-CoAs, including the precursors to our molecule of interest, are high-affinity ligands for PPARα.[1][4] This binding initiates a conformational change in PPARα, leading to the recruitment of co-activator proteins and the transcriptional regulation of target genes involved in fatty acid oxidation.[5] This creates a feed-forward mechanism where the accumulation of VLCFA-CoAs upregulates their own catabolism.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VLCFA_CoA VLCFA-CoA (e.g., C24:6-CoA) PPARa PPARα VLCFA_CoA->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerization RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Target_Genes Target Gene Expression (e.g., ACOX1, DBP) PPRE->Target_Genes Transcriptional Activation

VLCFA-CoA activation of PPARα signaling.

Downstream Effects of DHA

The product of this pathway, DHA, is a well-established signaling molecule with pleiotropic effects, including modulation of membrane lipid rafts, and serving as a precursor for anti-inflammatory mediators like resolvins and protectins.[6][7][8] The regulation of the biosynthesis of DHA, and thus the flux through the this compound intermediate, is therefore critical for these downstream signaling events.

Experimental Protocols

Extraction and Quantification of this compound and Related Acyl-CoAs by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain and very-long-chain acyl-CoAs.

Materials:

  • Cell culture or tissue sample

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Internal standards (e.g., C17:0-CoA, C19:0-CoA)

  • Extraction solvent: Acetonitrile:Isopropanol (3:1 v/v)

  • 100 mM KH₂PO₄ buffer, pH 4.9

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • For adherent cells, wash with ice-cold PBS and scrape into 1 mL of ice-cold 100 mM KH₂PO₄ buffer containing the internal standard.

    • For suspension cells, pellet, wash with PBS, and resuspend in 1 mL of the same buffer.

    • For tissue, homogenize ~40 mg in 0.5 mL of the buffer with internal standard.[9]

  • Extraction:

    • Add 1 mL of the extraction solvent to the cell lysate or tissue homogenate.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 3 minutes in a water bath.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Processing:

    • Collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs on a C18 column using a gradient of ammonium hydroxide in water and acetonitrile.

    • Detect the acyl-CoAs using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) or a neutral loss scan of 507 Da.[10]

LCMS_Workflow Sample Cell/Tissue Sample + Internal Standard Homogenization Homogenization/Lysis in KH₂PO₄ Buffer Sample->Homogenization Extraction Addition of Acetonitrile:Isopropanol Homogenization->Extraction Vortex_Sonicate Vortex & Sonicate Extraction->Vortex_Sonicate Centrifugation Centrifugation Vortex_Sonicate->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Under Nitrogen Supernatant->Drying Reconstitution Reconstitute in LC-MS Buffer Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

An In-depth Technical Guide on Enzymes Acting on (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Specifically, it is the substrate for the final step in the chain-shortening of tetracosahexaenoic acid (C24:6n-3) to the vital omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6n-3). The primary enzyme responsible for the thiolytic cleavage of this substrate is the peroxisomal 3-ketoacyl-CoA thiolase. This guide provides a comprehensive overview of the enzymatic reactions involving this substrate, available kinetic data, detailed experimental protocols for enzyme activity assays, and the regulatory signaling pathways governing this metabolic process.

Introduction

The metabolism of very-long-chain fatty acids is a critical process for maintaining cellular homeostasis, with defects leading to severe metabolic disorders. The peroxisomal β-oxidation pathway is exclusively responsible for the initial chain-shortening of fatty acids with 22 or more carbons. One of the crucial end-products of this pathway is docosahexaenoic acid (DHA), a vital component of cell membranes, particularly in the brain and retina, and a precursor to anti-inflammatory lipid mediators. The synthesis of DHA from its precursor, tetracosahexaenoic acid, involves a single round of peroxisomal β-oxidation. This compound is the 3-ketoacyl-CoA intermediate in this process, and its conversion to DHA is catalyzed by 3-ketoacyl-CoA thiolase.

The Core Enzyme: Peroxisomal 3-ketoacyl-CoA Thiolase

The enzyme primarily responsible for the metabolism of this compound is the peroxisomal 3-ketoacyl-CoA thiolase . In humans, this enzyme is encoded by the ACAA1 gene.[1][2] It belongs to the thiolase family of enzymes (EC 2.3.1.16) that catalyze the thiolytic cleavage of 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[3]

The reaction is as follows:

This compound + Coenzyme A ⇌ (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA + Acetyl-CoA

This reaction is the final step in the peroxisomal β-oxidation spiral for this particular substrate.

Quantitative Data

Substrate (3-oxoacyl-CoA)Chain LengthKm (µM)Vmax (U/mg)
3-Oxobutyryl-CoAC42810.8
3-Oxohexanoyl-CoAC61218.5
3-Oxooctanoyl-CoAC8825.0
3-Oxodecanoyl-CoAC10628.6
3-Oxododecanoyl-CoAC12525.0
3-Oxotetradecanoyl-CoAC14420.0
3-Oxohexadecanoyl-CoAC16416.7

Data adapted from studies on rat liver peroxisomal 3-oxoacyl-CoA thiolase A. It is important to note that these values may not be directly extrapolated to the human enzyme or the highly unsaturated C24 substrate.

Experimental Protocols

Spectrophotometric Assay for 3-ketoacyl-CoA Thiolase Activity

This protocol describes a general method for determining the activity of 3-ketoacyl-CoA thiolase by monitoring the thiolytic cleavage of the 3-ketoacyl-CoA substrate.

Principle: The assay measures the decrease in absorbance at a specific wavelength corresponding to the enolate form of the 3-ketoacyl-CoA substrate as it is consumed by the thiolase in the presence of Coenzyme A.

Materials:

  • Purified peroxisomal 3-ketoacyl-CoA thiolase or a cell lysate containing the enzyme.

  • This compound (substrate).

  • Coenzyme A (CoA).

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0).

  • Magnesium chloride (MgCl₂).

  • UV/Vis spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and Coenzyme A.

  • Substrate Addition: Add the substrate, this compound, to the reaction mixture. The optimal concentration should be determined empirically but can be started in the range of 10-100 µM.

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

  • Baseline Reading: Measure the initial absorbance at the wavelength of maximum absorbance for the enolate form of the substrate (this needs to be determined experimentally for this specific substrate, but is often in the range of 303-313 nm for other 3-ketoacyl-CoAs).

  • Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme solution to the cuvette and mix quickly.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (Rate = ΔA / (ε × l)), where ε is the molar extinction coefficient of the substrate and l is the path length of the cuvette. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Signaling Pathways and Regulation

The activity of peroxisomal 3-ketoacyl-CoA thiolase is not known to be directly regulated by allosteric effectors. Instead, its function is primarily controlled at the transcriptional level as part of the broader regulation of the entire peroxisomal β-oxidation pathway.

Transcriptional Regulation by PPARα and LXRα

The expression of the ACAA1 gene, along with other genes encoding peroxisomal β-oxidation enzymes, is upregulated by the activation of nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Liver X Receptor Alpha (LXRα) .[4][5][6]

  • PPARα: This transcription factor is activated by a variety of ligands, including fatty acids and their derivatives.[7] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to increased transcription.[8]

  • LXRα: This nuclear receptor is activated by oxysterols and plays a key role in cholesterol and lipid metabolism. Activation of LXRα has also been shown to induce the expression of genes involved in peroxisomal β-oxidation, providing a mechanism to counterbalance hyperlipidemia.[4][5]

Peroxisomal_Beta_Oxidation_Regulation Ligands Fatty Acids, Fibrates PPARa PPARα Ligands->PPARa activate Oxysterols Oxysterols LXRa LXRα Oxysterols->LXRa activate RXR RXR PPARa->RXR heterodimerizes with LXRa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to ACAA1 ACAA1 Gene PPRE->ACAA1 activates transcription Thiolase 3-ketoacyl-CoA Thiolase ACAA1->Thiolase expresses Pathway Peroxisomal β-Oxidation Thiolase->Pathway catalyzes final step

Caption: Transcriptional regulation of peroxisomal β-oxidation.
Experimental Workflow for Studying Gene Regulation

Gene_Regulation_Workflow Cell_Culture Hepatocyte Cell Culture (e.g., HepG2) Treatment Treatment with Ligands (e.g., Fibrates, T0901317) Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT_qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_Isolation->RT_qPCR Analysis Data Analysis: Quantification of ACAA1 mRNA and Protein Levels RT_qPCR->Analysis Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Western_Blot->Analysis

Caption: Workflow for studying the regulation of ACAA1 expression.

Conclusion

The enzymatic conversion of this compound by peroxisomal 3-ketoacyl-CoA thiolase represents a critical step in the biosynthesis of DHA. While specific kinetic data for the human enzyme with this substrate remain to be elucidated, the existing knowledge of the enzyme's function and the regulation of the peroxisomal β-oxidation pathway provides a solid foundation for further research. The methodologies outlined in this guide offer a starting point for investigators seeking to characterize the activity of this enzyme and understand its role in health and disease. Future studies focusing on the precise kinetics and potential allosteric regulation of the human peroxisomal 3-ketoacyl-CoA thiolase will be invaluable for the development of therapeutic strategies for metabolic disorders associated with defects in very-long-chain fatty acid metabolism.

References

Cellular Localization of 3-Oxotetracosapentaenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxotetracosapentaenoyl-CoA is a critical intermediate in the metabolic processing of very-long-chain polyunsaturated fatty acids (VLCPUFAs). Understanding its precise subcellular location is paramount for elucidating the intricate details of lipid metabolism and for the development of therapeutic strategies targeting fatty acid oxidation disorders. This technical guide synthesizes current knowledge to pinpoint the primary cellular residence of 3-Oxotetracosapentaenoyl-CoA, detailing the metabolic pathways it participates in, and providing comprehensive experimental protocols for its study.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and signaling molecules. Their catabolism is a specialized process, distinct from that of shorter, saturated fatty acids. 3-Oxotetracosapentaenoyl-CoA emerges as a key metabolic intermediate in the breakdown of tetracosapentaenoic acid (C24:5), a representative VLCPUFA. Its transient nature and specific enzymatic handling necessitate a precise understanding of its subcellular compartmentalization.

Primary Cellular Localization: The Peroxisome

Based on the established pathways of VLCFA and PUFA metabolism, the primary cellular localization of 3-Oxotetracosapentaenoyl-CoA is the peroxisome .

Peroxisomes are ubiquitous organelles that play a crucial role in the initial, chain-shortening steps of VLCFA beta-oxidation.[1][2][3] Unlike mitochondria, peroxisomes possess a distinct set of enzymes tailored for the breakdown of these complex fatty acids.[1][4] The initial steps of beta-oxidation for very-long-chain fatty acids occur in peroxisomes because the mitochondrial machinery is not equipped to handle these large substrates.[2][3]

The metabolic pathway within the peroxisome involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain. 3-Oxotetracosapentaenoyl-CoA is a specific intermediate in the beta-oxidation spiral of tetracosapentaenoic acid. Its formation is catalyzed by a peroxisomal hydratase/dehydrogenase bifunctional enzyme, and its subsequent cleavage is performed by a peroxisomal 3-oxoacyl-CoA thiolase.[5][6][7]

Metabolic Pathway

The degradation of tetracosapentaenoyl-CoA to shorter-chain acyl-CoAs proceeds through the peroxisomal beta-oxidation pathway. This pathway is essential for preparing VLCFAs for subsequent complete oxidation in the mitochondria.

The key enzymatic steps involving 3-Oxotetracosapentaenoyl-CoA are:

  • Acyl-CoA Oxidase: The process begins with the oxidation of Tetracosapentaenoyl-CoA by a peroxisome-specific acyl-CoA oxidase, introducing a double bond.

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme): The resulting enoyl-CoA is then hydrated and subsequently oxidized to form 3-Oxotetracosapentaenoyl-CoA.

  • 3-Oxoacyl-CoA Thiolase: This crucial enzyme catalyzes the thiolytic cleavage of 3-Oxotetracosapentaenoyl-CoA, yielding Acetyl-CoA and a chain-shortened acyl-CoA (Docosapentaenoyl-CoA).

The chain-shortened acyl-CoA can then undergo further rounds of beta-oxidation within the peroxisome until it is of a suitable length for transport to the mitochondria for complete oxidation to CO2 and water.

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Tetracosapentaenoyl_CoA Tetracosapentaenoyl-CoA (C24:5) Enoyl_CoA 2-trans-Enoyl-CoA Tetracosapentaenoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxotetracosapentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Docosapentaenoyl_CoA Docosapentaenoyl-CoA (C22:5) Oxoacyl_CoA->Docosapentaenoyl_CoA 3-Oxoacyl-CoA Thiolase Acetyl_CoA_perox Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA_perox Docosapentaenoyl_CoA_mito Docosapentaenoyl-CoA Docosapentaenoyl_CoA->Docosapentaenoyl_CoA_mito Transport TCA_Cycle TCA Cycle Acetyl_CoA_perox->TCA_Cycle Transport Docosapentaenoyl_CoA_mito->TCA_Cycle Further β-oxidation

Caption: Peroxisomal beta-oxidation of Tetracosapentaenoyl-CoA.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature detailing the precise concentration or distribution of 3-Oxotetracosapentaenoyl-CoA within different cellular compartments. This is largely due to its nature as a transient metabolic intermediate. However, the relative activity of the enzymes responsible for its formation and degradation can be quantified in isolated organelles.

EnzymePredominant Cellular LocalizationTypical Activity Measurement
Acyl-CoA OxidasePeroxisomeH₂O₂ production-based assays
3-Oxoacyl-CoA ThiolasePeroxisome, MitochondriaSpectrophotometric cleavage assay
Carnitine AcyltransferaseMitochondria (inner membrane)Radiometric or spectrophotometric assays

This table summarizes the localization of key enzymes involved in VLCFA metabolism, which indirectly supports the peroxisomal localization of 3-Oxotetracosapentaenoyl-CoA.

Experimental Protocols

To experimentally verify the cellular localization of 3-Oxotetracosapentaenoyl-CoA, a combination of subcellular fractionation and sensitive analytical techniques is required.

Subcellular Fractionation by Differential Centrifugation

Principle: This method separates cellular organelles based on their size, shape, and density.

Protocol:

  • Homogenization: Homogenize cultured cells or tissue samples (e.g., liver) in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Mitochondrial Pellet: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

  • Peroxisomal/Microsomal Pellet: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet peroxisomes and microsomes. The supernatant is the cytosolic fraction.

  • Purity Assessment: Analyze each fraction for marker enzyme activities to assess the purity of the organelle preparations (e.g., succinate dehydrogenase for mitochondria, catalase for peroxisomes, and lactate dehydrogenase for cytosol).

Analysis of 3-Oxotetracosapentaenoyl-CoA

Principle: Due to its low abundance and transient nature, direct detection requires highly sensitive methods like liquid chromatography-mass spectrometry (LC-MS).

Protocol:

  • Lipid Extraction: Extract lipids and acyl-CoAs from each subcellular fraction using a modified Bligh-Dyer or Folch extraction method.

  • LC-MS/MS Analysis:

    • Separate the extracted acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC).

    • Detect and quantify 3-Oxotetracosapentaenoyl-CoA using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion of the target molecule and monitoring for a specific fragment ion, providing high specificity and sensitivity.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis Tissue Cell/Tissue Sample Homogenate Homogenization Tissue->Homogenate Centrifuge1 Low-Speed Centrifugation (600 x g) Homogenate->Centrifuge1 Centrifuge2 Mid-Speed Centrifugation (10,000 x g) Centrifuge1->Centrifuge2 Supernatant Nuclei Nuclei Centrifuge1->Nuclei Pellet Centrifuge3 High-Speed Centrifugation (100,000 x g) Centrifuge2->Centrifuge3 Supernatant Mitochondria Mitochondria Centrifuge2->Mitochondria Pellet Peroxisomes Peroxisomes Centrifuge3->Peroxisomes Pellet Cytosol Cytosol Centrifuge3->Cytosol Supernatant Extraction Lipid/Acyl-CoA Extraction Mitochondria->Extraction Peroxisomes->Extraction Cytosol->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Workflow for determining the subcellular localization of acyl-CoAs.

Conclusion

The convergence of evidence from metabolic pathway analysis strongly indicates that 3-Oxotetracosapentaenoyl-CoA is primarily localized within the peroxisome , where it serves as a key intermediate in the beta-oxidation of very-long-chain polyunsaturated fatty acids. While direct quantitative measurements are challenging, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate and confirm the subcellular distribution of this and other transient lipid metabolites. A deeper understanding of the compartmentalization of fatty acid metabolism is essential for advancing our knowledge of cellular bioenergetics and for the development of novel therapeutics for metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly derivatives of docosahexaenoic acid (DHA). The study of this molecule is essential for understanding the metabolic pathways of fatty acids and their roles in various physiological and pathological processes. Dysregulation of VLC-PUFA metabolism has been implicated in several neurodegenerative and metabolic diseases. The availability of synthetically derived this compound is crucial for in vitro studies of enzyme kinetics, inhibitor screening, and as a standard for metabolomic analyses.

These application notes provide a detailed protocol for the chemical synthesis of this compound. The synthesis is divided into three main stages:

  • Preparation of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoic acid.

  • Activation of the 3-oxo acid.

  • Thioesterification with Coenzyme A.

Biological Relevance: The Role in Fatty Acid β-Oxidation

This compound is a key intermediate in the β-oxidation spiral of very-long-chain polyunsaturated fatty acids. This metabolic pathway is essential for energy production and the regulation of lipid homeostasis. The diagram below illustrates the central role of 3-oxoacyl-CoAs in this process.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Oxoacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoASH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketothiolase (CoASH) Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Simplified diagram of the fatty acid β-oxidation pathway.

Synthetic Workflow

The overall synthetic strategy to obtain the target molecule is depicted in the following workflow diagram.

synthesis_workflow Start (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoate Step1->Intermediate1 Step2 Claisen Condensation (Sodium methoxide, Methyl acetate) Intermediate1->Step2 Intermediate2 Methyl (6Z,9Z,12Z,15Z,18Z)-3-oxotetracosapenta-6,9,12,15,18-enoate Step2->Intermediate2 Step3 Hydrolysis (LiOH) Intermediate2->Step3 Intermediate3 (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoic acid Step3->Intermediate3 Step4 Mixed Anhydride Formation (Ethyl chloroformate, Triethylamine) Intermediate3->Step4 Intermediate4 Activated 3-Oxo Acid Step4->Intermediate4 Step5 Thioesterification (Coenzyme A trilithium salt) Intermediate4->Step5 Final_Product (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA Step5->Final_Product

Figure 2: Proposed chemical synthesis workflow.

Experimental Protocols

Materials and Reagents:

  • (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid

  • Methanol (anhydrous)

  • Sulfuric acid

  • Sodium methoxide

  • Methyl acetate (anhydrous)

  • Lithium hydroxide

  • Ethyl chloroformate

  • Triethylamine (anhydrous)

  • Coenzyme A (trilithium salt)

  • Anhydrous solvents (THF, DMF)

  • Deuterated solvents for NMR analysis

  • HPLC grade solvents

Protocol 1: Synthesis of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoic Acid

This protocol is adapted from the synthesis of 3-oxooctadecanoic acid.[1]

  • Esterification of the Starting Material:

    • Dissolve (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the methyl ester with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Claisen Condensation:

    • To a solution of sodium methoxide (2.0 eq) in anhydrous THF at 0°C, add a solution of the methyl ester from the previous step (1.0 eq) and anhydrous methyl acetate (5.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting methyl 3-oxotetracosapentaenoate by column chromatography.

  • Hydrolysis:

    • Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the 3-oxo acid with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Protocol 2: Synthesis of this compound

This protocol is based on the mixed anhydride method for acyl-CoA synthesis.[2]

  • Activation of the 3-Oxo Acid:

    • Dissolve (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -15°C.

    • Add anhydrous triethylamine (1.1 eq), followed by the dropwise addition of ethyl chloroformate (1.1 eq).

    • Stir the reaction mixture at -15°C for 30 minutes.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in a minimal amount of ice-cold water.

    • Add the solution of the mixed anhydride dropwise to the Coenzyme A solution at 0°C with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by the addition of a dilute solution of lithium hydroxide.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 4-5 with dilute HCl.

    • Purify the crude product by solid-phase extraction or preparative HPLC to obtain the final this compound.

Data Presentation

Table 1: Summary of Expected Yields and Purity for the Synthesis of this compound.

StepProductExpected Yield (%)Purity (%) (by HPLC)
1. EsterificationMethyl (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoate90-95>95
2. Claisen CondensationMethyl (6Z,9Z,12Z,15Z,18Z)-3-oxotetracosapenta-6,9,12,15,18-enoate60-70>98 (after chromatography)
3. Hydrolysis(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoic acid85-90>98
4. ThioesterificationThis compound40-50>95 (after purification)

Table 2: Characterization Data for Key Intermediates and Final Product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Analytical Methods
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acidC24H38O2358.561H NMR, 13C NMR, MS
Methyl (6Z,9Z,12Z,15Z,18Z)-3-oxotetracosapenta-6,9,12,15,18-enoateC25H38O3386.571H NMR, 13C NMR, MS, IR
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoic acidC24H36O3372.541H NMR, 13C NMR, MS, IR
This compoundC45H68N7O18P3S1124.051H NMR, 31P NMR, MS (ESI-), UV-Vis (260 nm)

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Strong acids and bases should be handled with extreme caution.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Mass Spectrometry of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a crucial intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). As a derivative of coenzyme A, it plays a significant role in peroxisomal β-oxidation, a catabolic pathway responsible for the breakdown of fatty acids that are too long to be processed by mitochondria.[1][2][3] The accurate detection and quantification of this molecule are vital for understanding the metabolic pathways of essential fatty acids and for the study of metabolic disorders, including adrenoleukodystrophy and Zellweger syndrome, which are associated with the accumulation of very-long-chain fatty acids.[1]

These application notes provide a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methods for the analysis of long-chain fatty acyl-CoAs and have been adapted for this specific molecule.

Physicochemical Properties and Predicted Mass Spectrometry Data

To facilitate the development of a robust LC-MS/MS method, the key physicochemical and predicted mass spectrometric data for the target molecule are summarized in the table below. The exact mass is calculated based on the molecular formula of (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoic acid (C₂₄H₃₈O₂) and Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S).

PropertyValue
Molecular Formula C₄₅H₆₈N₇O₁₈P₃S
Average Molecular Weight 1124.05 g/mol
Monoisotopic Molecular Weight 1123.3507 g/mol
Predicted [M+H]⁺ 1124.3580 m/z
Predicted [M+2H]²⁺ 562.6826 m/z
Predicted Product Ion (from [M+H]⁺, Neutral Loss of 507 Da) 617.3110 m/z
Predicted Product Ion (from [M+2H]²⁺, Neutral Loss of 507 Da) 309.1591 m/z

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices

The following protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissues or cells.

Materials:

  • Ice-cold methanol

  • Ice-cold 5% (w/v) perchloric acid

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE conditioning solution: Methanol

  • SPE equilibration solution: Water

  • SPE wash solution: 2% (v/v) aqueous acetic acid

  • SPE elution solution: Methanol containing 0.1% (v/v) acetic acid

  • Internal Standard (e.g., a heavy-isotope labeled long-chain acyl-CoA)

Procedure:

  • Homogenize the tissue or cell pellet in 1 mL of ice-cold methanol.

  • Add the internal standard to the homogenate.

  • Add 0.5 mL of ice-cold 5% perchloric acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 2% aqueous acetic acid.

  • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% acetic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Conditions
Column C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1124.4617.310035
562.7309.210025

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time 12 - 15 minutes
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linear Dynamic Range 1 - 1000 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Tissue/Cell Homogenization Precipitation Protein Precipitation Homogenization->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for acyl-CoA analysis.

Signaling Pathway: Peroxisomal β-Oxidation of (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoic Acid

The diagram below depicts the metabolic pathway leading to the formation of this compound during the peroxisomal β-oxidation of (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoic Acid.

G FattyAcid (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoic Acid AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase AcylCoA (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA AcylCoADehydrogenase Acyl-CoA Oxidase AcylCoA->AcylCoADehydrogenase EnoylCoA (2E,6Z,9Z,12Z,15Z,18Z)-2-enoyl-Tetracosapentaenoyl-CoA EnoylCoAHydratase 2-Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA (S)-3-Hydroxy-(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase OxoacylCoA (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA Thiolase β-Ketothiolase OxoacylCoA->Thiolase Thiolysis Thiolytic Cleavage ShorterAcylCoA Docosahexaenoyl-CoA (C22:6-CoA) AcetylCoA Acetyl-CoA AcylCoASynthetase->AcylCoA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase->HydroxyacylCoA HydroxyacylCoADehydrogenase->OxoacylCoA Thiolase->ShorterAcylCoA Thiolase->AcetylCoA

Caption: Peroxisomal β-oxidation pathway.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-Oxotetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxotetracosapentaenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), such as tetracosapentaenoic acid (24:5). The accurate characterization of this molecule is crucial for understanding lipid metabolism and its dysregulation in various diseases. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information at the atomic level, making it an invaluable tool for the unambiguous identification and quantification of 3-Oxotetracosapentaenoyl-CoA.[1] This document provides detailed application notes and protocols for the characterization of 3-Oxotetracosapentaenoyl-CoA using ¹H and ¹³C NMR spectroscopy.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus. By analyzing the chemical shifts, coupling constants (J), and signal intensities in an NMR spectrum, it is possible to elucidate the complete chemical structure of a molecule.

For 3-Oxotetracosapentaenoyl-CoA, specific proton and carbon signals can be assigned to the various functional groups within the molecule, including the coenzyme A moiety, the keto group at the C3 position, the five double bonds in the acyl chain, and the terminal methyl group.

Data Presentation

Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted ¹H NMR chemical shifts for 3-Oxotetracosapentaenoyl-CoA. These values are based on known chemical shift ranges for similar long-chain polyunsaturated fatty acyl-CoA molecules.[1][2] Actual chemical shifts may vary depending on the solvent, temperature, and pH.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Coenzyme A Moiety
Adenine H2~8.4Singlet
Adenine H8~8.1Singlet
Ribose H1'~6.1Doublet
Pantothenate CH₂-N~3.5Triplet
Pantothenate CH₂-C(CH₃)₂~0.9, ~0.8Singlet, Singlet
Cysteamine CH₂-N~3.1Triplet
Cysteamine CH₂-S~2.8Triplet
Acyl Chain
H2 (α-CH₂)~3.8 - 4.0SingletMethylene protons adjacent to the keto group and thioester.
Olefinic protons (-CH=CH-)~5.3 - 6.5MultipletThe exact chemical shifts depend on the cis/trans configuration and conjugation.[1]
Allylic protons (=CH-CH₂-)~2.7 - 3.1MultipletProtons on carbons adjacent to double bonds.[1]
Bis-allylic protons (=CH-CH₂-CH=)~2.8TripletProtons on a methylene group between two double bonds.
H4 (β-CH₂)~2.5 - 2.7TripletMethylene protons adjacent to the keto group.
Methylene protons (-(CH₂)n-)~1.2 - 1.6MultipletBulk methylene groups in the acyl chain.[1]
Terminal methyl (ω-CH₃)~0.9 - 1.0TripletThe terminal methyl group of the fatty acid chain.[1]
Predicted ¹³C NMR Chemical Shifts

The table below provides the predicted ¹³C NMR chemical shifts for 3-Oxotetracosapentaenoyl-CoA.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Coenzyme A Moiety
Thioester Carbonyl (C1)~195 - 200
Adenine Carbons~140 - 155
Ribose Carbons~60 - 90
Pantothenate Carbons~20 - 70
Cysteamine Carbons~30 - 40
Acyl Chain
Keto Carbonyl (C3)~205 - 210
α-Carbon (C2)~45 - 55
Olefinic Carbons (-C=C-)~120 - 140The exact chemical shifts depend on the cis/trans configuration.
Allylic Carbons (=CH-C-)~25 - 35
Bis-allylic Carbons (=C-C-C=)~25
β-Carbon (C4)~40 - 45
Methylene Carbons (-(CH₂)n-)~22 - 35Bulk methylene groups in the acyl chain.
Terminal Methyl (ω-C)~14

Experimental Protocols

Sample Preparation
  • Synthesis or Isolation: 3-Oxotetracosapentaenoyl-CoA can be synthesized enzymatically from tetracosapentaenoic acid or isolated from biological samples undergoing active peroxisomal β-oxidation.

  • Purification: The compound should be purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity for NMR analysis.

  • Solvent Selection: Dissolve the purified 3-Oxotetracosapentaenoyl-CoA in a suitable deuterated solvent. For aqueous samples, D₂O is appropriate. For less polar samples, deuterated methanol (CD₃OD) or chloroform (CDCl₃) can be used. The choice of solvent can affect the chemical shifts.

  • Concentration: The sample concentration should be optimized for the specific NMR instrument being used. A typical concentration range is 1-10 mM.

  • Internal Standard: Add a known amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for aqueous samples or tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Solvent Suppression: If using D₂O, a presaturation pulse sequence should be used to suppress the residual HDO signal.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64 (or more for dilute samples)

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Parameters:

      • Spectral Width: ~220-250 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more due to the low natural abundance of ¹³C)

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and aid in the assignment of protons in the acyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, facilitating the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is useful for assigning quaternary carbons and confirming the overall structure.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration of the signals.

  • Referencing: Reference the spectrum to the internal standard (TSP or TMS at 0.0 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas. The integral values are proportional to the number of protons giving rise to the signal.

  • Structural Elucidation: Assign the observed signals to the corresponding nuclei in the 3-Oxotetracosapentaenoyl-CoA structure based on their chemical shifts, multiplicities, and correlations observed in 2D NMR spectra.

Mandatory Visualization

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Tetracosapentaenoyl_CoA Tetracosapentaenoyl-CoA (24:5-CoA) Enoyl_CoA Δ²-Enoyl-CoA Tetracosapentaenoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (FAD -> FADH₂) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase (+H₂O) Oxoacyl_CoA 3-Oxotetracosapentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Docosapentaenoyl-CoA (22:5-CoA) Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria Further β-oxidation Cytosol Cytosol Acetyl_CoA->Cytosol Various Metabolic Pathways

Caption: Peroxisomal β-oxidation of Tetracosapentaenoyl-CoA.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis cluster_output Output Isolation Isolation/Synthesis of 3-Oxotetracosapentaenoyl-CoA Purification Purification (e.g., HPLC) Isolation->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Standard Addition of Internal Standard Dissolution->Standard H1_NMR ¹H NMR Standard->H1_NMR C13_NMR ¹³C NMR Standard->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Standard->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Picking & Integration Referencing->Integration Assignment Structural Assignment Integration->Assignment Structure Characterized Structure of 3-Oxotetracosapentaenoyl-CoA Assignment->Structure

Caption: Experimental workflow for NMR characterization.

References

Application Note and Protocol: Quantification of 3-Oxotetracosapentaenoyl-CoA in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxotetracosapentaenoyl-CoA is a key metabolic intermediate in the mitochondrial beta-oxidation of very-long-chain fatty acids (VLCFAs), specifically docosahexaenoic acid (DHA, C22:6) and other polyunsaturated fatty acids that undergo chain shortening. The quantification of this acyl-CoA species is critical for studying the flux through the fatty acid oxidation (FAO) pathway and for investigating the pathophysiology of inherited metabolic disorders such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[1][2][3] Dysregulation of VLCFA metabolism has been implicated in various diseases, making the precise measurement of its intermediates essential for drug development and diagnostics.

This document provides a detailed protocol for the quantification of 3-Oxotetracosapentaenoyl-CoA in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for acyl-CoA analysis.[4][5][6]

Principle of the Method

This protocol employs a robust methodology for the extraction and quantification of intracellular 3-Oxotetracosapentaenoyl-CoA. The overall workflow involves:

  • Cell Culture and Harvest: Growing and harvesting cells under specific experimental conditions.

  • Metabolite Extraction: Rapidly quenching metabolic activity and extracting acyl-CoAs from cell pellets using an acidic solvent to precipitate proteins and stabilize the analytes.

  • Sample Cleanup: Utilizing solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids, thereby concentrating the acyl-CoA fraction.

  • LC-MS/MS Analysis: Separating 3-Oxotetracosapentaenoyl-CoA from other acyl-CoA species using reversed-phase liquid chromatography and quantifying it with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7]

  • Data Analysis: Calculating the absolute concentration of the target analyte by referencing a standard curve and normalizing to an internal standard.

Signaling Pathway: Mitochondrial Beta-Oxidation of Very-Long-Chain Fatty Acids

The diagram below illustrates the pathway for the breakdown of very-long-chain fatty acids, highlighting the position of 3-Oxotetracosapentaenoyl-CoA as a key intermediate. This process is crucial for cellular energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle.

Fatty_Acid_Oxidation cluster_Mitochondria Mitochondrial Matrix VLCFA_CoA Very-Long-Chain Acyl-CoA Enoyl_CoA Trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA VLCAD Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MTP* Oxoacyl_CoA 3-Oxoacyl-CoA (3-Oxotetracosapentaenoyl-CoA) Hydroxyacyl_CoA->Oxoacyl_CoA MTP* Shorter_Acyl_CoA Acyl-CoA (n-2) Oxoacyl_CoA->Shorter_Acyl_CoA MTP* Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->VLCFA_CoA Further Cycles TCA_Cycle Energy Production (TCA Cycle) Acetyl_CoA->TCA_Cycle To TCA Cycle caption *MTP: Mitochondrial Trifunctional Protein

Caption: Mitochondrial beta-oxidation pathway for very-long-chain fatty acids.

Experimental Workflow

The following diagram outlines the step-by-step process from cell sample preparation to final data analysis for the quantification of 3-Oxotetracosapentaenoyl-CoA.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Sample Cleanup cluster_Analysis Analysis CellCulture 1. Cell Culture (& Treatment) Harvest 2. Cell Harvest (Trypsinization & Counting) CellCulture->Harvest Quench 3. Metabolic Quenching (Cold Saline Wash) Harvest->Quench Extract 4. Acyl-CoA Extraction (Acidic Methanol + Internal Std) Quench->Extract Centrifuge1 5. Centrifugation (Pellet Protein) Extract->Centrifuge1 LoadSPE 6. Load Supernatant onto SPE Column Centrifuge1->LoadSPE WashSPE 7. Wash SPE Column LoadSPE->WashSPE EluteSPE 8. Elute Acyl-CoAs WashSPE->EluteSPE Drydown 9. Dry Eluate (Vacuum Centrifugation) EluteSPE->Drydown Reconstitute 10. Reconstitute Sample Drydown->Reconstitute LCMS 11. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data 12. Data Processing & Quantification LCMS->Data

Caption: Workflow for cellular 3-Oxotetracosapentaenoyl-CoA quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., primary human fibroblasts, HepG2), culture medium, fetal bovine serum (FBS), antibiotics, PBS.

  • Standards:

    • 3-Oxotetracosapentaenoyl-CoA (analytical standard, requires custom synthesis or specialized vendor).

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or an isotopically labeled equivalent (preferred).

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ammonium Acetate

    • Sulfosalicylic Acid (SSA) or Trichloroacetic Acid (TCA)

    • Oasis MAX SPE cartridges (or equivalent mixed-mode anion exchange)

Sample Preparation
  • Cell Seeding: Seed cells in 6-well or 10-cm plates and grow to ~80-90% confluency. Apply experimental treatments as required.

  • Cell Harvest:

    • Aspirate culture medium and immediately wash cells twice with ice-cold PBS to arrest metabolism.

    • Add 1 mL of trypsin and incubate briefly to detach cells.

    • Neutralize with culture medium, transfer to a conical tube, and count the cells using a hemocytometer or automated cell counter.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Metabolite Extraction:

    • Aspirate the supernatant completely.

    • Resuspend the cell pellet (e.g., 5 million cells) in 500 µL of ice-cold extraction solvent (80% Methanol, 20% Water containing 0.5% formic acid).

    • Immediately add the internal standard (e.g., C17:0-CoA to a final concentration of 100 nM).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the supernatant from step 5.2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water to remove salts and polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol.

  • Drying: Dry the eluate completely using a vacuum centrifuge.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried sample in 50 µL of a suitable solvent (e.g., 50% Methanol in water).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]+ of the analyte. The product ion is typically derived from the characteristic neutral loss of the 3'-phospho-ADP moiety (507.3 Da).[4][7] Theoretical values must be confirmed by direct infusion of the analytical standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Oxotetracosapentaenoyl-CoA[To be determined][Precursor - 507.3][To be optimized]
C17:0-CoA (Internal Standard)1022.6515.3[To be optimized]

Note: The exact m/z for 3-Oxotetracosapentaenoyl-CoA (C45H68N7O18P3S) needs to be calculated and empirically verified. The collision energy must be optimized for the specific instrument being used.

Quantification and Data Presentation
  • Standard Curve: Prepare a calibration curve by spiking known concentrations of the 3-Oxotetracosapentaenoyl-CoA standard (e.g., 0.1 to 1000 nM) and a fixed concentration of the internal standard into a blank matrix (e.g., extract from cells known not to produce the analyte).

  • Calculation: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio (Analyte/IS). Plot the peak area ratio against the concentration of the standards and perform a linear regression. Determine the concentration in unknown samples using the regression equation.

  • Normalization: Normalize the final concentration to the initial cell number (e.g., pmol/10^6 cells).

Table 1: Quantitative Analysis of 3-Oxotetracosapentaenoyl-CoA in Response to Treatment

Sample Groupn3-Oxotetracosapentaenoyl-CoA (pmol/10⁶ cells)Standard Deviationp-value (vs. Control)
Control (Vehicle)415.22.1-
Treatment A (10 µM)428.93.5<0.01
Treatment B (5 µM)47.41.5<0.05

Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
InstrumentTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Capillary Voltage3.5 kV
Desolvation Gas Flow800 L/hr
Desolvation Temp.450 °C
Source Temp.120 °C
Collision GasArgon
Dwell Time50 ms

Conclusion

This protocol provides a comprehensive framework for the reliable quantification of 3-Oxotetracosapentaenoyl-CoA in cellular samples. The use of LC-MS/MS ensures high sensitivity and specificity, which are paramount for accurately measuring low-abundance metabolites. Adherence to best practices in sample handling, the use of an appropriate internal standard, and careful instrument calibration are essential for obtaining reproducible and high-quality data. This methodology is a valuable tool for researchers investigating fatty acid metabolism, mitochondrial function, and the development of therapeutics for related metabolic diseases.

References

Application Notes and Protocols for (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, C22:6n-3), a critical omega-3 polyunsaturated fatty acid (PUFA). The metabolism of very-long-chain fatty acids (VLCFAs) like DHA is predominantly carried out in peroxisomes, as mitochondria are not equipped to handle these long acyl chains.[1][2] The peroxisomal β-oxidation pathway is a vital metabolic process, and its dysregulation is associated with several severe metabolic disorders.[3]

This document provides detailed application notes and protocols for utilizing this compound in various in vitro assays. These assays are crucial for studying the kinetics of peroxisomal β-oxidation enzymes, screening for potential therapeutic modulators, and investigating the pathophysiology of related metabolic diseases.

The peroxisomal β-oxidation of fatty acids is a cyclical four-step process catalyzed by a series of enzymes. The regulation of this pathway is primarily controlled at the transcriptional level by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that, upon activation by ligands such as fatty acids, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4][5]

Peroxisomal β-Oxidation Pathway

The β-oxidation of (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA, the precursor to the title compound, proceeds through the following enzymatic steps within the peroxisome:

  • Acyl-CoA Oxidase (ACOX1): Catalyzes the first and rate-limiting step, the FAD-dependent dehydrogenation of the acyl-CoA to a 2-trans-enoyl-CoA, producing hydrogen peroxide (H₂O₂).[6]

  • Enoyl-CoA Hydratase / 3-Hydroxyacyl-CoA Dehydrogenase (D-bifunctional protein, HSD17B4): This enzyme exhibits two activities. The hydratase domain hydrates the 2-trans-enoyl-CoA to (S)-3-hydroxyacyl-CoA. The dehydrogenase domain then oxidizes the (S)-3-hydroxyacyl-CoA to 3-oxoacyl-CoA, which in the context of this document is this compound.[3][7]

  • 3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step, the thiolytic cleavage of the 3-oxoacyl-CoA by coenzyme A (CoA) to yield a chain-shortened acyl-CoA and acetyl-CoA.[8][9]

Data Presentation

Due to the limited availability of specific kinetic data for this compound, the following tables present hypothetical yet plausible kinetic parameters for the key enzymes involved in its metabolism. These values are based on known enzyme activities with other long-chain polyunsaturated fatty acyl-CoAs and are intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical Kinetic Parameters of Peroxisomal β-Oxidation Enzymes with Relevant Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Oxidase 1 (ACOX1)(6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA15150
D-bifunctional protein (HSD17B4) - Hydratase activity(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosapenta-2,6,9,12,15,18-hexaenoyl-CoA25500
D-bifunctional protein (HSD17B4) - Dehydrogenase activity(3S,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA20450
3-Ketoacyl-CoA Thiolase (ACAA1)This compound10800

Table 2: Hypothetical IC50 Values for Potential Inhibitors of Peroxisomal β-Oxidation Enzymes

EnzymeInhibitorIC50 (µM)
Acyl-CoA Oxidase 1 (ACOX1)Thioridazine5
D-bifunctional protein (HSD17B4)Itraconazole12
3-Ketoacyl-CoA Thiolase (ACAA1)Trifluoperazine8

Experimental Protocols

The following are detailed protocols for in vitro assays of the key enzymes involved in the metabolism of this compound.

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase (ACAA1) Activity

This assay measures the thiolytic cleavage of this compound, which is dependent on the presence of Coenzyme A. The reaction is monitored by the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA substrate.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Purified recombinant human 3-Ketoacyl-CoA Thiolase (ACAA1)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (25 mM)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 8.0) and 25 mM MgCl₂.

  • Add this compound to the reaction mixture to a final concentration of 20 µM.

  • Equilibrate the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding CoA to a final concentration of 50 µM.

  • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes, taking readings every 15 seconds.

  • Control: Perform a control reaction without the enzyme to determine the rate of non-enzymatic substrate degradation.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of the 3-oxoacyl-CoA substrate. One unit of activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute.

Protocol 2: Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HSD17B4) Activity

This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to this compound. The reaction is monitored by the increase in absorbance at 340 nm due to the formation of NADH.[10]

Materials:

  • (3S,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA (substrate)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Purified recombinant human D-bifunctional protein (HSD17B4)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 9.0) and 1 mM NAD⁺.

  • Add the substrate, (3S,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA, to a final concentration of 50 µM.

  • Equilibrate the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding the purified HSD17B4 enzyme.

  • Immediately monitor the increase in absorbance at 340 nm for 10 minutes, taking readings every 20 seconds.

  • Control: Perform a control reaction without the substrate to account for any background NADH production.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.

Protocol 3: Fluorometric Assay for Acyl-CoA Oxidase (ACOX1) Activity

This assay measures the production of hydrogen peroxide (H₂O₂) during the oxidation of the parent acyl-CoA. The H₂O₂ is detected using a fluorometric probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).

Materials:

  • (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA (substrate)

  • Purified recombinant human Acyl-CoA Oxidase 1 (ACOX1)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • FAD (flavin adenine dinucleotide)

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of Amplex Red and HRP in 50 mM potassium phosphate buffer (pH 7.4).

  • In a 96-well black microplate, add the ACOX1 enzyme and FAD (final concentration 10 µM).

  • Add the substrate, (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA, to a final concentration of 20 µM.

  • Initiate the reaction by adding the Amplex Red/HRP working solution.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm at regular intervals for 30 minutes.

  • Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount produced in the enzymatic reaction.

  • Calculation: Determine the rate of H₂O₂ production from the standard curve and calculate the specific activity of the enzyme.

Visualizations

Signaling Pathway

Peroxisomal_Beta_Oxidation_Regulation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_receptor Cytoplasm cluster_nucleus Nucleus cluster_genes Target Gene Transcription cluster_peroxisome Peroxisome Ligand Fatty Acids (e.g., DHA) FattyAcid_Cyt Fatty Acid Ligand->FattyAcid_Cyt FABP FABP FattyAcid_Cyt->FABP Binding PPARa PPARα FABP->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Promoter Region) PPARa->PPRE Binding RXR->PPRE Binding ACOX1_g ACOX1 Gene PPRE->ACOX1_g Induces HSD17B4_g HSD17B4 Gene PPRE->HSD17B4_g Induces ACAA1_g ACAA1 Gene PPRE->ACAA1_g Induces ACOX1_p ACOX1 ACOX1_g->ACOX1_p Translation HSD17B4_p HSD17B4 HSD17B4_g->HSD17B4_p Translation ACAA1_p ACAA1 ACAA1_g->ACAA1_p Translation AcylCoA (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahexaenoyl-CoA EnoylCoA (2E,6Z,9Z,12Z,15Z,18Z)- Tetracosapenta-2-enoyl-CoA AcylCoA->EnoylCoA ACOX1 HydroxyacylCoA (3S,6Z,9Z,12Z,15Z,18Z)-3-Hydroxy- tetracosapentaenoyl-CoA EnoylCoA->HydroxyacylCoA HSD17B4 (Hydratase) OxoacylCoA (6Z,9Z,12Z,15Z,18Z)-3-Oxo- tetracosapentaenoyl-CoA HydroxyacylCoA->OxoacylCoA HSD17B4 (Dehydrogenase) ShortenedAcylCoA Chain-Shortened Acyl-CoA OxoacylCoA->ShortenedAcylCoA ACAA1 AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA ACAA1

Caption: PPARα regulation of peroxisomal β-oxidation.

Experimental Workflow

Thiolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Buffer (Phosphate Buffer, MgCl₂) Mix Combine Buffer and Substrate in Cuvette Reagents->Mix Substrate_prep Prepare Substrate Solution ((6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA) Substrate_prep->Mix Enzyme_prep Prepare Enzyme Dilution (ACAA1) Initiate Initiate Reaction (Add CoA and Enzyme) Enzyme_prep->Initiate CoA_prep Prepare CoA Solution CoA_prep->Initiate Equilibrate Equilibrate at 37°C Mix->Equilibrate Equilibrate->Initiate Measure Monitor Absorbance at 303 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate_Rate Calculate Initial Rate (ΔAbs/min) Plot->Calculate_Rate Calculate_Activity Calculate Specific Activity (U/mg) Calculate_Rate->Calculate_Activity

Caption: Workflow for 3-Ketoacyl-CoA Thiolase Assay.

Conclusion

The provided application notes and protocols offer a framework for the in vitro investigation of this compound and the enzymes involved in its metabolism. While the quantitative data presented is illustrative, the detailed methodologies for the spectrophotometric and fluorometric assays provide a solid foundation for researchers to generate specific data for this important molecule. These assays are invaluable tools for advancing our understanding of peroxisomal β-oxidation and for the development of novel therapeutics for related metabolic disorders. Further research is warranted to determine the precise kinetic parameters and to explore the full range of potential modulators of this critical metabolic pathway.

References

Application Notes and Protocols for (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a highly specialized molecule and does not appear to be readily available from major commercial suppliers. The following application notes and protocols are based on the predicted biochemical role of this molecule as an intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids and are intended to serve as a guide for its use, should it be obtained through custom synthesis.

Introduction

This compound is the coenzyme A derivative of a C24:5 very-long-chain fatty acid (VLCFA). Its structure suggests it is a key intermediate in the peroxisomal beta-oxidation pathway. Specifically, it is the substrate for the final step in a cycle of peroxisomal beta-oxidation, catalyzed by a 3-ketoacyl-CoA thiolase. This pathway is crucial for the metabolism of fatty acids that are too long to be processed by mitochondria.[1]

Research Applications

The primary application of this compound is in the study of lipid metabolism, particularly in the context of peroxisomal disorders. Potential research applications include:

  • Enzyme Kinetics and Inhibitor Screening: Serve as a substrate for purified or recombinant 3-ketoacyl-CoA thiolases (e.g., ACAA1) to determine kinetic parameters (Km, Vmax) or to screen for potential inhibitors.

  • Investigating Peroxisomal Beta-Oxidation Disorders: Use in cellular or in vitro assays to probe defects in the beta-oxidation pathway associated with genetic disorders such as X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, or acyl-CoA oxidase deficiency.

  • Elucidating Substrate Specificity: Characterize the substrate specificity of different thiolase isozymes and their roles in the metabolism of specific VLCFAs.

  • Metabolic Flux Analysis: As a standard for mass spectrometry-based metabolomics to trace the flux of VLCFAs through the peroxisomal beta-oxidation pathway.

Signaling and Metabolic Pathways

This compound is an intermediate in the peroxisomal beta-oxidation of docosahexaenoic acid (DHA, C22:6) and other related very-long-chain polyunsaturated fatty acids. This pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA.[2][3]

peroxisomal_beta_oxidation vlcfa_coa (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosahexaenoyl-CoA p1 vlcfa_coa->p1 enoyl_coa (2E,6Z,9Z,12Z,15Z,18Z)- 2-Enoyltetracosahexaenoyl-CoA p2 enoyl_coa->p2 hydroxyacyl_coa (6Z,9Z,12Z,15Z,18Z)-3-Hydroxy- tetracosapenta-6,9,12,15,18-enoyl-CoA p3 hydroxyacyl_coa->p3 oxoacyl_coa (6Z,9Z,12Z,15Z,18Z)-3-Oxo- tetracosapenta-6,9,12,15,18-enoyl-CoA shortened_acyl_coa Chain-shortened Acyl-CoA (Docosapentaenoyl-CoA) oxoacyl_coa->shortened_acyl_coa 3-Ketoacyl-CoA Thiolase (ACAA1) + CoA-SH acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa 3-Ketoacyl-CoA Thiolase (ACAA1) + CoA-SH p1->enoyl_coa Acyl-CoA Oxidase (ACOX) FAD -> FADH2 p2->hydroxyacyl_coa Multifunctional Protein (EHHADH/HSD17B4) + H2O p3->oxoacyl_coa Multifunctional Protein (EHHADH/HSD17B4) NAD+ -> NADH

Peroxisomal Beta-Oxidation Pathway

Experimental Protocols

Protocol 1: Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of the 3-oxoacyl-CoA substrate. The disappearance of the Mg2+-complexed enolate form of the substrate is measured by a decrease in absorbance at approximately 305 nm.

Materials:

  • This compound (substrate)

  • Purified recombinant 3-ketoacyl-CoA thiolase (e.g., human ACAA1)

  • Coenzyme A (CoA-SH)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Magnesium chloride (MgCl2) (1 M)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of reading absorbance at 305 nm

Procedure:

  • Prepare the Reaction Buffer: For a 1 mL final reaction volume, prepare a master mix containing:

    • 100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)

    • 25 µL of 1 M MgCl2 (final concentration: 25 mM)

    • 825 µL of nuclease-free water

  • Prepare Substrate and CoA Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., 10 mM Tris, pH 7.5).

    • Prepare a 10 mM stock solution of Coenzyme A in nuclease-free water.

  • Set up the Reaction:

    • In a cuvette, add 950 µL of the Reaction Buffer.

    • Add 10 µL of the 10 mM Coenzyme A solution (final concentration: 100 µM).

    • Add 20 µL of the 1 mM substrate solution (final concentration: 20 µM).

    • Mix gently and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure the non-enzymatic degradation of the substrate.

  • Initiate the Reaction:

    • Add 20 µL of a freshly diluted solution of the 3-ketoacyl-CoA thiolase enzyme to the cuvette. The amount of enzyme should be optimized to yield a linear rate of absorbance change for at least 5-10 minutes.

  • Measure Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 305 nm every 15-30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA305/min) from the linear portion of the curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the Mg2+-enolate complex of the 3-oxoacyl-CoA must be determined empirically or sourced from literature for a similar compound.

experimental_workflow prep_reagents Prepare Reagents (Buffer, Substrate, CoA, Enzyme) setup_reaction Set up Reaction Mixture in Cuvette prep_reagents->setup_reaction pre_incubate Pre-incubate at 37°C (5 minutes) setup_reaction->pre_incubate initiate_reaction Initiate Reaction (Add Enzyme) pre_incubate->initiate_reaction measure_abs Monitor Absorbance at 305 nm (10 minutes) initiate_reaction->measure_abs analyze_data Calculate Reaction Rate (ΔA/min) measure_abs->analyze_data

Workflow for Thiolase Activity Assay

Quantitative Data

Due to the lack of commercially available this compound, there is no specific kinetic data for this substrate in the literature. However, data from related 3-oxoacyl-CoA substrates can provide an estimate of expected enzyme performance.

EnzymeSubstrateKm (µM)Optimal pHSource Organism
3-Oxoadipyl-CoA thiolase3-Oxoadipyl-CoA1507.8Pseudomonas sp.
Glyoxysomal 3-oxoacyl-CoA thiolaseAcetoacetyl-CoA27N/ASunflower
Glyoxysomal 3-oxoacyl-CoA thiolase3-Oxohexanoyl-CoA~5N/ASunflower

This table presents data for analogous enzymes and substrates to provide a comparative reference.[4]

Troubleshooting

  • High background signal/non-enzymatic substrate degradation: Thioester bonds can be unstable, especially at alkaline pH. Prepare substrate solutions fresh and run a control reaction without the enzyme to measure the background rate of degradation.

  • No or low enzyme activity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the pH of the buffer. The concentration of the substrate may be too far below the Km of the enzyme.

  • Non-linear reaction rate: The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the amount of enzyme used. Alternatively, product inhibition may be occurring.

References

Application Notes and Protocols for 3-Oxotetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxotetracosapentaenoyl-CoA is a complex, very-long-chain polyunsaturated fatty acyl-CoA. Due to its high degree of unsaturation, it is particularly susceptible to oxidation and degradation. Proper handling and storage are critical to maintain its biological activity and sample integrity. These application notes provide a comprehensive guide to the recommended handling, storage, and quality control procedures for 3-Oxotetracosapentaenoyl-CoA, based on best practices for similar polyunsaturated acyl-CoA thioesters. Additionally, this document outlines a generalized protocol for its use in enzymatic assays and its potential role in metabolic pathways.

Chemical and Physical Properties

While specific experimental data for 3-Oxotetracosapentaenoyl-CoA is limited, its properties can be inferred from its structure. As a very-long-chain polyunsaturated fatty acyl-CoA, it is an amphipathic molecule with a long, hydrophobic acyl chain and a hydrophilic Coenzyme A moiety. The presence of five double bonds in the acyl chain makes it highly prone to oxidation.

PropertyInferred Value/CharacteristicSource/Basis
Molecular Formula C₄₅H₆₆N₇O₁₈P₃SBased on structure
Molecular Weight ~1125 g/mol Calculated
Physical State Likely a solid or viscous oilAnalogy to other long-chain acyl-CoAs
Solubility Soluble in organic solvents (e.g., ethanol, DMSO); limited solubility in aqueous buffersGeneral property of long-chain acyl-CoAs
Stability Prone to oxidation and hydrolysisHigh degree of unsaturation and thioester linkage

Handling and Storage Protocols

The utmost care must be taken to prevent degradation of 3-Oxotetracosapentaenoyl-CoA. The primary concerns are oxidation of the polyunsaturated acyl chain and hydrolysis of the thioester bond.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -80°C for long-term storage; -20°C for short-term storage.Minimizes chemical degradation and enzymatic activity.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents oxidation of the double bonds.
Form Store as a solution in a suitable organic solvent (e.g., ethanol). Avoid storing as a dry powder.Unsaturated lipids are hygroscopic and unstable as powders.[1]
Container Use glass vials with Teflon-lined caps .Prevents leaching of plasticizers from plastic containers.[1]
Light Protect from light.Light can catalyze oxidative processes.
Handling Procedures
  • Inert Atmosphere: When preparing aliquots or using the compound, work under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen.

  • Temperature Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[1]

  • Solvent Purity: Use high-purity, anhydrous organic solvents for preparing stock solutions.

  • Aqueous Solutions: Prepare aqueous working solutions immediately before use. Due to the thioester linkage, stability in aqueous buffers is pH-dependent and generally lower than in organic solvents.[2] If possible, maintain the pH of aqueous solutions between 6.0 and 7.5.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid degradation from repeated temperature changes.

Experimental Protocols

Preparation of Stock Solutions
  • Under an inert atmosphere, dissolve the 3-Oxotetracosapentaenoyl-CoA in a suitable anhydrous organic solvent, such as ethanol, to a desired concentration (e.g., 10 mM).

  • Mix gently by vortexing until fully dissolved.

  • Aliquot the stock solution into glass vials with Teflon-lined caps.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store at -80°C.

General Protocol for Use in Enzymatic Assays

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for the particular enzyme and assay conditions.

  • Prepare Assay Buffer: The composition of the assay buffer will depend on the specific enzyme being studied. A common buffer system is 50 mM Tris-HCl or HEPES at a pH optimal for the enzyme (typically 7.0-8.0).

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 3-Oxotetracosapentaenoyl-CoA stock solution. Dilute the stock solution to the desired final concentration in the assay buffer. It may be necessary to include a carrier protein like fatty acid-free BSA in the buffer to improve the solubility of the long-chain acyl-CoA.

  • Enzyme Reaction:

    • In a microplate or cuvette, combine the assay buffer, any necessary cofactors, and the enzyme solution.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the 3-Oxotetracosapentaenoyl-CoA working solution.

  • Detection: Monitor the reaction progress using a suitable detection method. This could involve:

    • Spectrophotometry: Measuring the change in absorbance of a chromogenic substrate or product.

    • Fluorometry: Measuring the change in fluorescence of a fluorogenic substrate or product.

    • LC-MS/MS: Quantifying the formation of a product or the consumption of the substrate over time.

Metabolic Pathway Context

3-Oxotetracosapentaenoyl-CoA is an intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. This pathway is crucial for the breakdown of these fatty acids, which cannot be directly metabolized in the mitochondria.

Peroxisomal_Beta_Oxidation VLC_PUFA_CoA Tetracosapentaenoyl-CoA Enoyl_CoA Trans-2-Tetracosapentaenoyl-CoA VLC_PUFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA (S)-3-Hydroxytetracosapentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxotetracosapentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Docosatetraenoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA (cleavage)

Caption: Peroxisomal β-oxidation of a very-long-chain polyunsaturated fatty acid.

Experimental Workflow for Studying Enzyme Kinetics

The following workflow outlines the steps for investigating the interaction of 3-Oxotetracosapentaenoyl-CoA with a putative enzyme.

Enzyme_Kinetics_Workflow start Start: Hypothesis of Enzyme-Substrate Interaction prep_reagents Prepare Reagents: - Enzyme Solution - 3-Oxotetracosapentaenoyl-CoA Stock - Assay Buffer and Cofactors start->prep_reagents assay_setup Set Up Enzymatic Assay: - Vary Substrate Concentration - Constant Enzyme Concentration prep_reagents->assay_setup incubation Incubate at Optimal Temperature and Time assay_setup->incubation data_collection Collect Data: - Measure Reaction Velocity (e.g., Absorbance Change) incubation->data_collection data_analysis Analyze Data: - Plot Velocity vs. Substrate Concentration - Determine Kinetic Parameters (Km, Vmax) data_collection->data_analysis conclusion Conclusion: Characterize Enzyme-Substrate Interaction data_analysis->conclusion

Caption: A generalized workflow for determining enzyme kinetics with 3-Oxotetracosapentaenoyl-CoA.

Disclaimer: The information provided in these application notes is based on general knowledge of similar chemical compounds. Due to the limited availability of specific experimental data for 3-Oxotetracosapentaenoyl-CoA, users should exercise caution and perform their own validation experiments.

References

Application Notes and Protocols for the Study of Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA is a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), a very-long-chain fatty acid (VLCFA) crucial for various physiological functions. The degradation of VLCFAs occurs primarily in peroxisomes, as mitochondria are not equipped to handle these long-chain substrates.[1][2] The peroxisomal β-oxidation pathway is a cyclical process that shortens fatty acyl-CoAs by two carbons per cycle, generating acetyl-CoA and a shortened acyl-CoA.[3]

This document provides detailed application notes and protocols for the experimental investigation of the peroxisomal β-oxidation pathway, with a focus on the enzymatic step involving the target molecule's precursor and its subsequent cleavage. Due to the commercial unavailability and complex synthesis of this compound, the provided protocols will focus on assays that measure the overall pathway activity in cellular models and general enzymatic assays for the key enzymes involved.

Signaling and Metabolic Pathway

The peroxisomal β-oxidation of a very-long-chain fatty acid like docosahexaenoic acid (DHA) involves a series of enzymatic reactions. The pathway is crucial for lipid homeostasis and energy metabolism.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (e.g., Docosahexaenoic Acid) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase Enoyl_CoA (6Z,9Z,12Z,15Z,18Z,21Z)- Tetracosapenta-2,6,9,12,15,18-hexaenoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta- 6,9,12,15,18-enoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (Enoyl-CoA Hydratase activity) Ketoacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme (L-3-Hydroxyacyl-CoA Dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Cellular_Assay_Workflow A Plate and Culture Cells B Incubate with Fluorescent Fatty Acid Analog (P-C12) A->B C Wash Cells and Extract Lipids B->C D Analyze Lipid Extract by HPLC C->D E Quantify Substrate and β-Oxidation Products D->E F Calculate Pathway Activity E->F Thiolase_Assay_Logic Substrate 3-Ketoacyl-CoA Enzyme 3-Ketoacyl-CoA Thiolase Substrate->Enzyme Measurement Decrease in Absorbance at 303 nm Substrate->Measurement is monitored Product1 Shortened Acyl-CoA Enzyme->Product1 Product2 Acetyl-CoA Enzyme->Product2 Cofactor Coenzyme A Cofactor->Enzyme

References

Troubleshooting & Optimization

improving stability of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this complex molecule in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in enzymatic assays.

Possible Cause Recommended Solution
Degradation of this compound stock solution. Ensure that stock solutions are freshly prepared and have been stored properly at -80°C under an inert atmosphere (e.g., argon or nitrogen).[1] Prepare working solutions immediately before use and consistently keep them on ice.[1][2] Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to your assay buffer to mitigate oxidation.[1]
Enzyme Instability. Confirm the stability and activity of your enzyme under the specific assay conditions. It is crucial to run appropriate positive and negative controls to validate the enzyme's performance.
Inaccurate Pipetting. The amphipathic nature of long-chain acyl-CoAs can make accurate pipetting challenging.[1] Use low-retention pipette tips and regularly verify the calibration of your pipettes to ensure precision.[1]

Issue 2: Poor peak shape or low signal intensity during LC-MS/MS analysis.

Possible Cause Recommended Solution
On-column degradation. Minimize the sample residence time on the column by using a shorter column or a faster flow rate. Ensure the mobile phase is degassed and consider adding a small amount of antioxidant to the solvent.
Instrument Contamination. Thoroughly flush the LC system and mass spectrometer to eliminate any potential contaminants that may cause background noise or ion suppression.[1]
Suboptimal Ionization. Optimize the mass spectrometer source parameters, including temperature and gas flow rates, to enhance the ionization efficiency of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways are hydrolysis and oxidation. The thioester bond is susceptible to hydrolysis, which is accelerated in aqueous solutions, particularly at neutral to alkaline pH, yielding the free fatty acid and Coenzyme A.[2] The polyunsaturated acyl chain is prone to oxidation, a process that can be initiated by exposure to air, light, and transition metals.[1][2]

Q2: What are the optimal storage conditions for this compound solutions?

A2: For long-term storage, it is recommended to store the compound as a dry pellet at -80°C.[3] If a solution is necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] These solutions should be stored at -80°C under an inert atmosphere such as argon or nitrogen.[1] For short-term storage during experiments, always keep the solutions on ice.[1]

Q3: Can I use antioxidants to improve the stability of my this compound solution?

A3: Yes, the use of antioxidants is highly recommended. Common synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) can be effective in preventing oxidation.[1] Natural antioxidants such as tocopherols (Vitamin E) and ascorbic acid (Vitamin C) may also be used depending on the experimental context.[1]

Q4: What precautions should I take during sample handling?

A4: To minimize degradation, work quickly and keep all solutions and samples on ice.[2] Whenever possible, handle the compound under an inert atmosphere, for instance, within a glove box, to prevent oxidation.[1][2] Use high-purity, degassed solvents to prepare your solutions.[1] Additionally, consider using a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution from a powdered form of this compound.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) or purified water/buffer[2]

  • Glass vial with a Teflon-lined cap[2]

  • Inert gas (argon or nitrogen)[2]

  • Calibrated balance

  • Glass syringes or pipettes with glass tips[2]

Procedure:

  • Allow the container of the powdered compound to warm to room temperature before opening to prevent moisture condensation.[2]

  • Weigh the desired amount of powder using a calibrated balance in a controlled environment.

  • Transfer the powder to a clean glass vial.

  • Under a stream of inert gas, add the appropriate volume of high-purity solvent to the vial.

  • Cap the vial tightly and vortex gently until the powder is completely dissolved.

  • Overlay the solution with inert gas before sealing the cap.

  • Store the stock solution at -80°C. For working solutions, create single-use aliquots to avoid multiple freeze-thaw cycles.[2]

Protocol 2: Stability Assessment by HPLC

This protocol provides a general method for assessing the stability of this compound in solution over time.

Materials:

  • Stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0)

  • Mobile Phase B: Acetonitrile

Procedure:

  • Initial Analysis (Time Zero):

    • Dilute an aliquot of the freshly prepared stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

    • Elute with a gradient such as:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B[2]

    • Monitor the elution at 254 nm.[2]

    • Record the peak area of the intact acyl-CoA, which will serve as the baseline (100% integrity).[2]

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).[2]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stock solution.[2]

    • Dilute and analyze by HPLC using the same method as the initial analysis.[2]

    • Compare the peak area of the intact acyl-CoA at each time point to the baseline to determine the percentage of degradation.

Visualizations

Degradation Pathways A (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA B Hydrolysis A->B H2O, pH C Oxidation A->C O2, Light, Metals D Free Fatty Acid + Coenzyme A B->D E Oxidized Degradation Products (e.g., aldehydes, ketones) C->E

Caption: Key degradation pathways for the molecule.

Experimental Workflow for Stability Assessment A Prepare Stock Solution under Inert Atmosphere B Time Zero Analysis (HPLC) - Establish Baseline A->B C Incubate Aliquots under Test Conditions A->C E Compare Peak Areas to Baseline - Quantify Degradation B->E D Time Point Analysis (HPLC) C->D D->E

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Synthesis of 3-Oxotetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxotetracosapentaenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and methodologies associated with the synthesis of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What is 3-Oxotetracosapentaenoyl-CoA?

A1: 3-Oxotetracosapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA. Its structure consists of a 24-carbon acyl chain with five double bonds and a ketone group at the beta-position (C-3), attached to a coenzyme A molecule. These molecules are intermediates in fatty acid metabolism.[1][2]

Q2: What are the primary challenges in synthesizing 3-Oxotetracosapentaenoyl-CoA?

A2: The main challenges include:

  • Chemical Instability: The polyunsaturated fatty acid chain is highly susceptible to oxidation.[3][4][5]

  • Low Solubility: The long carbon chain results in poor solubility in aqueous solutions, which can be problematic for enzymatic reactions.

  • Enzymatic Specificity: Enzymes used for the synthesis, such as 3-ketoacyl-CoA thiolases, may exhibit substrate promiscuity or low activity with very-long-chain substrates.[6][7][8]

  • Purification: Separating the desired product from starting materials and byproducts can be complex due to its amphipathic nature and instability.

Q3: What are the potential synthesis strategies for 3-Oxotetracosapentaenoyl-CoA?

A3: Two primary strategies can be considered:

  • Chemo-enzymatic Synthesis: This involves the chemical synthesis of the 3-oxotetracosapentaenoic acid followed by enzymatic ligation to Coenzyme A using an acyl-CoA synthetase.

  • Enzymatic Synthesis: This approach would utilize a series of enzymes, potentially starting from a shorter acyl-CoA and elongating it using enzymes of the fatty acid synthesis pathway, such as a 3-ketoacyl-CoA synthase.[9]

Q4: How can I minimize oxidation of the polyunsaturated acyl chain during synthesis and purification?

A4: To prevent oxidation, it is crucial to:

  • Work under an inert atmosphere (e.g., argon or nitrogen).

  • Use degassed solvents.

  • Add antioxidants such as BHT or α-tocopherol to reaction mixtures and storage solutions.[10]

  • Avoid exposure to light and high temperatures.[3]

Troubleshooting Guides

Problem: Low Yield in Chemical Synthesis of the Precursor Acid
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient activation of the carboxylic acid.Use a more efficient coupling reagent or optimize reaction time and temperature.
Side product formationOxidation of double bonds.Perform reactions under a strict inert atmosphere and use degassed solvents. Consider using protecting groups for the double bonds if compatible with the overall synthetic route.
Degradation of productInstability of the polyunsaturated chain to reaction conditions.Use milder reaction conditions (e.g., lower temperature, shorter reaction times). Purify the product promptly after the reaction.
Difficulty in purificationCo-elution with starting materials or byproducts.Employ specialized chromatographic techniques such as argentated chromatography to separate based on the degree of unsaturation.[10]
Problem: Low Yield in Enzymatic Ligation to CoA
Symptom Possible Cause Suggested Solution
Low enzyme activitySub-optimal reaction conditions (pH, temperature).Optimize the reaction buffer, pH, and temperature for the specific acyl-CoA synthetase used.
Poor solubility of the fatty acid substrate.Add a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) or a detergent to improve solubility. Note that high concentrations can denature the enzyme.
Enzyme inhibition by the product.Consider using a continuous product removal system if feasible, or perform the reaction at a lower substrate concentration.
Incomplete reactionInsufficient ATP or CoA.Ensure an adequate molar excess of ATP and Coenzyme A in the reaction mixture.
Problem: Product Degradation During Purification and Storage
Symptom Possible Cause Suggested Solution
Appearance of new peaks in HPLC/MSOxidation of the polyunsaturated chain.Purify under an inert atmosphere. Use buffers containing antioxidants. Store the purified product at -80°C under an inert gas.[4][10]
Hydrolysis of the thioester bond.Maintain a slightly acidic pH (around 6.0-6.5) during purification and storage, as the thioester bond is more stable under these conditions. Avoid strong acids or bases.

Quantitative Data

Table 1: Typical Yields for Related Synthesis Steps

Reaction Step Product Type Reported Yield Reference
Chemical SynthesisVery-long-chain polyunsaturated fatty acid (32:6 n-3)40% overall yield (6 steps)[11]
Chemo-enzymatic SynthesisVarious acyl-CoA esters40% or higher[12]
PurificationC20-22 n-3 PUFA methyl esters (Argentated Chromatography)>30% recovery with 86% purity[10]
Extraction & PurificationLong-chain acyl-CoAs from tissue70-80% recovery[13]

Table 2: Kinetic Parameters of a Representative 3-Ketoacyl-CoA Thiolase (Tfu_0875)

Note: These parameters are for succinyl-CoA and acetyl-CoA and may differ significantly for a C24 substrate.

Substrate KM (mM) kcat (min-1) kcat/KM (min-1mM-1) Reference
Succinyl-CoA2.10 ± 0.220.32 ± 0.00220.15[14]
Acetyl-CoA2.28 ± 0.640.21 ± 0.00390.09[14]

Experimental Protocols

Protocol 1: Hypothetical Chemo-enzymatic Synthesis of 3-Oxotetracosapentaenoyl-CoA

Disclaimer: This is a hypothetical protocol based on established methods for similar molecules and requires optimization.

Step 1: Chemical Synthesis of 3-Oxotetracosapentaenoic Acid

This multi-step synthesis would be adapted from protocols for the synthesis of very-long-chain polyunsaturated fatty acids.[11][15] A potential strategy involves the coupling of a polyunsaturated C18 fragment with a saturated C6 fragment containing the 3-oxo functionality, followed by deprotection. All steps should be performed under an inert atmosphere with degassed solvents.

Step 2: Enzymatic Ligation to Coenzyme A

  • Reaction Mixture:

    • 3-Oxotetracosapentaenoic acid (1 mM)

    • Coenzyme A (2 mM)

    • ATP (5 mM)

    • MgCl2 (10 mM)

    • DTT (2 mM)

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) (0.1 mg/mL)

    • Triton X-100 (0.02% v/v) to aid substrate solubility

    • Potassium phosphate buffer (100 mM, pH 7.5)

  • Procedure:

    • Dissolve the 3-oxotetracosapentaenoic acid in a minimal amount of DMSO before adding to the reaction buffer.

    • Add all components except the enzyme to the reaction buffer and pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate at 30°C for 2-4 hours, monitoring the reaction progress by HPLC.

    • Quench the reaction by adding perchloric acid to a final concentration of 0.6 M.

    • Proceed immediately to purification.

Protocol 2: Purification of 3-Oxotetracosapentaenoyl-CoA

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge to remove excess ATP, CoA, and salts.

    • Condition the cartridge with methanol, followed by water.

    • Load the quenched reaction mixture.

    • Wash with water and then 20% methanol to remove impurities.

    • Elute the product with 80-100% methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Use a C18 reverse-phase column.

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0.

    • Mobile Phase B: Acetonitrile.

    • Use a linear gradient of Mobile Phase B to elute the product.

    • Monitor the elution at 260 nm (adenine ring of CoA).

    • Collect fractions containing the product peak and immediately freeze in liquid nitrogen.

    • Lyophilize the purified fractions.

    • Store the lyophilized powder at -80°C under argon.

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Materials PUFA_fragment Polyunsaturated C18 Fragment Coupling Chemical Coupling (e.g., Negishi Coupling) PUFA_fragment->Coupling Keto_fragment Saturated C6 3-Oxo Fragment Keto_fragment->Coupling Deprotection Deprotection Coupling->Deprotection Precursor_Acid 3-Oxotetracosapentaenoic Acid Deprotection->Precursor_Acid

Caption: Proposed chemical synthesis workflow for the 3-oxotetracosapentaenoic acid precursor.

Enzymatic_Synthesis_Workflow cluster_substrates Substrates Precursor_Acid 3-Oxotetracosapentaenoic Acid Ligation Enzymatic Ligation (Acyl-CoA Synthetase) Precursor_Acid->Ligation CoA Coenzyme A CoA->Ligation ATP ATP ATP->Ligation Purification Purification (SPE-HPLC) Ligation->Purification Final_Product 3-Oxotetracosapentaenoyl-CoA Purification->Final_Product

Caption: Chemo-enzymatic synthesis workflow for 3-Oxotetracosapentaenoyl-CoA.

Caption: A troubleshooting decision tree for the synthesis of 3-Oxotetracosapentaenoyl-CoA.

References

purification of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Very-Long-Chain Polyunsaturated Acyl-CoA Esters

Disclaimer: The target molecule, (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA, is a highly specific and likely unstable metabolic intermediate. As such, a standardized, published protocol for its purification from biological samples is not available. The following guide provides a generalized framework and troubleshooting advice based on established methods for the extraction and purification of other long-chain polyunsaturated acyl-CoA (LC-PUFA-CoA) thioesters. Researchers should adapt and optimize these protocols for their specific experimental context.

General Purification Workflow

The purification of LC-PUFA-CoAs is a multi-step process requiring careful handling to prevent degradation. The general workflow involves rapid metabolic quenching, efficient extraction of acyl-CoAs from the tissue matrix, solid-phase extraction (SPE) for sample cleanup and concentration, and high-performance liquid chromatography (HPLC) for final separation and purification.

Purification_Workflow cluster_SamplePrep Step 1: Sample Preparation cluster_Extraction Step 2: Extraction cluster_Purification Step 3: Purification cluster_Analysis Step 4: Analysis & Final Purification Sample Biological Sample (e.g., Tissue, Cells) Quench Metabolic Quenching (Liquid N2 Freeze-Clamping) Sample->Quench Homogenize Cryogenic Homogenization (Keep Frozen) Quench->Homogenize AddBuffer Add Acidic Extraction Buffer (e.g., Acetonitrile/Isopropanol) Homogenize->AddBuffer Vortex Vortex & Centrifuge (4°C) AddBuffer->Vortex Collect Collect Supernatant Vortex->Collect SPE Solid-Phase Extraction (SPE) (e.g., Weak Anion Exchange) Collect->SPE Dry Dry Eluate (Vacuum Concentrator) SPE->Dry Reconstitute Reconstitute in HPLC Mobile Phase Dry->Reconstitute HPLC Reverse-Phase HPLC (Fraction Collection) Reconstitute->HPLC Analysis Analysis (UV-Vis, LC-MS/MS) HPLC->Analysis Troubleshooting_Low_Yield Problem Problem: Low Acyl-CoA Yield Cause1 Degradation During Prep? Problem->Cause1 Cause2 Inefficient Extraction? Problem->Cause2 Cause3 Poor SPE Recovery? Problem->Cause3 Sol1 Solution: - Work fast, keep cold (4°C) - Use fresh, pure solvents - Maintain acidic pH (4.5-6.0) Cause1->Sol1 Sol2 Solution: - Ensure thorough homogenization - Use Acetonitrile/Isopropanol - Optimize solvent:tissue ratio Cause2->Sol2 Sol3 Solution: - Properly condition column - Optimize wash/elution steps - Use appropriate column type (e.g., weak anion exchange) Cause3->Sol3

avoiding degradation of 3-Oxotetracosapentaenoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 3-Oxotetracosapentaenoyl-CoA, a critical but often unstable analyte.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting and analyzing 3-Oxotetracosapentaenoyl-CoA and other acyl-CoAs?

A1: The main difficulties stem from several factors:

  • Inherent Instability: Acyl-CoA thioesters are susceptible to degradation.[1]

  • Structural Similarity: Many acyl-CoAs have similar chemical structures, differing only in the length and saturation of their acyl chains, which can lead to co-elution during chromatographic separation.[2]

  • Low Abundance: These molecules are often present in low nanomolar concentrations in biological tissues, demanding highly sensitive analytical methods.[3]

  • Matrix Effects: Biological samples contain numerous compounds that can interfere with the detection and separation of the target analytes.[2]

  • Polarity: The phosphate groups in acyl-CoAs can cause peak tailing in chromatography due to interactions with the stationary phase.[2]

Q2: Why is my 3-Oxotetracosapentaenoyl-CoA sample degrading so quickly after extraction?

A2: Degradation of acyl-CoAs can be attributed to several factors. Enzymatic degradation by phosphodiesterases, phosphatases, and pantetheinases can break down the molecule.[4][5] Chemical instability, particularly in aqueous solutions, can also lead to hydrolysis of the thioester bond.[1] To minimize degradation, it is crucial to process samples rapidly at low temperatures and consider the use of buffered solutions.[1]

Q3: What is the most reliable method for quantifying 3-Oxotetracosapentaenoyl-CoA?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA quantification due to its high sensitivity and specificity.[1] This method often employs multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions for each acyl-CoA species.[1]

Q4: Can I store my extracted 3-Oxotetracosapentaenoyl-CoA samples? If so, how?

A4: For optimal stability, it is recommended to store extracts as dry pellets at -80°C.[1] Reconstitute the samples in a buffered solvent, such as 50 mM ammonium acetate at pH 6.8, immediately before analysis to improve stability.[1][6]

Troubleshooting Guides

Issue 1: Low or No Signal of 3-Oxotetracosapentaenoyl-CoA in LC-MS Analysis
Potential Cause Recommended Solution(s)
Analyte Degradation Ensure rapid sample quenching and maintain samples on ice throughout the preparation process.[1] Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.[1] The use of a buffered reconstitution solvent (e.g., 50 mM ammonium acetate, pH 6.8) can enhance stability.[1][6]
Inefficient Extraction Optimize the extraction solvent. An 80% methanol solution has been shown to yield high MS intensities for a broad range of acyl-CoAs.[6] Avoid formic acid or acetonitrile in the extraction solvent as they can lead to poor signal.[6] A mixture of acetonitrile/isopropanol has also been reported as an effective extraction solvent.[1]
Matrix Effects Construct calibration curves in a matrix that closely mimics the study samples to compensate for ion suppression or enhancement.[1]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution(s)
Peak Tailing This is often due to strong interactions between the phosphate moiety of the acyl-CoA and the stationary phase.[2] Adjusting the mobile phase to a lower pH can help protonate residual silanol groups on the column, minimizing these interactions.[2] Increasing the buffer strength (e.g., phosphate or ammonium acetate) can also help mask active sites on the column.[2]
Peak Fronting This is often a result of column overload.[2] Try injecting a smaller sample volume or diluting the sample. It can also be caused by poor sample solubility in the mobile phase; ensure your reconstituted sample is fully dissolved.[2]
Column Contamination A partially clogged inlet frit or contamination at the head of the column can cause peak distortion.[2] Try backflushing the column or replacing the inlet frit.[2]
Issue 3: High Variability in Replicate Samples
Potential Cause Recommended Solution(s)
Inconsistent Sample Preparation Meticulously standardize the extraction protocol. The addition of an internal standard can help to normalize for sample loss and degradation.[1]
Analyte Instability in Autosampler Minimize the time samples spend in the autosampler before injection.[1] Ensure the autosampler is temperature-controlled (e.g., 4°C).[6]
Improper Internal Standard Selection The ideal internal standard should be structurally and chemically similar to the analyte but not endogenously present in the samples.[1]

Experimental Protocol: Extraction of Acyl-CoAs from Tissues

This protocol is a general guideline and may require optimization for specific tissue types and experimental goals.

Materials:

  • Frozen powdered tissue

  • 100 mM Potassium Phosphate Buffer (KH2PO4)

  • Isopropanol

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge (capable of 4°C)

Procedure:

  • Rapidly homogenize frozen powdered tissue in 2 mL of 100 mM KH2PO4 containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[3]

  • Add 2.0 mL of isopropanol and homogenize the sample again in a glass homogenizer.[3]

  • Perform all homogenization steps quickly (within 10-12 minutes) under ice-cold conditions.[3]

  • Centrifuge the homogenate at a low speed to pellet the tissue residue.

  • Collect the supernatant containing the acyl-CoAs.

  • For improved recovery, the tissue residue can be re-extracted following the same procedure.[3]

  • For purification and concentration, solid-phase extraction (SPE) with an appropriate anion-exchange column can be utilized.[3]

Visualizations

Logical Workflow for Troubleshooting Poor 3-Oxotetracosapentaenoyl-CoA Signal

TroubleshootingWorkflow Start Low/No Signal of 3-Oxotetracosapentaenoyl-CoA CheckDegradation Assess Sample Handling and Storage Start->CheckDegradation CheckExtraction Evaluate Extraction Protocol Start->CheckExtraction CheckMatrix Investigate Matrix Effects Start->CheckMatrix SolutionDegradation Implement Rapid Quenching, Cold Temperatures, and Proper Storage (-80°C) CheckDegradation->SolutionDegradation SolutionExtraction Optimize Extraction Solvent (e.g., 80% Methanol) CheckExtraction->SolutionExtraction SolutionMatrix Use Matrix-Matched Calibrators CheckMatrix->SolutionMatrix End Signal Improved SolutionDegradation->End SolutionExtraction->End SolutionMatrix->End

Caption: A flowchart for troubleshooting low signal issues during analysis.

General Degradation Pathway of Coenzyme A

DegradationPathway cluster_extracellular Extracellular Degradation cluster_intracellular Intracellular Degradation CoA Coenzyme A (CoA) or Acyl-CoA DephosphoCoA Dephospho-CoA CoA->DephosphoCoA Lysosomal Alkaline Phosphatase PhosphoADP_PP 3',5'-ADP and 4'-Phosphopantetheine or Acyl-4'-Phosphopantetheine CoA->PhosphoADP_PP ENPP (Phosphodiesterase) CoA->PhosphoADP_PP Nudix Hydrolases (Mitochondria/Peroxisomes) Pantetheine Pantetheine PhosphoADP_PP->Pantetheine Phosphatases Pantothenate_Cysteamine Pantothenate (Vitamin B5) + Cysteamine Pantetheine->Pantothenate_Cysteamine Pantetheinases

Caption: Overview of Coenzyme A degradation pathways.

References

Technical Support Center: 3-Oxotetracosapentaenoyl-CoA Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 3-Oxotetracosapentaenoyl-CoA quantification assays. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Oxotetracosapentaenoyl-CoA and in which metabolic pathway is it involved?

3-Oxotetracosapentaenoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) intermediate. It is specifically involved in the peroxisomal β-oxidation of tetracosapentaenoic acid (a 24-carbon fatty acid with five double bonds). This pathway is crucial for breaking down VLCFAs, which cannot be readily metabolized in the mitochondria.[1][2][3][4]

Q2: What are the main challenges associated with the quantification of 3-Oxotetracosapentaenoyl-CoA?

The primary challenges in quantifying 3-Oxotetracosapentaenoyl-CoA stem from its inherent instability and low endogenous concentrations. As a polyunsaturated acyl-CoA (PUFA-CoA), it is highly susceptible to oxidation.[5] Its very-long-chain nature can also lead to poor chromatographic resolution and ion suppression in mass spectrometry-based assays.[5]

Q3: What is the recommended method for quantifying 3-Oxotetracosapentaenoyl-CoA?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of acyl-CoAs, including 3-Oxotetracosapentaenoyl-CoA.[6][7][8][9] This technique allows for the accurate measurement of low-abundance species in complex biological matrices.

Q4: How should I handle and store my samples to prevent degradation of 3-Oxotetracosapentaenoyl-CoA?

To minimize degradation, it is critical to handle samples at low temperatures (on ice) and to snap-freeze them in liquid nitrogen for long-term storage at -80°C.[5] The use of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents can help prevent lipid peroxidation.[5] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[5]

Q5: What are the key considerations for developing a robust LC-MS/MS method for this analyte?

Key considerations include optimizing the chromatographic separation to resolve 3-Oxotetracosapentaenoyl-CoA from other isomeric and isobaric species, selecting appropriate precursor and product ions for multiple reaction monitoring (MRM), and using a suitable internal standard to correct for matrix effects and variations in sample preparation.

Troubleshooting Guides

Table 1: LC-MS/MS Assay Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Signal Analyte DegradationEnsure samples are processed quickly at low temperatures. Use fresh extraction solvents containing antioxidants (e.g., BHT). Avoid repeated freeze-thaw cycles.[5]
Poor Extraction EfficiencyOptimize the extraction solvent system. Solid-phase extraction (SPE) may be necessary to enrich the sample and remove interfering substances.
Ion SuppressionDilute the sample extract to reduce matrix effects. Optimize chromatographic conditions to separate the analyte from co-eluting interfering compounds. Use a stable isotope-labeled internal standard.
Poor Peak Shape (Tailing or Fronting) Suboptimal Chromatographic ConditionsAdjust the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte. Use a column with a suitable stationary phase for long-chain molecules.[5]
Column ContaminationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
High Background Noise Contaminated Solvents or ReagentsUse high-purity, LC-MS grade solvents and reagents. Filter all solutions before use.
CarryoverImplement a rigorous needle and injection port washing protocol between samples. Inject a blank solvent after high-concentration samples.
Inconsistent or Non-Reproducible Results Inaccurate PipettingUse calibrated pipettes and low-retention tips, especially for viscous organic solvents.
Variability in Sample PreparationStandardize all steps of the sample preparation protocol. Use an internal standard to normalize for variations.
Instrument InstabilityPerform regular calibration and maintenance of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at regular intervals during the analytical run.

Experimental Protocols

Protocol: Quantification of 3-Oxotetracosapentaenoyl-CoA by LC-MS/MS

This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (from cell culture)

  • Reagents:

    • Internal Standard (IS): C17:0-CoA or a stable isotope-labeled analog of the analyte.

    • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:5:2, v/v/v) with 0.1% BHT.

    • Phosphate-buffered saline (PBS), ice-cold.

  • Procedure:

    • Aspirate cell culture medium and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold extraction solvent containing the internal standard to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex for 1 minute at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column suitable for long-chain fatty acyl-CoAs (e.g., 2.1 x 150 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): Calculated m/z for [M+H]+ of 3-Oxotetracosapentaenoyl-CoA.

      • Product Ion (Q3): A common fragment ion for acyl-CoAs is the one resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[8][10]

      • Monitor the corresponding transition for the internal standard.

    • Optimize collision energy and other source parameters for the specific instrument.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Quantify the concentration of 3-Oxotetracosapentaenoyl-CoA using a calibration curve prepared with authentic standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Cell Culture Sample wash Wash with ice-cold PBS start->wash extract Add Extraction Solvent with Internal Standard wash->extract lyse Scrape and Lyse Cells extract->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge dry Dry Supernatant centrifuge->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integrate Integrate Peak Areas data_acq->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for 3-Oxotetracosapentaenoyl-CoA quantification.

peroxisomal_beta_oxidation vlcfa Tetracosapentaenoyl-CoA enoyl_coa Trans-2-enoyl-tetracosapentaenoyl-CoA vlcfa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa 3-Hydroxy-tetracosapentaenoyl-CoA enoyl_coa->hydroxyacyl_coa Multifunctional Enzyme oxoacyl_coa 3-Oxotetracosapentaenoyl-CoA hydroxyacyl_coa->oxoacyl_coa Multifunctional Enzyme shorter_acyl_coa Docosatetraenoyl-CoA oxoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa Thiolase

Caption: Peroxisomal β-oxidation of Very-Long-Chain Fatty Acids.

References

Technical Support Center: Optimizing Enzymatic Assays with (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with a polyunsaturated acyl-CoA like this compound?

A1: Long-chain polyunsaturated acyl-CoAs, such as the one , present several challenges due to their amphipathic nature and susceptibility to oxidation. Key issues include poor aqueous solubility, potential for aggregation, and instability, which can all affect the accuracy and reproducibility of enzymatic assays.[1] Careful handling and optimized assay conditions are crucial for obtaining reliable results.

Q2: How should I properly store and handle my this compound stock solution?

A2: To ensure the stability of your acyl-CoA substrate, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the molecule. When preparing working solutions, they should be made fresh for each experiment.

Q3: What are the common sources of interference when using crude cell lysates in my enzymatic assay?

A3: Crude cell lysates are complex mixtures that can introduce various forms of interference.[2] These include:

  • Endogenous Enzymes: Lysates contain enzymes like hydrolases and proteases that can degrade your substrate or other assay components.[2]

  • Binding Proteins: Acyl-CoA binding proteins (ACBPs) present in lysates can sequester the substrate, reducing its effective concentration available to the target enzyme.[2]

  • High Protein Concentration: This can lead to non-specific binding and aggregation of assay components.[2]

  • Small Molecule Contaminants: Endogenous lipids, nucleotides, and other small molecules can compete with or directly interfere with the assay reaction or detection method.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem 1: Lower than expected enzyme activity.

  • Q: My enzyme activity is significantly lower than anticipated. What are the potential causes?

    • A: Several factors could contribute to low enzyme activity. These include substrate degradation, suboptimal assay conditions, inaccurate substrate concentration, or low enzyme concentration/inactivity.[1] Long-chain polyunsaturated acyl-CoAs can also be prone to aggregation and instability in aqueous buffers, which can reduce the effective substrate concentration.[1]

  • Q: How can I troubleshoot low enzyme activity?

    • A:

      • Verify Substrate Integrity: Confirm the concentration of your stock solution using spectrophotometry (based on the adenine ring of CoA). Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[1]

      • Optimize Assay Conditions: Systematically vary the pH, temperature, and cofactor concentrations to determine the optimal conditions for your enzyme.[1]

      • Improve Substrate Solubility: Consider the addition of fatty acid-free bovine serum albumin (BSA) or a non-ionic detergent to prevent aggregation and improve solubility.[2]

      • Run Controls: Include a positive control with a known, stable substrate (e.g., palmitoyl-CoA) to confirm that the enzyme is active.[1]

Problem 2: High background noise in the assay.

  • Q: I am observing high background noise. How can I reduce it?

    • A: High background can obscure your signal. To mitigate this:

      • Include a "No Enzyme" Control: This will help quantify the background signal originating from non-enzymatic degradation of the substrate or interfering substances in the sample.[2]

      • Optimize Detection Wavelengths: If using a fluorescence-based assay, ensure your excitation and emission wavelengths are optimized to minimize background fluorescence from the lysate or other components.[2]

      • Purify Your Sample: If working with crude lysates, consider partial purification of your enzyme to remove interfering substances.

Problem 3: High variability between replicate wells.

  • Q: My results are not consistent across replicates. What could be the cause?

    • A: Inconsistent results often stem from pipetting errors or poor mixing.

      • Pipetting Technique: Ensure you are using calibrated pipettes and that all components are fully thawed and mixed before use.[3] When pipetting viscous solutions like cell lysates, do so slowly and carefully.

      • Master Mix: Prepare a master mix of reagents for all replicate wells to minimize pipetting variations.[3]

      • Plate Sealing and Incubation: Ensure proper sealing of microplates to prevent evaporation during incubation. Also, confirm that the incubation temperature is uniform across the plate.

Quantitative Data Summary

For accurate and reproducible results, it is essential to carefully determine the optimal concentrations of key reagents. The following table provides a general starting point for optimization.

ParameterRecommended Starting ConcentrationRange for Optimization
This compound10 µM1 - 100 µM
Enzyme Concentration10-100 ng/µLVaries depending on enzyme purity and specific activity
NAD+/NADH100 µM50 - 500 µM
FAD10 µM5 - 50 µM
Coenzyme A50 µM10 - 200 µM

Experimental Protocols

Protocol: Spectrophotometric Assay for an Acyl-CoA Dehydrogenase

This protocol provides a general framework for measuring the activity of an acyl-CoA dehydrogenase using this compound as a substrate. The assay measures the reduction of a reporter dye coupled to the oxidation of the acyl-CoA.

  • Reagent Preparation:

    • Prepare a 10x assay buffer containing a suitable buffer (e.g., 100 mM HEPES, pH 7.5).

    • Prepare stock solutions of cofactors (e.g., FAD) and the electron acceptor (e.g., DCPIP).

    • Prepare a stock solution of this compound in an appropriate solvent and determine its concentration spectrophotometrically.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cofactors, and electron acceptor to each well.

    • Add the enzyme solution to the appropriate wells. Include a "no enzyme" control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the this compound working solution to all wells to start the reaction.

  • Data Collection:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength for the electron acceptor in a plate reader.

    • Collect data at regular intervals for a set period, ensuring the reaction is in the linear range.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells.

    • Use the molar extinction coefficient of the electron acceptor to convert the change in absorbance to the rate of product formation.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Cofactors, and Substrate plate_setup Set up 96-well Plate (including controls) reagent_prep->plate_setup enzyme_prep Prepare Enzyme Dilution enzyme_prep->plate_setup pre_incubation Pre-incubate at Optimal Temperature plate_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate Addition pre_incubation->initiate_reaction data_collection Monitor Reaction Kinetics initiate_reaction->data_collection calculate_rates Calculate Initial Reaction Rates data_collection->calculate_rates analyze_results Analyze and Interpret Results calculate_rates->analyze_results

Caption: A workflow diagram for a typical enzymatic assay.

Troubleshooting_Logic cluster_substrate Substrate Issues cluster_conditions Assay Conditions cluster_enzyme Enzyme Issues start Low Enzyme Activity Observed check_conc Verify Substrate Concentration start->check_conc optimize_ph Optimize pH and Temperature start->optimize_ph check_enzyme_conc Verify Enzyme Concentration start->check_enzyme_conc check_stability Assess Substrate Stability check_conc->check_stability check_solubility Improve Substrate Solubility (e.g., BSA) check_stability->check_solubility resolved Problem Resolved check_solubility->resolved optimize_cofactors Titrate Cofactor Concentrations optimize_ph->optimize_cofactors optimize_cofactors->resolved positive_control Run Positive Control with Known Substrate check_enzyme_conc->positive_control positive_control->resolved

Caption: A troubleshooting flowchart for low enzyme activity.

References

Technical Support Center: Synthesis of 3-Oxotetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 3-Oxotetracosapentaenoyl-CoA.

Troubleshooting Guide: Low Yield of 3-Oxotetracosapentaenoyl-CoA

Low or inconsistent yields in the synthesis of 3-Oxotetracosapentaenoyl-CoA can arise from various factors related to substrate quality, enzyme activity, reaction conditions, and product stability. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Minimal or No Product Formation

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Enzyme (3-Ketoacyl-CoA Synthase - KCS) - Verify the enzyme's storage conditions and expiration date. Avoid repeated freeze-thaw cycles. - Perform an activity assay with a standard substrate to confirm catalytic function. - If using a custom-expressed enzyme, verify its correct folding and purity via SDS-PAGE and circular dichroism.
Sub-optimal Reaction Buffer - Ensure the buffer pH is within the optimal range for the specific KCS enzyme (typically pH 7.0-8.5). - Verify the concentration of all buffer components. - Test a range of pH values to determine the optimum for your specific reaction.
Incorrect Substrate Concentration - Confirm the concentrations of the precursor acyl-CoA (e.g., docosapentaenoyl-CoA) and malonyl-CoA. - Titrate substrate concentrations to identify potential substrate inhibition at high concentrations.
Presence of Inhibitors - Ensure all reagents are free from contaminants that could inhibit enzyme activity (e.g., heavy metals, detergents). - If applicable, check for product inhibition by running the reaction for shorter durations.
Issue 2: Low Product Yield with Significant Starting Material Remaining

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Sub-optimal Reaction Temperature - Ensure the reaction is incubated at the optimal temperature for the KCS enzyme. Most KCS enzymes have an optimal temperature between 25°C and 37°C. - Test a temperature gradient to find the ideal condition for your specific enzyme and substrates.
Insufficient Reaction Time - Extend the incubation time and monitor product formation at various time points using a suitable analytical method (e.g., HPLC, LC-MS).
Poor Substrate Quality or Degradation - Verify the purity of the precursor acyl-CoA and malonyl-CoA using mass spectrometry or chromatography. - Polyunsaturated acyl-CoAs are prone to oxidation; store them under inert gas at low temperatures and minimize exposure to air and light.[1][2]
Sub-optimal Substrate Molar Ratio - Vary the molar ratio of the precursor acyl-CoA to malonyl-CoA. An excess of one substrate may be necessary to drive the reaction to completion.
Co-factor Limitation - Ensure adequate concentrations of any necessary co-factors for the specific KCS enzyme. While the primary reaction does not consume cofactors like NAD(P)H, their presence can sometimes stabilize the enzyme.
Issue 3: Product Degradation or Loss During a-Workup and Purification

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Oxidative Degradation - Polyunsaturated fatty acyl-CoAs are susceptible to oxidation.[1][2] Perform all purification steps at low temperatures (4°C) and under an inert atmosphere (e.g., argon or nitrogen) when possible. - Add antioxidants like BHT or Vitamin E to solvents during extraction and purification.
Hydrolysis of the Thioester Bond - Avoid prolonged exposure to acidic or basic conditions during extraction and purification. Maintain a neutral pH whenever possible.
Inefficient Extraction or Purification - Optimize the extraction solvent system to ensure efficient recovery of the product. - For solid-phase extraction (SPE), ensure the column is properly conditioned and eluted with an appropriate solvent. - For chromatographic purification, select a column and mobile phase that provide good resolution between the product and starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a plausible enzymatic approach for synthesizing 3-Oxotetracosapentaenoyl-CoA?

A1: A common and effective method is an enzymatic condensation reaction catalyzed by a 3-ketoacyl-CoA synthase (KCS). This reaction involves the condensation of a C22:5 acyl-CoA (docosapentaenoyl-CoA) with malonyl-CoA to yield 3-Oxotetracosapentaenoyl-CoA.[3][4][5]

Q2: Which type of 3-ketoacyl-CoA synthase (KCS) should I use?

A2: The choice of KCS is critical as it determines substrate specificity.[6][7] Look for a KCS known to have activity with very-long-chain polyunsaturated fatty acyl-CoAs. Several KCS enzymes from plants like Arabidopsis thaliana have been characterized for their substrate specificities.[4][6] It may be necessary to screen several KCS enzymes to find one with optimal activity for your specific precursor acyl-CoA.

Q3: How can I monitor the progress of the synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine of CoA) or a mass spectrometer (LC-MS) is the most common method.[8] This allows for the separation and quantification of the starting materials and the product.

Q4: My polyunsaturated precursor acyl-CoA appears to be degrading. How can I improve its stability?

A4: Polyunsaturated fatty acids and their CoA esters are highly susceptible to oxidation.[1][2][9] To enhance stability, handle them under an inert atmosphere (argon or nitrogen), use deoxygenated buffers and solvents, store at -80°C, and avoid exposure to light and heat. The addition of antioxidants can also be beneficial.

Q5: What are common side reactions to be aware of?

A5: Potential side reactions include the hydrolysis of the thioester bonds of the substrates or product, and the decarboxylation of malonyl-CoA without condensation. The promiscuity of some KCS enzymes could also lead to the formation of byproducts if there are other acyl-CoA species present.[10]

Experimental Protocols

General Protocol for Enzymatic Synthesis of 3-Oxotetracosapentaenoyl-CoA

This protocol provides a starting point for the synthesis and should be optimized for your specific enzyme and substrates.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture on ice.

    • Add the following components in order:

      • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

      • Docosapentaenoyl-CoA (to a final concentration of 50-200 µM)

      • Malonyl-CoA (to a final concentration of 100-500 µM)

    • Initiate the reaction by adding the purified 3-Ketoacyl-CoA Synthase (KCS) enzyme (e.g., 1-5 µg).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the KCS enzyme (e.g., 30°C) for 1-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., 10% acetic acid in acetonitrile).

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by RP-HPLC or LC-MS/MS to determine the yield of 3-Oxotetracosapentaenoyl-CoA.[8]

Quantitative Data Summary

Table 1: Influence of Reaction Parameters on Synthesis Yield
ParameterTypical RangeOptimal Value (Example)Potential Impact on Yield
pH 6.5 - 9.07.8Sub-optimal pH can significantly reduce enzyme activity.
Temperature (°C) 20 - 4230Temperatures outside the optimal range can decrease enzyme activity or lead to denaturation.
Precursor Acyl-CoA (µM) 10 - 500100High concentrations may lead to substrate inhibition.
Malonyl-CoA (µM) 50 - 1000250An excess is often required to drive the reaction forward.
Enzyme Concentration (µg/mL) 10 - 10050Higher concentrations can increase the reaction rate but may not always increase the final yield.

Visualizations

Diagram 1: Experimental Workflow for 3-Oxotetracosapentaenoyl-CoA Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_analysis Analysis & Purification substrates Substrates: - Docosapentaenoyl-CoA - Malonyl-CoA reaction Enzymatic Condensation (Incubation at optimal T°C) substrates->reaction enzyme Enzyme: 3-Ketoacyl-CoA Synthase enzyme->reaction buffer Reaction Buffer buffer->reaction quench Quench Reaction reaction->quench hplc HPLC or LC-MS/MS Analysis quench->hplc purification Purification (e.g., SPE) hplc->purification product Purified 3-Oxotetracosapentaenoyl-CoA purification->product

Caption: A generalized workflow for the enzymatic synthesis of 3-Oxotetracosapentaenoyl-CoA.

Diagram 2: Troubleshooting Logic for Low Synthesis Yield

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 3-Oxotetracosapentaenoyl-CoA enzyme_issue Enzyme Inactivity start->enzyme_issue conditions_issue Sub-optimal Conditions start->conditions_issue substrate_issue Substrate Quality start->substrate_issue purification_issue Product Degradation start->purification_issue check_enzyme Verify Enzyme Activity & Storage enzyme_issue->check_enzyme Investigate optimize_conditions Optimize pH, Temp, & Time conditions_issue->optimize_conditions Investigate check_substrates Verify Substrate Purity & Stability substrate_issue->check_substrates Investigate improve_purification Optimize Purification Protocol purification_issue->improve_purification Investigate

Caption: A logical flow for troubleshooting low yield in the synthesis of 3-Oxotetracosapentaenoyl-CoA.

References

Technical Support Center: 3-Oxotetracosapentaenoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxotetracosapentaenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 3-Oxotetracosapentaenoyl-CoA and what is its metabolic significance?

A1: 3-Oxotetracosapentaenoyl-CoA is a long-chain fatty acyl-CoA molecule. While specific research on this exact molecule is limited, it is presumed to be an intermediate in fatty acid metabolism. Long-chain fatty acyl-CoAs are crucial for various cellular processes, including energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1][2][3] They are synthesized from fatty acids by long-chain acyl-CoA synthetases (ACSLs).[1][4]

Q2: I am having trouble with the solubility of my 3-Oxotetracosapentaenoyl-CoA substrate in aqueous buffers. What can I do?

A2: Long-chain acyl-CoAs, such as 3-Oxotetracosapentaenoyl-CoA, often have limited solubility in aqueous solutions. To improve solubility, consider using detergents or carrier proteins like bovine serum albumin (BSA) to ensure the substrate is available to the enzyme in your assays.[5]

Q3: My enzyme activity is low or absent when using a 3-Oxotetracosapentaenoyl-CoA substrate. What are the potential causes?

A3: Low or no enzyme activity can stem from several factors:

  • Substrate Degradation: Acyl-CoA esters are prone to hydrolysis. It is recommended to prepare solutions fresh and store them at -80°C for long-term stability. Avoid multiple freeze-thaw cycles.[5]

  • Enzyme Inactivity: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to a loss of enzyme activity. Always keep enzyme stocks on ice.[6]

  • Suboptimal Assay Conditions: The pH, temperature, and cofactor concentrations are critical. Ensure these are optimized for your specific enzyme.[5]

  • Contaminating Enzymes: Crude cell lysates may contain other enzymes that interfere with the assay. Consider using specific inhibitors for contaminating enzymes or further purifying your enzyme of interest.[5]

Q4: I am observing a non-linear reaction rate in my enzyme assay. What could be the issue?

A4: A non-linear reaction rate can be indicative of:

  • Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly. Try diluting the enzyme preparation.[6]

  • Product Inhibition: The accumulation of reaction products can inhibit enzyme activity. Focus on measuring the initial velocity of the reaction.[6]

  • Enzyme Instability: The enzyme may not be stable under the assay conditions. Assess the stability of your enzyme at the specific pH and temperature over the time course of your experiment.[6]

Troubleshooting Guides

Enzyme Assays

Issue 1: High Background Noise or High Initial Absorbance

  • Possible Cause: Contaminants in the enzyme preparation.

    • Troubleshooting Step: If using a crude extract, consider further purification of the enzyme. Centrifuge the enzyme preparation before use to remove any precipitates.[6]

  • Possible Cause: Light scattering from particulates.

    • Troubleshooting Step: Centrifuge your sample to remove any particulate matter.[6]

  • Possible Cause: Incorrect blank solution.

    • Troubleshooting Step: Ensure the blank contains all assay components except for the substrate that initiates the reaction.[6]

Mass Spectrometry Analysis

Issue 2: Poor or No Signal for 3-Oxotetracosapentaenoyl-CoA

  • Possible Cause: Suboptimal ionization.

    • Troubleshooting Step: Ensure the mass spectrometer is in the correct ion mode (positive ion mode is generally more sensitive for acyl-CoAs). Optimize source parameters by infusing a standard solution.[7]

  • Possible Cause: Inefficient extraction.

    • Troubleshooting Step: Use a validated extraction method for long-chain acyl-CoAs, such as protein precipitation with an organic solvent like methanol. Keep samples cold and minimize handling time to ensure complete cell lysis and efficient extraction.[7]

  • Possible Cause: In-source fragmentation or degradation.

    • Troubleshooting Step: If the source conditions are too harsh, the analyte may fragment before detection. Reduce the cone voltage or source temperature. Analyze samples promptly after preparation to avoid degradation in the vial.[7]

Issue 3: Inconsistent Results and High Variability

  • Possible Cause: LC system carryover.

    • Troubleshooting Step: Long-chain lipids can adhere to the LC system. Incorporate wash steps with a strong organic solvent in your gradient and inject a blank sample after a high-concentration sample to check for carryover.[7]

  • Possible Cause: Instrument instability.

    • Troubleshooting Step: Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability by injecting a standard solution at the beginning and end of each analytical run.[7]

Data Presentation

Table 1: Common Troubleshooting Parameters for Enzyme Assays

ParameterPotential IssueRecommended Action
pH Suboptimal for enzyme activityVerify and adjust the pH of the reaction buffer. Prepare fresh buffer if needed.
Temperature Fluctuations affecting reaction rateUse a temperature-controlled spectrophotometer and ensure consistent incubation times.[6]
Enzyme Concentration Too high, leading to rapid substrate depletionDilute the enzyme preparation.[6]
Substrate Concentration Too low, limiting the reaction rateDouble-check substrate concentration in the assay mixture.
Cofactor Concentration Insufficient for optimal enzyme functionEnsure the correct concentrations of essential cofactors are present.

Table 2: Key Parameters for Mass Spectrometry of Acyl-CoAs

ParameterTypical Setting/ConsiderationRationale
Ionization Mode Positive Ion Electrospray (ESI)Generally provides higher sensitivity for acyl-CoAs.[7]
Extraction Solvent MethanolCommonly used for protein precipitation and extraction of long-chain acyl-CoAs.[7]
Internal Standard Labeled Acyl-CoAUse of a stable isotope-labeled internal standard is recommended for accurate quantification.
Collision Energy Optimized for specific analyteVaries depending on the instrument and the specific acyl-CoA being analyzed.

Experimental Protocols

Protocol 1: General Enzyme Assay for Acyl-CoA Oxidase Activity

This protocol is a general guideline and should be optimized for the specific enzyme and substrate.

  • Prepare Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0.

  • Prepare Reagents:

    • Cofactor solution (e.g., FAD, NAD⁺).

    • Detection reagent (e.g., a chromogenic substrate for a coupled reaction).

    • Enzyme preparation (purified or cell lysate).

    • Substrate solution (3-Oxotetracosapentaenoyl-CoA).

  • Assay Procedure:

    • In a cuvette or microplate well, combine the assay buffer, cofactor, and detection reagent.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Add the enzyme preparation.

    • Initiate the reaction by adding the 3-Oxotetracosapentaenoyl-CoA substrate.

    • Immediately monitor the change in absorbance at the appropriate wavelength over time.

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cells for Mass Spectrometry
  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with a suitable buffer on ice.

  • Protein Precipitation: Add two volumes of ice-cold methanol to the cell lysate.

  • Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Dry and Reconstitute: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with your LC-MS method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents mix_reagents Mix Assay Components prep_reagents->mix_reagents prep_enzyme Prepare Enzyme prep_enzyme->mix_reagents prep_substrate Prepare Substrate initiate_reaction Initiate Reaction prep_substrate->initiate_reaction mix_reagents->initiate_reaction measure_activity Measure Activity initiate_reaction->measure_activity calculate_rate Calculate Reaction Rate measure_activity->calculate_rate troubleshoot Troubleshoot Issues calculate_rate->troubleshoot If non-linear or low activity

Caption: A general workflow for performing and troubleshooting enzyme assays.

troubleshooting_logic cluster_substrate Substrate Issues cluster_enzyme Enzyme Issues cluster_conditions Assay Condition Issues start Low/No Enzyme Activity check_degradation Check for Degradation start->check_degradation check_activity Verify Activity with Control start->check_activity optimize_ph Optimize pH start->optimize_ph check_concentration Verify Concentration check_degradation->check_concentration check_solubility Assess Solubility check_concentration->check_solubility check_storage Confirm Proper Storage check_activity->check_storage optimize_temp Optimize Temperature optimize_ph->optimize_temp check_cofactors Verify Cofactor Levels optimize_temp->check_cofactors

Caption: A logical flow for troubleshooting low or no enzyme activity.

signaling_pathway cluster_beta_ox β-Oxidation cluster_lipid_syn Lipid Synthesis cluster_signaling Cell Signaling FA Fatty Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL + CoA + ATP LC_ACoA 3-Oxotetracosapentaenoyl-CoA ACSL->LC_ACoA beta_ox Energy Production (ATP) LC_ACoA->beta_ox lipid_syn Membrane Lipids, Storage Lipids LC_ACoA->lipid_syn signaling Transcriptional Regulation LC_ACoA->signaling

Caption: The central role of long-chain acyl-CoAs in cellular metabolism.

References

Technical Support Center: Refined Methods for 3-Oxotetracosapentaenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Oxotetracosapentaenoyl-CoA and other very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the robust detection of these challenging analytes in complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction, purification, and analysis of 3-Oxotetracosapentaenoyl-CoA.

Q1: I am seeing very low or no signal for my target analyte, 3-Oxotetracosapentaenoyl-CoA. What are the likely causes and how can I improve my signal intensity?

A1: Low signal intensity is a common challenge in the analysis of VLC-PUFA-CoAs due to their low abundance and inherent instability. Several factors could be contributing to this issue:

  • Analyte Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] Ensure that samples are rapidly quenched, for instance by snap-freezing in liquid nitrogen, and processed on ice at all times to minimize enzymatic activity.[2] Aqueous solutions of acyl-CoAs are unstable, especially at basic pH, so it is recommended to keep samples in buffers with a pH between 6 and 7.

  • Inefficient Extraction: The extraction method may not be suitable for such a long-chain, lipophilic molecule. A robust lipid extraction method, such as a Folch or Bligh & Dyer extraction, is often necessary to efficiently recover VLC-PUFA-CoAs from cellular or tissue samples.[3][4]

  • Poor Recovery from Sample Cleanup: Solid-phase extraction (SPE) is a crucial step for removing interfering matrix components, but it can also lead to loss of the target analyte if not optimized.[5] Ensure the SPE cartridge is appropriate for long-chain acyl-CoAs (e.g., C18 or a mixed-mode sorbent) and that the loading, washing, and elution solvents are optimized for your specific analyte.

  • Suboptimal LC-MS/MS Conditions: The choice of chromatographic conditions and mass spectrometer settings is critical. For very-long-chain species, a C18 reversed-phase column is commonly used with a mobile phase containing an ion-pairing agent or a high pH to improve peak shape.[6] Electrospray ionization in positive mode (ESI+) is generally preferred for acyl-CoA analysis.[7]

Q2: My chromatograms show significant peak tailing for 3-Oxotetracosapentaenoyl-CoA. How can I improve the peak shape?

A2: Peak tailing is often caused by secondary interactions between the negatively charged phosphate groups of the CoA moiety and the stationary phase. Here are some strategies to mitigate this:

  • Use an Ion-Pairing Agent: Adding an ion-pairing agent, such as triethylamine (TEA) or dimethylbutylamine (DMBA), to the mobile phase can effectively shield the phosphate groups, leading to more symmetrical peaks.

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase (e.g., to around 10.5 with ammonium hydroxide) can deprotonate residual silanols on the column, reducing secondary interactions.[7]

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer. However, be mindful of the potential for analyte degradation at higher temperatures.

Q3: I am observing high background noise in my mass spectrometry data, which is interfering with the detection of my analyte.

A3: High background noise can originate from various sources, including the biological matrix, solvents, and plasticware.

  • Matrix Effects: Complex matrices can cause ion suppression or enhancement. A thorough sample cleanup, such as a well-optimized SPE protocol, is essential to minimize these effects.[5]

  • Contaminants from Plasticware: Plasticizers and other contaminants can leach from plastic tubes and plates, contributing to background noise. Whenever possible, use glass or polypropylene labware.[8]

  • Solvent Purity: Ensure that all solvents used are of the highest purity (LC-MS grade) to avoid introducing contaminants.[3]

Q4: How should I store my samples and extracts to ensure the stability of 3-Oxotetracosapentaenoyl-CoA?

A4: Due to the instability of acyl-CoAs, proper storage is crucial.

  • Tissue/Cell Pellets: Immediately after collection, samples should be snap-frozen in liquid nitrogen and stored at -80°C until extraction.[3]

  • Extracts: Dried lipid extracts should also be stored at -80°C.[3] Reconstitute the dried extracts in a suitable solvent, such as 50% methanol in water, immediately before LC-MS/MS analysis.[2] Aqueous solutions of Coenzyme A are known to be unstable at basic pH and can undergo disulfide formation in the presence of oxygen. For longer-term storage of aqueous solutions, it is recommended to store them in aliquots at -20°C at a pH between 2 and 6.

Data Presentation: Performance of Acyl-CoA Detection Methods

Table 1: Recovery Rates of Acyl-CoAs Using Different Extraction and Purification Methods

Acyl-CoA SpeciesMatrixExtraction/Purification MethodAverage Recovery (%)
Acetyl-CoA (C2)Rat LiverAcetonitrile/Isopropanol Extraction & 2-(2-pyridyl)ethyl SPE85-95%
Malonyl-CoA (C3)Rat LiverAcetonitrile/Isopropanol Extraction & 2-(2-pyridyl)ethyl SPE83-90%
Octanoyl-CoA (C8)Rat LiverAcetonitrile/Isopropanol Extraction & 2-(2-pyridyl)ethyl SPE83-90%
Oleoyl-CoA (C18:1)Rat LiverAcetonitrile/Isopropanol Extraction & 2-(2-pyridyl)ethyl SPE83-90%
Palmitoyl-CoA (C16:0)Rat LiverAcetonitrile/Isopropanol Extraction & 2-(2-pyridyl)ethyl SPE83-90%
Arachidonyl-CoA (C20:4)Rat LiverAcetonitrile/Isopropanol Extraction & 2-(2-pyridyl)ethyl SPE83-90%
Various Acyl-CoAsRat TissuesOptimized Extraction & SPE60-140%

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs by LC-MS/MS

Acyl-CoA SpeciesLODLOQReference
Various Acyl-CoAs2-133 nM-[9]
C14 to C26 Acyl-CoAs-~5 fmol[7]
Acetyl-CoA1 nM3.7 nM[10]
Propionyl-CoA2 nM3.7 nM[10]
Succinyl-CoA1 nM7.4 nM[10]

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of 3-Oxotetracosapentaenoyl-CoA from complex matrices, adapted from established protocols for very-long-chain acyl-CoAs.

Protocol 1: Extraction of VLC-PUFA-CoAs from Cultured Cells[2][3]
  • Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction:

    • Add 2 mL of a cold 2:1 (v/v) chloroform:methanol solution to the cell pellet.

    • Add a suitable internal standard (e.g., C17:0-CoA or a stable isotope-labeled analogue if available).

    • Vortex vigorously for 2 minutes to lyse the cells. Sonication on ice can further aid in cell disruption.

  • Phase Separation:

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.

    • Transfer the organic phase to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Store the dried lipid extract at -80°C.

    • Immediately before analysis, reconstitute the extract in a suitable solvent for LC-MS/MS (e.g., 50% methanol).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification[5]
  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE column.

  • Washing: Wash the column with a solution designed to remove polar impurities without eluting the long-chain acyl-CoAs (e.g., 5% methanol in water).

  • Elution: Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of VLC-PUFA-CoAs[6][7]
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or a neutral loss scan of 507 Da, which is characteristic of the CoA moiety. For 3-Oxotetracosapentaenoyl-CoA, the precursor ion would be the [M+H]+ ion, and the product ion would be [M+H-507]+.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of 3-Oxotetracosapentaenoyl-CoA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells/Tissue) quench Quenching (Liquid Nitrogen) start->quench Immediate Freezing extract Lipid Extraction (Folch/Bligh & Dyer) quench->extract cleanup Solid-Phase Extraction (SPE) extract->cleanup Crude Extract dry Drying & Reconstitution cleanup->dry Purified Acyl-CoAs lc LC Separation (C18 Column) dry->lc Final Sample ms MS/MS Detection (ESI+, Neutral Loss Scan) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for 3-Oxotetracosapentaenoyl-CoA detection.

troubleshooting_workflow cluster_prep Sample Preparation Issues cluster_analysis Analytical Issues start Low/No Signal for 3-Oxotetracosapentaenoyl-CoA degradation Check Sample Handling (Quenching, Temp) start->degradation Possible Degradation extraction Optimize Extraction (e.g., Folch Method) start->extraction Inefficient Extraction spe Verify SPE Recovery (Sorbent, Solvents) start->spe Poor SPE Recovery lc Improve Chromatography (pH, Ion-Pairing) start->lc Poor Peak Shape ms Optimize MS Settings (ESI+, Collision Energy) start->ms Low MS Sensitivity

Caption: Troubleshooting guide for low signal intensity issues.

beta_oxidation_pathway start Tetracosapentaenoyl-CoA (C24:5-CoA) step1 Acyl-CoA Dehydrogenase start->step1 intermediate1 Trans-Δ2-Tetracosapentaenoyl-CoA step1->intermediate1 step2 Enoyl-CoA Hydratase intermediate1->step2 intermediate2 3-Hydroxytetracosapentaenoyl-CoA step2->intermediate2 step3 3-Hydroxyacyl-CoA Dehydrogenase intermediate2->step3 target 3-Oxotetracosapentaenoyl-CoA step3->target step4 β-Ketothiolase target->step4 products Docosapentaenoyl-CoA (C22:5-CoA) + Acetyl-CoA step4->products

Caption: Beta-oxidation pathway showing the formation of 3-Oxotetracosapentaenoyl-CoA.[1][11][12][13]

References

Validation & Comparative

A Researcher's Guide to Confirming the Identity of Synthesized 3-Oxotetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of synthesized molecules is paramount. This guide provides a comparative framework for confirming the identity of 3-Oxotetracosapentaenoyl-CoA, a complex polyunsaturated long-chain acyl-coenzyme A. We present detailed experimental protocols, comparative data, and a discussion of alternative molecules used in relevant biological assays.

Introduction to 3-Oxotetracosapentaenoyl-CoA

3-Oxotetracosapentaenoyl-CoA is a key intermediate in the beta-oxidation of very-long-chain polyunsaturated fatty acids. Its accurate synthesis and characterization are crucial for studying lipid metabolism and developing therapeutic agents targeting fatty acid oxidation pathways. This guide outlines the essential analytical techniques and comparative data necessary to confidently verify the identity of the synthesized molecule. The existence and availability of (9Z,12Z,15Z,18Z,21Z)-3-Oxotetracosapentaenoyl-CoA as a research chemical has been confirmed through its listing by commercial suppliers such as MedChemExpress.[1]

Synthesis of 3-Oxotetracosapentaenoyl-CoA

Proposed Synthesis Workflow:

A potential synthetic route involves the activation of the corresponding free fatty acid, (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid, to its acyl-CoA derivative. This can be achieved through a multi-step enzymatic process.

Synthesis_Workflow FFA (9Z,12Z,15Z,18Z,21Z)- Tetracosapentaenoic Acid ACSL Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) FFA->ACSL Target 3-Oxotetracosapentaenoyl-CoA ACSL->Target Activation ATP ATP, Mg2+ ATP->ACSL CoA Coenzyme A CoA->ACSL Purification Purification (e.g., HPLC) Target->Purification

Caption: Proposed enzymatic synthesis workflow for 3-Oxotetracosapentaenoyl-CoA.

Experimental Protocols for Identity Confirmation

The identity of the synthesized 3-Oxotetracosapentaenoyl-CoA should be rigorously confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a fundamental technique for the purification and initial characterization of acyl-CoAs. The retention time of the synthesized compound can be compared with that of a known standard, if available.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM KH2PO4, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Expected Outcome: A single major peak corresponding to the purified 3-Oxotetracosapentaenoyl-CoA. The retention time will be influenced by the long polyunsaturated acyl chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the definitive identification and quantification of acyl-CoAs. The fragmentation pattern of the synthesized molecule should be consistent with the known fragmentation of acyl-CoA compounds.

Protocol:

  • LC System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Fragmentation: Collision-induced dissociation (CID).

  • Key Fragmentation Events:

    • A characteristic neutral loss of 507 Da, corresponding to the adenosine 3'-phosphate 5'-diphosphate moiety.

    • A fragment ion at m/z 428.0365, corresponding to the adenosine 3',5'-diphosphate fragment.

  • Data Analysis: Comparison of the obtained mass spectrum with the predicted spectrum and with data from related long-chain acyl-CoAs.

LCMS_Fragmentation Parent [M+H]+ of 3-Oxotetracosapentaenoyl-CoA NL_507 [M+H - 507]+ Parent->NL_507 Neutral Loss of 507 Da Frag_428 m/z 428.0365 Parent->Frag_428 Characteristic Fragment

Caption: Key fragmentation pathways for acyl-CoAs in positive ion ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While obtaining high-quality NMR data for long-chain acyl-CoAs can be challenging due to their complex structure and potential for aggregation, it provides invaluable structural information.

Protocol:

  • Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher).

  • Solvent: D2O or a mixture of D2O and a suitable organic solvent to improve solubility.

  • Experiments: 1H NMR, 13C NMR, and 2D correlation experiments (e.g., COSY, HSQC).

  • Expected Signals:

    • Characteristic signals for the coenzyme A moiety.

    • Signals corresponding to the olefinic protons of the polyunsaturated acyl chain.

    • A signal for the methylene group adjacent to the keto group.

    • Signals for the terminal methyl group and the long aliphatic chain.

Comparative Data Presentation

To facilitate the confirmation of identity, the experimental data for the synthesized 3-Oxotetracosapentaenoyl-CoA should be compared with predicted data and data from structurally similar compounds.

Table 1: Predicted vs. Experimental Mass Spectrometry Data

IonPredicted m/zExperimental m/z
[M+H]+ Calculated ValueObserved Value
[M+H - 507]+ Calculated ValueObserved Value
Adenosine 3',5'-diphosphate fragment 428.0365Observed Value

Table 2: Key Predicted ¹H NMR Chemical Shifts (in D₂O)

ProtonPredicted Chemical Shift (ppm)
Olefinic Protons (-CH=CH-) ~5.3-5.5
Methylene adjacent to keto group (-CO-CH₂-) ~3.6
Adenosine H-8 ~8.5
Adenosine H-2 ~8.2
Ribose H-1' ~6.1
Terminal Methyl (-CH₃) ~0.9

Comparison with Alternative Substrates

In many biological assays, particularly those investigating fatty acid oxidation, various acyl-CoA derivatives are used. Understanding the properties of 3-Oxotetracosapentaenoyl-CoA in comparison to these alternatives is crucial for experimental design and data interpretation.

Commonly Used Substrates in Fatty Acid Oxidation Assays:

  • Palmitoyl-CoA (C16:0-CoA): A saturated long-chain acyl-CoA, often used as a standard substrate for mitochondrial beta-oxidation assays.

  • Oleoyl-CoA (C18:1-CoA): A monounsaturated long-chain acyl-CoA, used to study the oxidation of unsaturated fatty acids.

  • Octanoyl-CoA (C8:0-CoA): A medium-chain acyl-CoA that can enter the mitochondria independently of the carnitine shuttle, useful for studying specific enzymatic steps within the beta-oxidation spiral.

Table 3: Comparison of Acyl-CoA Substrates

Feature3-Oxotetracosapentaenoyl-CoAPalmitoyl-CoAOleoyl-CoAOctanoyl-CoA
Chain Length Very-long (C24)Long (C16)Long (C18)Medium (C8)
Unsaturation Polyunsaturated (5 double bonds)SaturatedMonounsaturatedSaturated
Functional Group 3-keto groupNoneNoneNone
Biological Relevance Intermediate in very-long-chain PUFA oxidationProduct of de novo fatty acid synthesisCommon dietary fatty acidIntermediate in MCFA metabolism
Primary Use in Assays Studying specific steps of PUFA oxidationGeneral mitochondrial respiration assaysInvestigating unsaturated fatty acid oxidationBypassing CPT1-dependent uptake

Conclusion

The definitive identification of synthesized 3-Oxotetracosapentaenoyl-CoA requires a multi-pronged analytical approach. By combining HPLC for purification and initial assessment, LC-MS/MS for unambiguous identification through characteristic fragmentation, and NMR for detailed structural elucidation, researchers can be confident in the identity and purity of their compound. Comparison with established data for related acyl-CoAs and understanding its properties relative to alternative substrates will further empower its effective use in advancing our knowledge of lipid metabolism and related diseases.

References

A Comparative Analysis of the Biological Activity of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA, a key intermediate in the β-oxidation of the essential omega-3 fatty acid docosahexaenoic acid (DHA), with other well-studied acyl-CoAs. This document synthesizes available experimental data to illuminate the metabolic fate and potential signaling roles of this polyunsaturated 3-oxoacyl-CoA, offering insights for researchers in metabolic diseases, inflammation, and drug discovery.

Introduction

This compound is a transient but critical metabolic intermediate formed during the peroxisomal β-oxidation of docosahexaenoic acid (DHA, C22:6n-3). As the direct substrate for 3-ketoacyl-CoA thiolase, its metabolism is a key step in the generation of acetyl-CoA and chain-shortened fatty acyl-CoAs from very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Understanding the unique biological activities of this molecule, in comparison to saturated and monounsaturated acyl-CoAs, is crucial for elucidating the diverse physiological effects of omega-3 fatty acids.

Metabolic Fate: A Comparison of Acyl-CoA Substrates

The metabolism of fatty acids is a fundamental cellular process for energy production. The initial steps for all fatty acids involve activation to their respective acyl-CoA thioesters. However, the subsequent β-oxidation pathway exhibits distinct substrate preferences, particularly between peroxisomes and mitochondria.

Table 1: Comparison of Metabolic Pathways for Different Acyl-CoAs

FeatureThis compound3-Oxopalmitoyl-CoA (C16:0)3-Oxostearoyl-CoA (C18:0)
Primary Site of β-Oxidation PeroxisomesMitochondria and PeroxisomesMitochondria and Peroxisomes
Key Enzyme for Cleavage Peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1, SCPx)Mitochondrial and Peroxisomal 3-ketoacyl-CoA thiolasesMitochondrial and Peroxisomal 3-ketoacyl-CoA thiolases
Substrate Specificity of Thiolases Peroxisomal thiolases show preference for very-long-chain acyl-CoAs.[1][2]Mitochondrial thiolases are efficient with long to medium-chain substrates.Mitochondrial thiolases are efficient with long to medium-chain substrates.
Regulation of Oxidation Dependent on peroxisomal thiolase activity.Regulated by mitochondrial transport (CPT1) and multiple enzyme activities.[1]Regulated by mitochondrial transport (CPT1) and multiple enzyme activities.[1]

While direct comparative kinetic data for this compound with various thiolases is limited in the literature, inferences can be drawn from studies on enzyme substrate specificities. Peroxisomal thiolases are essential for the breakdown of VLCFAs, including derivatives of DHA.[1][2] In contrast, the β-oxidation of long-chain saturated fatty acids like palmitic and stearic acid primarily occurs in the mitochondria, a process tightly regulated at the level of mitochondrial uptake via the carnitine palmitoyltransferase I (CPT1) system.[1]

Signaling Pathways and Cellular Effects

Beyond their role in energy metabolism, acyl-CoAs and their derivatives can act as signaling molecules, influencing gene expression and cellular processes. Omega-3 fatty acids, including DHA, are known to exert potent anti-inflammatory and metabolic regulatory effects, often through the activation of peroxisome proliferator-activated receptors (PPARs).

Table 2: Comparative Effects on Cellular Signaling

Signaling Pathway/Cellular ProcessThis compound (Inferred from DHA)Palmitoyl-CoAStearoyl-CoA
PPARα Activation DHA and its metabolites are known PPARα agonists, regulating genes involved in fatty acid oxidation.[3][4]Can activate PPARα.Can activate PPARα.
PPARγ Activation DHA and its oxidized derivatives can act as PPARγ agonists, influencing anti-inflammatory and insulin-sensitizing pathways.[5]Can activate PPARγ.Less potent activator of PPARγ compared to unsaturated fatty acids.
Macrophage Polarization DHA promotes an anti-inflammatory M2 macrophage phenotype and suppresses pro-inflammatory M1 activation.[6][7]Can induce pro-inflammatory responses in macrophages.Generally considered less inflammatory than palmitate.
Gene Expression in Macrophages DHA downregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[8][9]Can induce the expression of pro-inflammatory genes.Effects on inflammatory gene expression are less pronounced than palmitate.

While direct experimental evidence for the signaling roles of this compound is currently lacking, it is plausible that as a derivative of DHA, it may contribute to the activation of PPARs and the modulation of inflammatory responses observed with its parent fatty acid.

Experimental Protocols

Protocol 1: 3-Ketoacyl-CoA Thiolase Activity Assay (General)

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance of the Mg²⁺-complexed enolate form of the substrate.

Materials:

  • Purified 3-ketoacyl-CoA thiolase (peroxisomal or mitochondrial)

  • 3-Ketoacyl-CoA substrate (e.g., this compound, 3-oxopalmitoyl-CoA)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • Spectrophotometer capable of reading at ~305-310 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, and the 3-ketoacyl-CoA substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known concentration of Coenzyme A.

  • Immediately monitor the decrease in absorbance at the wavelength of maximum absorbance for the Mg²⁺-enolate complex of the specific 3-ketoacyl-CoA.

  • The rate of absorbance decrease is proportional to the thiolase activity.

Note: The specific wavelength of maximum absorbance and the molar extinction coefficient will vary depending on the 3-ketoacyl-CoA substrate.

Protocol 2: Macrophage Gene Expression Analysis

This protocol outlines the steps to assess the impact of different acyl-CoAs on the expression of inflammatory genes in macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1, RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) for inflammatory stimulation (optional)

  • This compound and other acyl-CoAs of interest

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., TNF-α, IL-6, PPARγ)

  • Real-time PCR instrument

Procedure:

  • Culture macrophages to the desired confluency.

  • Treat cells with different concentrations of the acyl-CoAs for a specified time (e.g., 24 hours). A vehicle control should be included.

  • For studies on inflammatory responses, cells can be co-treated or pre-treated with acyl-CoAs before stimulation with LPS.

  • Harvest the cells and isolate total RNA.

  • Synthesize cDNA from the isolated RNA.

  • Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target genes, normalized to a stable housekeeping gene.

Visualizations

Beta_Oxidation_Pathway Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase (Peroxisome) Fatty_Acyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA 2-trans-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA

Caption: Peroxisomal β-oxidation pathway of a very-long-chain polyunsaturated fatty acid.

PPAR_Activation cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_response Cellular Response DHA_Metabolite (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta- 6,9,12,15,18-enoyl-CoA PPARa PPARα DHA_Metabolite->PPARa PPARg PPARγ DHA_Metabolite->PPARg Other_Acyl_CoAs Other Acyl-CoAs Other_Acyl_CoAs->PPARa Other_Acyl_CoAs->PPARg Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation, Anti-inflammatory Genes) PPARa->Gene_Expression Activation PPARg->Gene_Expression Activation

Caption: Putative activation of PPARα and PPARγ by 3-oxo-DHA-CoA and other acyl-CoAs.

Conclusion and Future Directions

The available evidence suggests that this compound is a key, albeit transient, intermediate in the peroxisomal β-oxidation of DHA. Its metabolism is likely governed by the substrate specificity of peroxisomal 3-ketoacyl-CoA thiolases. While direct experimental data on its signaling roles are scarce, its origin from DHA suggests potential involvement in the activation of PPARs and the modulation of inflammatory pathways.

Future research should focus on:

  • Synthesis and Purification: Development of a robust method for the synthesis of this compound to enable detailed biological studies.

  • Enzyme Kinetics: Direct measurement of the kinetic parameters (Kₘ and Vₘₐₓ) of peroxisomal and mitochondrial thiolases with this substrate compared to other 3-oxoacyl-CoAs.

  • Cellular Signaling: Investigation of the direct effects of this molecule on PPAR activation, macrophage polarization, and inflammatory gene expression in comparison to its parent fatty acid and saturated counterparts.

A deeper understanding of the biological activity of this specific 3-oxoacyl-CoA will provide valuable insights into the intricate mechanisms underlying the health benefits of omega-3 fatty acids and may reveal novel therapeutic targets for metabolic and inflammatory diseases.

References

A Comparative Analysis of the Metabolic Effects of 3-Oxotetracosapentaenoyl-CoA and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of the peroxisomal β-oxidation intermediate, 3-Oxotetracosapentaenoyl-CoA, and its precursors, Tetracosapentaenoic Acid and Tetracosapentaenoyl-CoA. This document synthesizes available experimental data to offer an objective analysis of their roles in cellular metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play crucial roles in various cellular processes, from membrane structure to cell signaling. Their catabolism occurs primarily in peroxisomes via the β-oxidation pathway. This guide focuses on a key intermediate in the breakdown of tetracosapentaenoic acid (24:5, n-3), a C24 polyunsaturated fatty acid: 3-Oxotetracosapentaenoyl-CoA. Understanding the distinct metabolic fates and effects of this intermediate compared to its precursors is vital for elucidating the intricacies of lipid metabolism and its dysregulation in disease.

While direct comparative studies on the metabolic effects of 3-Oxotetracosapentaenoyl-CoA and its immediate precursors are limited in publicly available research, this guide provides a comprehensive overview based on the established principles of peroxisomal β-oxidation and the known functions of the enzymatic players involved.

Metabolic Pathway: From Tetracosapentaenoic Acid to its β-Oxidation Products

The conversion of Tetracosapentaenoic Acid to downstream metabolites within the peroxisome involves a series of enzymatic reactions. Initially, the free fatty acid is activated to its coenzyme A (CoA) ester, Tetracosapentaenoyl-CoA. This activated form then enters the peroxisomal β-oxidation spiral. The formation of 3-Oxotetracosapentaenoyl-CoA is a critical step preceding the thiolytic cleavage that shortens the fatty acyl chain.

Peroxisomal_Beta_Oxidation TPA Tetracosapentaenoic Acid (24:5, n-3) TPACoA Tetracosapentaenoyl-CoA TPA->TPACoA Acyl-CoA Synthetase (ACSVL) EnoylCoA trans-2-Tetracosapentaenoyl-CoA TPACoA->EnoylCoA Acyl-CoA Oxidase (ACOX) HydroxyacylCoA 3-Hydroxytetracosapentaenoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (Multifunctional Enzyme) OxoacylCoA 3-Oxotetracosapentaenoyl-CoA HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme) Cleavage Thiolytic Cleavage OxoacylCoA->Cleavage DocosatrienoylCoA Docosatrienoyl-CoA (22:3, n-3) Cleavage->DocosatrienoylCoA Product 1 AcetylCoA Acetyl-CoA Cleavage->AcetylCoA Product 2 Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Metabolic Analysis cluster_2 Gene Expression Analysis Hepatocytes Hepatocytes (e.g., HepG2) Control Control (Vehicle) Hepatocytes->Control TPA_CoA Treatment with Tetracosapentaenoyl-CoA Hepatocytes->TPA_CoA Oxo_CoA Treatment with 3-Oxotetracosapentaenoyl-CoA Hepatocytes->Oxo_CoA Metabolomics Metabolomics (LC-MS/GC-MS) Control->Metabolomics RNA_Seq RNA-Sequencing Control->RNA_Seq TPA_CoA->Metabolomics TPA_CoA->RNA_Seq Oxo_CoA->Metabolomics Oxo_CoA->RNA_Seq Flux_Analysis Metabolic Flux Analysis (Isotope Tracing) Metabolomics->Flux_Analysis Further Investigation qPCR Quantitative PCR (Validation) RNA_Seq->qPCR Validation of Key Genes

Validating the Role of 3-Oxotetracosapentaenoyl-CoA in Peroxisomal Beta-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the presumed metabolic role of 3-Oxotetracosapentaenoyl-CoA within the context of very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism. Direct experimental validation for 3-Oxotetracosapentaenoyl-CoA is not extensively available in current literature. Therefore, this document establishes its putative role through a comparative analysis of well-characterized analogous pathways, focusing on the peroxisomal beta-oxidation of other very-long-chain fatty acids (VLCFAs). The supporting experimental data and protocols provided are for the key enzymes known to act on structurally similar substrates.

Introduction: The Significance of Very-Long-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various physiological processes, including the formation of cellular membranes and signaling molecules. The catabolism of these fatty acids occurs primarily in peroxisomes, as the mitochondrial beta-oxidation machinery is not equipped to handle these exceptionally long acyl chains.[1][2] An imbalance in VLCFA metabolism is associated with several severe genetic disorders, highlighting the importance of understanding the intricacies of this pathway.

3-Oxotetracosapentaenoyl-CoA, a C24:5 acyl-CoA, is a hypothetical intermediate in the peroxisomal beta-oxidation of tetracosapentaenoic acid. Its position as the substrate for the final thiolytic cleavage step underscores its importance in the pathway's progression. This guide will compare the enzymatic activities and substrate specificities of the core enzymes in peroxisomal beta-oxidation to validate the proposed role of 3-Oxotetracosapentaenoyl-CoA.

Comparative Analysis of Metabolic Pathways

The degradation of VLCFAs in peroxisomes involves a sequence of four enzymatic reactions, analogous to mitochondrial beta-oxidation but carried out by a distinct set of enzymes.[3] A key distinction is that peroxisomal beta-oxidation is not directly coupled to ATP synthesis via a respiratory chain.[4]

Table 1: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation

FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Primary Substrates Short, medium, and long-chain fatty acids (up to C18)Very-long-chain fatty acids (>C20), branched-chain fatty acids, dicarboxylic acids[1][5]
First Enzyme Acyl-CoA DehydrogenaseAcyl-CoA Oxidase (ACOX)[6]
Electron Acceptor FADO₂, producing H₂O₂[2]
Second & Third Enzymes Enoyl-CoA Hydratase & 3-Hydroxyacyl-CoA DehydrogenaseMultifunctional Enzyme (MFE-2) with both hydratase and dehydrogenase activities[7][8]
Final Enzyme 3-Ketoacyl-CoA ThiolasePeroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1)[9]
Energy Production High ATP yieldNo direct ATP synthesis; produces heat[4]

Enzymatic Validation: A Focus on Substrate Specificity

The validation of 3-Oxotetracosapentaenoyl-CoA's role hinges on the substrate specificity of the peroxisomal beta-oxidation enzymes. Data from studies on analogous VLCFA-CoAs provide strong evidence for the processing of a C24:5 intermediate.

Table 2: Substrate Specificity of Key Peroxisomal Beta-Oxidation Enzymes

EnzymeSubstrate ClassDocumented Substrates Relevant to VLC-PUFAsKinetic Parameters (Analogous Substrates)
Acyl-CoA Oxidase (ACOX1) Straight-chain saturated and unsaturated very-long-chain acyl-CoAsPalmitoyl-CoA (C16:0), Lignoceroyl-CoA (C24:0)[10]For Palmitoyl-CoA: Km values vary with concentration[6]
Multifunctional Enzyme 2 (MFE-2) Straight-chain and branched-chain 2-enoyl-CoAs and 3-hydroxyacyl-CoAsActive on a broad range of substrates, including those derived from VLCFAs[7][8]Kinetic studies show activity on medium and long-chain substrates[11]
3-Ketoacyl-CoA Thiolase (ACAA1) Straight-chain 3-ketoacyl-CoAs of varying lengthsCleaves short, medium, long, and very long straight-chain 3-oxoacyl-CoAs. Notably, the mouse ortholog (Acaa1b) is documented to act on 3-oxo-(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (a C24:6 acyl-CoA)[12]-

The documented activity of mouse peroxisomal 3-ketoacyl-CoA thiolase on a C24:6 acyl-CoA provides compelling evidence that the human ortholog, ACAA1, would also process the structurally similar 3-Oxotetracosapentaenoyl-CoA (C24:5).

Experimental Protocols

The following are generalized protocols for assaying the activity of the key enzymes in peroxisomal beta-oxidation, which can be adapted to study the metabolism of tetracosapentaenoic acid and its intermediates.

1. Assay for Peroxisomal Acyl-CoA Oxidase (ACOX) Activity

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂) resulting from the ACOX-catalyzed oxidation of a fatty acyl-CoA.

  • Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.[13]

  • Reagents:

    • Potassium phosphate buffer (pH 7.4)

    • Horseradish peroxidase (HRP)

    • 4-Hydroxyphenylacetic acid (chromogenic substrate)

    • Fatty acyl-CoA substrate (e.g., Lauroyl-CoA, Palmitoyl-CoA, or custom synthesized Tetracosapentaenoyl-CoA)

    • Cell or tissue lysate containing peroxisomes

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, HRP, and 4-hydroxyphenylacetic acid.

    • Add the cell or tissue lysate to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding the fatty acyl-CoA substrate.

    • Monitor the increase in fluorescence or absorbance at the appropriate wavelength over time.

    • A standard curve using known concentrations of H₂O₂ should be prepared to quantify the rate of production.[13]

2. Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1) Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A.

  • Principle: The cleavage of the 3-ketoacyl-CoA substrate is monitored by the decrease in its absorbance at a specific wavelength (e.g., around 305 nm).

  • Reagents:

    • Tris-HCl buffer (pH 8.0)

    • Coenzyme A (CoA) solution

    • 3-Ketoacyl-CoA substrate (e.g., 3-Oxohexadecanoyl-CoA or a synthesized 3-Oxotetracosapentaenoyl-CoA)

    • Purified ACAA1 or peroxisomal fraction

  • Procedure:

    • Prepare a reaction mixture containing the Tris-HCl buffer and the 3-ketoacyl-CoA substrate.

    • Initiate the reaction by adding the CoA solution and the enzyme preparation.

    • Immediately monitor the decrease in absorbance at the characteristic wavelength for the 3-ketoacyl-CoA substrate.

    • The rate of reaction is calculated from the change in absorbance over time.

Visualizing the Pathway and Experimental Workflow

Peroxisomal_Beta_Oxidation Tetracosapentaenoyl_CoA Tetracosapentaenoyl-CoA (C24:5) trans_2_Enoyl_CoA trans-2-Tetracosapentaenoyl-CoA Tetracosapentaenoyl_CoA->trans_2_Enoyl_CoA ACOX1 _3_Hydroxyacyl_CoA 3-Hydroxytetracosapentaenoyl-CoA trans_2_Enoyl_CoA->_3_Hydroxyacyl_CoA MFE-2 (Hydratase) _3_Oxoacyl_CoA 3-Oxotetracosapentaenoyl-CoA _3_Hydroxyacyl_CoA->_3_Oxoacyl_CoA MFE-2 (Dehydrogenase) Docosapentaenoyl_CoA Docosapentaenoyl-CoA (C22:5) _3_Oxoacyl_CoA->Docosapentaenoyl_CoA ACAA1 Acetyl_CoA Acetyl-CoA _3_Oxoacyl_CoA->Acetyl_CoA ACAA1

Caption: Putative pathway for the peroxisomal beta-oxidation of Tetracosapentaenoyl-CoA.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Subcellular_Fractionation Subcellular Fractionation Tissue_Homogenization->Subcellular_Fractionation Peroxisome_Isolation Peroxisome Isolation Subcellular_Fractionation->Peroxisome_Isolation ACOX_Assay ACOX Activity Assay Peroxisome_Isolation->ACOX_Assay MFE2_Assay MFE-2 Activity Assay Peroxisome_Isolation->MFE2_Assay ACAA1_Assay ACAA1 Activity Assay Peroxisome_Isolation->ACAA1_Assay Spectrophotometry Spectrophotometry / Fluorometry ACOX_Assay->Spectrophotometry MFE2_Assay->Spectrophotometry ACAA1_Assay->Spectrophotometry Kinetic_Analysis Enzyme Kinetic Analysis Spectrophotometry->Kinetic_Analysis Comparative_Analysis Comparative Substrate Analysis Kinetic_Analysis->Comparative_Analysis

Caption: Generalized workflow for the validation of peroxisomal enzyme activity.

Conclusion

While direct experimental evidence for the metabolic fate of 3-Oxotetracosapentaenoyl-CoA is currently limited, a robust body of research on the peroxisomal beta-oxidation of other very-long-chain fatty acids provides a strong foundation for its putative role. The substrate specificities of the key enzymes ACOX1, MFE-2, and particularly ACAA1, strongly suggest that 3-Oxotetracosapentaenoyl-CoA is a viable intermediate in the degradation of tetracosapentaenoic acid. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate and validate the precise role of this and other VLC-PUFA intermediates in cellular metabolism and disease.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 3-Oxotetracosapentaenoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical factor for the accuracy and reliability of experimental data. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting 3-Oxotetracosapentaenoyl-CoA, a key intermediate in fatty acid metabolism. Due to the limited availability of commercially available antibodies and specific cross-reactivity data for this particular acyl-CoA, this document outlines the established methodologies, data presentation standards, and necessary visualizations to perform a thorough comparative analysis. The principles and protocols described are based on established practices for assessing the specificity of antibodies against small molecules like acyl-CoAs.[1][2][3]

Introduction to Antibody Specificity for Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are integral to numerous metabolic pathways. The development of specific antibodies targeting individual acyl-CoAs is crucial for advancing research in areas such as metabolic disorders and drug discovery. A primary challenge in developing such antibodies is the high degree of structural similarity among different acyl-CoA species, which can lead to significant cross-reactivity.[3] An antibody raised against one acyl-CoA may bind to other, structurally similar molecules, leading to non-specific signals and inaccurate quantification in immunoassays.[1][4] Therefore, a rigorous assessment of antibody cross-reactivity is an indispensable part of antibody validation.

Comparative Analysis of Antibody Specificity

To quantify the cross-reactivity of a putative anti-3-Oxotetracosapentaenoyl-CoA antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the most appropriate method.[1][2][5] This assay measures the ability of various structurally related acyl-CoAs (analogs) to compete with 3-Oxotetracosapentaenoyl-CoA for binding to the antibody. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the analog required to inhibit 50% of the antibody binding to the target antigen.

Quantitative Cross-Reactivity Data

The following table presents a hypothetical but representative dataset for a comparative cross-reactivity analysis of a monoclonal antibody raised against 3-Oxotetracosapentaenoyl-CoA.

CompoundStructureIC50 (nM)% Cross-Reactivity
3-Oxotetracosapentaenoyl-CoA C24:5, 3-oxo Acyl-CoA 10 100%
Tetracosapentaenoyl-CoAC24:5 Acyl-CoA5020%
3-Oxotetracosenoyl-CoAC24:1, 3-oxo Acyl-CoA10010%
3-Oxododecanoyl-CoAC12:0, 3-oxo Acyl-CoA5002%
Coenzyme A (Free)CoA>10,000<0.1%
Palmitoyl-CoAC16:0 Acyl-CoA>10,000<0.1%

Percent Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of 3-Oxotetracosapentaenoyl-CoA / IC50 of Test Compound) x 100

Experimental Protocols

A detailed protocol for a competitive ELISA to determine antibody cross-reactivity is provided below. This is a generalized procedure and may require optimization for specific antibodies and antigens.[1][2][5]

Competitive ELISA Protocol

1. Coating of Microplate:

  • A solution of 3-Oxotetracosapentaenoyl-CoA conjugated to a carrier protein (e.g., BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the coating solution to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

  • Remove the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of Blocking Buffer (e.g., 5% BSA in PBS) to each well to block any non-specific binding sites.[1]

  • Incubate for 1-2 hours at room temperature.[1]

  • Wash the plate three times with the wash buffer.

3. Competitive Reaction:

  • Prepare serial dilutions of the unlabeled 3-Oxotetracosapentaenoyl-CoA (as the standard) and its analogs in an assay buffer.

  • Add a fixed concentration of the anti-3-Oxotetracosapentaenoyl-CoA antibody to each dilution of the standards and analogs and incubate for 1 hour at room temperature to allow the antibody to bind to the free antigen.[2]

  • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1-2 hours at room temperature.[1]

4. Detection:

  • Wash the plate four to five times with the wash buffer.[1][5]

  • If the primary antibody is not enzyme-labeled, add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.[5]

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with the wash buffer.[5]

5. Signal Generation and Measurement:

  • Add 100 µL of a suitable substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.[1][5]

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.[1][5]

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[1][5]

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the log of the concentration of the unlabeled 3-Oxotetracosapentaenoyl-CoA.

  • Determine the IC50 value for the standard and each analog from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity for each analog using the formula mentioned previously.[2]

Visualizing Experimental Workflow and Logical Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection and Analysis A Coat Plate with 3-Oxotetracosapentaenoyl-CoA-BSA Conjugate B Block Non-Specific Sites A->B E Add Mixture to Coated Plate C Prepare Serial Dilutions of Analogs and Standard D Incubate Antibody with Analogs/Standard C->D D->E F Add Secondary Antibody (HRP) E->F G Add Substrate (TMB) F->G H Measure Absorbance G->H I Calculate IC50 and % Cross-Reactivity H->I

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

G cluster_0 High Specificity cluster_1 High Cross-Reactivity A Antibody B Target Antigen (3-Oxotetracosapentaenoyl-CoA) A->B Strong Binding C Analog A->C Weak or No Binding D Antibody E Target Antigen (3-Oxotetracosapentaenoyl-CoA) D->E Strong Binding F Analog D->F Significant Binding

Caption: Conceptual diagram of antibody specificity versus cross-reactivity.

References

A Comparative Guide to the Functional Differences Between Unsaturated Acyl-CoA Isomers in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of unsaturated fatty acids is a cornerstone of cellular bioenergetics and signaling. The geometric configuration of double bonds within these molecules—specifically, the distinction between cis and trans isomers—dictates their metabolic fate and functional roles. This guide provides a detailed comparison of the functional differences between cis and trans unsaturated acyl-CoA isomers, focusing on their differential processing during β-oxidation. We present supporting experimental data, detailed protocols for enzymatic assays, and visual diagrams of the pertinent biochemical pathways.

Introduction: The Metabolic Challenge of Unsaturation

The mitochondrial β-oxidation spiral is primarily adapted for the degradation of saturated fatty acids. The introduction of double bonds in unsaturated fatty acyl-CoAs necessitates the action of auxiliary enzymes to reconfigure the molecule for processing by the core β-oxidation machinery. The stereochemistry of these double bonds is a critical determinant of which auxiliary enzymes are required. Naturally occurring unsaturated fatty acids predominantly contain cis double bonds, which pose a metabolic challenge that is not typically encountered with their trans counterparts.

Divergent Metabolic Pathways of Cis and Trans Isomers

The metabolic pathways of cis and trans acyl-CoA isomers diverge significantly. While acyl-CoAs with trans double bonds at even-numbered positions can often be directly processed by the standard β-oxidation enzymes, cis isomers require enzymatic isomerization.

  • Trans Isomers: Acyl-CoAs containing a trans-Δ² double bond are standard intermediates in β-oxidation and can be directly hydrated by enoyl-CoA hydratase.

  • Cis Isomers: When β-oxidation of a fatty acid with a cis double bond proceeds, an intermediate with a cis-Δ³ or cis-Δ⁴ double bond is formed. These are not substrates for enoyl-CoA hydratase. The enzyme Δ³,Δ²-enoyl-CoA isomerase is essential for converting a cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, which can then re-enter the β-oxidation spiral.[1][2] For polyunsaturated fatty acids with cis double bonds at even positions, an additional enzyme, 2,4-dienoyl-CoA reductase , is required.[3]

This enzymatic requirement underscores a fundamental functional difference: the catabolism of cis-unsaturated fatty acids is dependent on a broader enzymatic toolkit than that of their trans isomers.

Data Presentation: Comparative Enzyme Kinetics

The efficiency with which enoyl-CoA isomerase processes different substrates highlights the functional distinctions at a molecular level. The following table summarizes representative kinetic parameters for enoyl-CoA isomerase from rat liver, illustrating its activity on a relevant substrate.

IsoformOrganismSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Specific Activity (U/mg)Reference
Recombinant Δ³,Δ²-enoyl-CoA isomeraseRat (Liver)Not Specified81292201[4]

Note: Specific kinetic data for a wide range of cis and trans isomers are dispersed throughout the literature. The provided data serves as an example of the enzyme's efficiency. A lower K_m_ value indicates a higher affinity for the substrate, while a higher V_max_ indicates a faster reaction rate.

Experimental Protocols

Accurate characterization of the functional differences between acyl-CoA isomers relies on robust enzymatic assays. Here, we provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of enoyl-CoA isomerase.

Protocol: Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This method measures the increase in absorbance resulting from the formation of the conjugated double bond system in the trans-2-enoyl-CoA product.[5]

Materials:

  • Purified enoyl-CoA isomerase

  • cis-Δ³-enoyl-CoA substrate (e.g., cis-3-hexenoyl-CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer capable of reading UV wavelengths (e.g., 263 nm)

Procedure:

  • Assay Preparation: Prepare a stock solution of the cis-Δ³-enoyl-CoA substrate in the assay buffer. The optimal concentration should be determined empirically but typically ranges from 10-100 µM. Prepare serial dilutions of the purified enoyl-CoA isomerase in the assay buffer.

  • Reaction Setup: In a cuvette, combine the assay buffer and the substrate solution. Allow the mixture to equilibrate to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Add a known amount of the diluted enoyl-CoA isomerase to the cuvette to start the reaction. Mix gently.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at the wavelength of maximum absorbance for the trans-2-enoyl-CoA product (typically around 263 nm).[4] Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes, ensuring the measurement is taken during the initial linear phase of the reaction.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [Enzyme]) Where:

      • ΔA/min is the initial rate of absorbance change.

      • ε is the molar extinction coefficient of the trans-2-enoyl-CoA product at the monitoring wavelength (a value in the range of 6,000 - 8,000 M⁻¹cm⁻¹ can be used as an estimate).[4][5]

      • l is the path length of the cuvette (in cm).

      • [Enzyme] is the concentration of the enzyme in mg/mL.

Mandatory Visualization

The following diagrams illustrate the β-oxidation pathway for unsaturated fatty acids and a typical experimental workflow.

Beta_Oxidation_Pathway cluster_beta_oxidation β-Oxidation of Unsaturated Fatty Acids Unsaturated_Acyl_CoA cis-Δ³-Unsaturated Acyl-CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Unsaturated_Acyl_CoA->Enoyl_CoA_Isomerase Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Experimental_Workflow cluster_workflow Workflow for Comparing Enzyme Kinetics Prepare_Reagents 1. Prepare Substrate and Enzyme Dilutions Setup_Reaction 2. Set up Reaction in Cuvette (Buffer + Substrate) Prepare_Reagents->Setup_Reaction Equilibrate 3. Equilibrate to Assay Temperature Setup_Reaction->Equilibrate Initiate_Reaction 4. Initiate Reaction with Enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance 5. Monitor Absorbance Change (e.g., at 263 nm) Initiate_Reaction->Monitor_Absorbance Analyze_Data 6. Calculate Initial Velocity (V₀) Monitor_Absorbance->Analyze_Data Determine_Kinetics 7. Determine K_m_ and V_max_ (Vary Substrate Concentration) Analyze_Data->Determine_Kinetics

References

Navigating the Metabolic Crossroads: A Literature Review of 3-Oxotetracosapentaenoyl-CoA and its Role in Very-Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

The Central Role of 3-Oxoacyl-CoAs in Fatty Acid Metabolism

3-Oxoacyl-CoAs are critical intermediates in both the synthesis and degradation of fatty acids. In the catabolic process of beta-oxidation, they are formed in the third step, preceding the thiolytic cleavage that shortens the fatty acid chain by two carbons. Conversely, in the anabolic process of fatty acid elongation, 3-oxoacyl-CoAs are generated in the first condensation step.

Given its structure as a 24-carbon chain with five double bonds and a keto group at the beta-position, 3-Oxotetracosapentaenoyl-CoA is an intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLCPUFAs). Due to their length, the metabolism of these fatty acids primarily occurs in peroxisomes.[1][2]

Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

The breakdown of VLCFAs, including those that would produce 3-Oxotetracosapentaenoyl-CoA as an intermediate, takes place in the peroxisomes because the mitochondrial beta-oxidation machinery is not equipped to handle these long acyl chains.[3] The peroxisomal pathway involves a series of enzymatic reactions that parallel mitochondrial beta-oxidation but are carried out by a distinct set of enzymes.

The key steps in peroxisomal beta-oxidation are:

  • Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the alpha and beta carbons of the acyl-CoA, producing an enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon, forming a 3-hydroxyacyl-CoA.

  • Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding the 3-oxoacyl-CoA intermediate (e.g., 3-Oxotetracosapentaenoyl-CoA).

  • Thiolytic Cleavage: 3-Ketoacyl-CoA thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[4]

This cycle repeats until the fatty acid is shortened to a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation.[1]

Fatty Acid Elongation and the Formation of 3-Oxoacyl-CoAs

In the synthesis of VLCFAs, the elongation cycle involves four sequential reactions that are essentially the reverse of beta-oxidation, although catalyzed by a different set of enzymes.[5]

  • Condensation: The rate-limiting step, catalyzed by fatty acid elongase, condenses an acyl-CoA with malonyl-CoA to produce a 3-ketoacyl-CoA (e.g., 3-Oxotetracosapentaenoyl-CoA).[5]

  • Reduction: 3-Ketoacyl-CoA reductase reduces the keto group to a hydroxyl group, forming a 3-hydroxyacyl-CoA.[5]

  • Dehydration: 3-Hydroxyacyl-CoA dehydratase removes a water molecule to create a double bond, resulting in an enoyl-CoA.[5]

  • Reduction: Enoyl-CoA reductase reduces the double bond to complete the elongation cycle, yielding a fatty acyl-CoA that is two carbons longer.[6]

Comparative Data on 3-Oxoacyl-CoA Intermediates

Direct comparative data for 3-Oxotetracosapentaenoyl-CoA is not available in the current body of scientific literature. To provide a framework for comparison, the following table summarizes general information on related 3-oxoacyl-CoA molecules of varying chain lengths. This information is collated from metabolic databases and general literature on fatty acid metabolism.

Property3-Oxobutyryl-CoA3-Oxohexanoyl-CoA3-Oxopalmitoyl-CoA3-Oxotetracosanoyl-CoA (Saturated Analogue)
Molecular Formula C25H40N7O18P3SC27H44N7O18P3SC37H64N7O18P3SC45H80N7O18P3S
Pathway Involvement Ketone body metabolism, Mitochondrial beta-oxidationMitochondrial beta-oxidationMitochondrial & Peroxisomal beta-oxidationPeroxisomal beta-oxidation, Fatty acid elongation
Primary Location MitochondriaMitochondriaMitochondria & PeroxisomesPeroxisomes & Endoplasmic Reticulum
Key Enzymes Acetoacetyl-CoA thiolaseMedium-chain 3-ketoacyl-CoA thiolaseLong-chain 3-ketoacyl-CoA thiolaseVery-long-chain 3-ketoacyl-CoA thiolase, Fatty acid elongases

Experimental Protocols for Studying 3-Oxoacyl-CoA Metabolism

While specific protocols for 3-Oxotetracosapentaenoyl-CoA are not published, the following methodologies are standardly employed to investigate the metabolism of 3-oxoacyl-CoAs and very-long-chain fatty acids.

Enzyme Assays
  • Spectrophotometric Assays: The activity of dehydrogenases involved in the formation and reduction of 3-oxoacyl-CoAs can be monitored by measuring the change in absorbance of NAD(P)H at 340 nm.

  • Radiochemical Assays: Using radiolabeled substrates (e.g., [14C]-malonyl-CoA or a [14C]-fatty acyl-CoA), the formation of radiolabeled products can be quantified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.

Mass Spectrometry-Based Metabolomics
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the identification and quantification of acyl-CoA species, including 3-oxoacyl-CoAs, in biological samples. Tandem mass spectrometry (MS/MS) can be used for structural confirmation.

Cell Culture and In Vitro Reconstitution Systems
  • Fibroblast Studies: Cultured skin fibroblasts from patients with suspected metabolic disorders are often used to study fatty acid oxidation defects. Cells are incubated with stable isotope-labeled fatty acids, and the metabolic intermediates are analyzed by mass spectrometry.

  • Isolated Organelles: Peroxisomes and mitochondria can be isolated from tissues (e.g., rat liver) to study the metabolism of specific substrates in a controlled environment.

  • Recombinant Enzymes: The genes encoding the enzymes of interest can be cloned and expressed in systems like E. coli or yeast. The purified recombinant enzymes can then be used for detailed kinetic studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of 3-Oxotetracosapentaenoyl-CoA and a general workflow for its potential study.

Peroxisomal_Beta_Oxidation VLC_PUFA_CoA Very-Long-Chain Polyunsaturated Acyl-CoA Enoyl_CoA Enoyl-CoA VLC_PUFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxotetracosapentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal Beta-Oxidation Pathway

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA Oxoacyl_CoA 3-Oxotetracosapentaenoyl-CoA Acyl_CoA->Oxoacyl_CoA Fatty Acid Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Oxoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Oxoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase Enoyl_CoA Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase Elongated_Acyl_CoA Elongated Acyl-CoA Enoyl_CoA->Elongated_Acyl_CoA Enoyl-CoA Reductase

Caption: Very-Long-Chain Fatty Acid Elongation Pathway

Experimental_Workflow Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Acyl-CoA Extraction Sample->Extraction Enzyme_Assay Enzyme Activity Assays Sample->Enzyme_Assay LC_MS LC-MS/MS Analysis Extraction->LC_MS Identification Identification of 3-Oxotetracosapentaenoyl-CoA LC_MS->Identification Quantification Quantification Identification->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: Experimental Workflow for Studying 3-Oxoacyl-CoAs

Conclusion and Future Directions

While 3-Oxotetracosapentaenoyl-CoA is a predicted and necessary intermediate in the metabolism of very-long-chain polyunsaturated fatty acids, there is a clear gap in the literature regarding its specific biochemical characterization. The pathways of peroxisomal beta-oxidation and fatty acid elongation provide a solid theoretical framework for its formation and degradation. Future research, employing advanced mass spectrometry techniques and in vitro enzymatic studies, is required to isolate, identify, and quantify this molecule in biological systems. Such studies would be invaluable for a more complete understanding of VLCFA metabolism and its potential role in health and disease.

References

A Comparative Guide to the Analysis of 3-Oxotetracosapentaenoyl-CoA Levels in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific quantitative data for 3-Oxotetracosapentaenoyl-CoA is not available, the methodologies described herein are based on established techniques for the quantification of other long-chain and very-long-chain acyl-CoAs.[1][2][3] These methods, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the sensitivity and specificity required for the analysis of low-abundance acyl-CoA species.[1][4][5][6]

Hypothetical Comparative Data of 3-Oxotetracosapentaenoyl-CoA Levels

The following table represents a hypothetical dataset to illustrate how the results of a comparative analysis of 3-Oxotetracosapentaenoyl-CoA levels in different tissues could be presented. The values are for illustrative purposes only and are not derived from actual experimental data.

TissueMean Concentration (pmol/mg tissue)Standard Deviation
Liver1.250.15
Heart0.780.09
Skeletal Muscle0.450.05
Brain0.920.11
Adipose Tissue0.610.07

Experimental Protocols

The accurate quantification of acyl-CoAs from biological tissues is challenging due to their low abundance and susceptibility to degradation.[7] The following protocol is a composite of established methods for the extraction and quantification of long-chain acyl-CoAs and would be applicable for the analysis of 3-Oxotetracosapentaenoyl-CoA.[1][2][3][8]

1. Tissue Collection and Metabolic Quenching

To preserve the in vivo acyl-CoA profile, it is critical to halt all enzymatic activity immediately upon tissue collection.

  • Procedure:

    • Excise the tissue of interest from the experimental animal as rapidly as possible.

    • Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.

    • Store the frozen tissue at -80°C until further processing.

2. Sample Preparation and Extraction

This procedure should be performed on ice to minimize degradation of acyl-CoAs.

  • Materials:

    • Liquid nitrogen

    • Pre-chilled mortar and pestle

    • Ice-cold extraction solvent (e.g., 80% methanol in water or a methanol:chloroform mixture).[8][9]

    • Internal standards (e.g., a commercially available odd-chain or stable isotope-labeled very-long-chain acyl-CoA).

    • Homogenizer

    • Centrifuge

  • Procedure:

    • Weigh the frozen tissue sample (approximately 20-100 mg).[7][8]

    • In a pre-chilled mortar, add a small amount of liquid nitrogen and the frozen tissue. Grind the tissue to a fine powder.[7]

    • Transfer the powdered tissue to a pre-chilled tube.

    • Add a defined volume of ice-cold extraction solvent and the internal standard mixture.[8]

    • Homogenize the sample thoroughly.[8][9]

    • Incubate the homogenate on ice for a specified time (e.g., 10-15 minutes) to ensure complete extraction.

    • Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C for 10-15 minutes to pellet the protein and cellular debris.[9]

    • Carefully collect the supernatant containing the acyl-CoAs.

    • The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.[3][8]

3. LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of acyl-CoAs.[1][2][3][4][5][6]

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • A triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example): [2][3]

    • Column: A C18 reversed-phase column suitable for the separation of hydrophobic molecules.[3]

    • Mobile Phase A: An aqueous solution with a volatile buffer (e.g., ammonium hydroxide or ammonium acetate).[2][3][9]

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.[3][9]

    • Gradient: A gradient elution from a low to a high concentration of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[3]

  • Mass Spectrometric Detection: [1][2][3][8]

    • Ionization Mode: Positive electrospray ionization (ESI+) is often more sensitive for acyl-CoA detection.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of the acyl-CoA) and a specific fragment ion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[3][8]

    • Quantification: The concentration of 3-Oxotetracosapentaenoyl-CoA in the sample is determined by comparing its peak area to that of the known concentration of the internal standard.

Visualizations

Diagram 1: Experimental Workflow for Acyl-CoA Analysis

Caption: A generalized workflow for the analysis of acyl-CoAs from tissue samples.

Diagram 2: Peroxisomal Beta-Oxidation Pathway

G Fatty_Acyl_CoA Very-Long-Chain Fatty Acyl-CoA Enoyl_CoA 2-trans-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase

Caption: A simplified diagram of the peroxisomal beta-oxidation of very-long-chain fatty acids.

References

Validating the Mechanism of Action of 3-Oxotetracosapentaenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 3-Oxotetracosapentaenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. By contrasting its processing with a well-characterized counterpart from mitochondrial β-oxidation, 3-Oxopalmitoyl-CoA, this document aims to elucidate the distinct enzymatic frameworks governing the metabolism of these critical molecules.

Introduction

Fatty acid β-oxidation is a fundamental metabolic process for energy production. While mitochondria are the primary site for the degradation of short, medium, and long-chain fatty acids, peroxisomes are essential for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids. 3-Oxotetracosapentaenoyl-CoA emerges as a critical, albeit transient, intermediate in the peroxisomal β-oxidation of tetracosapentaenoic acid (a 24-carbon fatty acid with five double bonds). Its efficient catabolism is vital for maintaining lipid homeostasis, and dysregulation of this pathway is associated with severe metabolic disorders.

This guide compares the enzymatic processing of 3-Oxotetracosapentaenoyl-CoA in peroxisomes with that of 3-Oxopalmitoyl-CoA, an analogous intermediate derived from the mitochondrial β-oxidation of the saturated long-chain fatty acid, palmitic acid. This comparison will highlight the key differences in enzyme machinery, substrate specificity, and reaction kinetics between these two crucial metabolic pathways.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental approaches for validating the mechanism of action of 3-Oxotetracosapentaenoyl-CoA, the following diagrams are provided.

Peroxisomal_vs_Mitochondrial_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion p_vlcfa Very-Long-Chain Fatty Acyl-CoA (e.g., C24:5-CoA) p_enoyl trans-2-Enoyl-CoA p_vlcfa->p_enoyl Acyl-CoA Oxidase (ACOX1) p_hydroxy 3-Hydroxyacyl-CoA p_enoyl->p_hydroxy Multifunctional Enzyme 2 (MFE-2, Hydratase) p_oxo 3-Oxotetracosapentaenoyl-CoA p_hydroxy->p_oxo Multifunctional Enzyme 2 (MFE-2, Dehydrogenase) p_shortened Shortened Acyl-CoA p_oxo->p_shortened 3-Ketoacyl-CoA Thiolase (ACAA1) p_acetyl Acetyl-CoA p_oxo->p_acetyl m_lcfa Long-Chain Fatty Acyl-CoA (e.g., C16:0-CoA) m_enoyl trans-2-Enoyl-CoA m_lcfa->m_enoyl Acyl-CoA Dehydrogenase (VLCAD) m_hydroxy L-3-Hydroxyacyl-CoA m_enoyl->m_hydroxy Mitochondrial Trifunctional Protein (TFP, Hydratase) m_oxo 3-Oxopalmitoyl-CoA m_hydroxy->m_oxo Mitochondrial Trifunctional Protein (TFP, Dehydrogenase) m_shortened Shortened Acyl-CoA m_oxo->m_shortened 3-Ketoacyl-CoA Thiolase (ACAA2) m_acetyl Acetyl-CoA m_oxo->m_acetyl

Figure 1. Comparison of Peroxisomal and Mitochondrial β-Oxidation Pathways.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Activity Assays cluster_data Data Analysis tissue Tissue Homogenate (e.g., Liver) subcellular Subcellular Fractionation (Peroxisomes vs. Mitochondria) tissue->subcellular purification Protein Purification subcellular->purification recombinant Recombinant Protein Expression (MFE-2, ACAA1, TFP, ACAA2) recombinant->purification dehydrogenase_assay 3-Hydroxyacyl-CoA Dehydrogenase Assay (Spectrophotometric, NAD+ reduction) purification->dehydrogenase_assay thiolase_assay 3-Ketoacyl-CoA Thiolase Assay (Spectrophotometric, DTNB or direct) purification->thiolase_assay kinetics Determination of Kinetic Parameters (Km, kcat) dehydrogenase_assay->kinetics thiolase_assay->kinetics comparison Comparative Analysis kinetics->comparison

Figure 2. General Experimental Workflow for Enzyme Characterization.

Data Presentation

The following tables summarize the key enzymes and their known kinetic parameters for the metabolism of 3-oxoacyl-CoA intermediates in human peroxisomes and mitochondria. It is important to note that specific kinetic data for human peroxisomal enzymes with 3-Oxotetracosapentaenoyl-CoA as a substrate is limited in the current literature. The data presented for peroxisomal enzymes are based on studies with related long-chain substrates and may not fully reflect the kinetics with the specific polyunsaturated substrate.

Table 1: Comparison of Enzymes Acting on 3-Oxoacyl-CoA Intermediates

FeaturePeroxisomal Pathway (Target: 3-Oxotetracosapentaenoyl-CoA)Mitochondrial Pathway (Alternative: 3-Oxopalmitoyl-CoA)
Location PeroxisomeMitochondrion
Key Enzymes - Multifunctional Enzyme Type 2 (MFE-2) - 3-Ketoacyl-CoA Thiolase (ACAA1)- Mitochondrial Trifunctional Protein (TFP) - 3-Ketoacyl-CoA Thiolase (ACAA2)
Enzyme Complex Separate soluble enzymesTFP is a multienzyme complex associated with the inner mitochondrial membrane.
Substrate Specificity Very-long-chain and branched-chain acyl-CoAsPrimarily long-chain acyl-CoAs

Table 2: Quantitative Comparison of Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)
Human Peroxisomal MFE-2 (Dehydrogenase activity) (3R)-hydroxyacyl-CoA (long-chain)Data not readily available for C24:5 substrateData not readily available
Human Peroxisomal Thiolase (ACAA1) 3-oxo-(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoAData not readily availableData not readily available
Human Mitochondrial Trifunctional Protein (Dehydrogenase activity) 3-ketopalmitoyl-CoAData not readily availableData not readily available
Human Mitochondrial Thiolase (ACAA2) Acetoacetyl-CoA9.2[1][2]14.8[1][2]
Octanoyl-CoA35[1]Data not readily available

Note: The kinetic parameters for ACAA2 with its preferred shorter-chain substrates are provided for a general comparison of enzyme efficiency. The affinity and turnover rate for the long-chain 3-oxopalmitoyl-CoA within the TFP complex are expected to differ.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols can be adapted for the specific substrates and enzymes of interest.

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. This assay can be performed in the forward (oxidation of 3-hydroxyacyl-CoA) or reverse (reduction of 3-ketoacyl-CoA) direction. The reverse reaction is often more convenient due to the commercial availability of substrates like acetoacetyl-CoA.

Materials:

  • 100 mM Potassium Phosphate Buffer (pH 7.3)

  • 10 mM NADH solution (prepare fresh)

  • 10 mM 3-ketoacyl-CoA substrate (e.g., 3-Oxopalmitoyl-CoA or a suitable analog for the peroxisomal enzyme) stock solution

  • Purified enzyme preparation (MFE-2 or TFP)

  • UV-Vis Spectrophotometer

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing:

    • 880 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 100 µL of 10 mM NADH solution

  • Equilibrate the mixture to 37°C for 5 minutes in the spectrophotometer.

  • Initiate the reaction by adding 20 µL of the 3-ketoacyl-CoA substrate stock solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by thiolase produces a shortened acyl-CoA and acetyl-CoA, with the consumption of Coenzyme A (CoA-SH). The production of the free thiol group of the resulting acyl-CoA can be measured using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow-colored compound that absorbs at 412 nm.

Materials:

  • 100 mM Tris-HCl buffer (pH 8.1)

  • 10 mM 3-ketoacyl-CoA substrate (e.g., 3-Oxotetracosapentaenoyl-CoA or 3-Oxopalmitoyl-CoA) stock solution

  • 10 mM Coenzyme A (CoA) solution

  • 10 mM DTNB solution in reaction buffer

  • Purified enzyme preparation (ACAA1 or ACAA2)

  • Visible Spectrophotometer or microplate reader

Procedure:

  • In a microplate well or cuvette, prepare a reaction mixture containing:

    • Tris-HCl buffer to the final desired volume

    • 3-ketoacyl-CoA substrate to a final concentration of 50-100 µM

    • DTNB to a final concentration of 0.1 mM

  • Equilibrate the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding the purified thiolase enzyme.

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • The rate of the reaction is proportional to the increase in absorbance. The concentration of the product can be calculated using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at 412 nm).

Conclusion

The validation of the mechanism of action of 3-Oxotetracosapentaenoyl-CoA requires a detailed understanding of the peroxisomal β-oxidation pathway and its key enzymatic players. By comparing this pathway to the well-established mitochondrial β-oxidation of long-chain fatty acids, significant differences in enzyme structure, substrate specificity, and cellular localization become apparent. While quantitative kinetic data for the human peroxisomal enzymes with very-long-chain polyunsaturated substrates remains an area for further investigation, the provided experimental protocols offer a robust framework for characterizing these enzymes. A deeper understanding of these pathways is crucial for the development of therapeutic strategies for metabolic disorders linked to defects in fatty acid oxidation.

References

A Researcher's Guide to Enhancing Reproducibility in Experiments with (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism, crucial for understanding numerous physiological and pathological states, relies on the reproducibility of experimental findings. (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA, a key intermediate in the β-oxidation of very-long-chain polyunsaturated fatty acids, presents unique challenges in ensuring experimental consistency. This guide provides a comparative overview of methodologies, highlights critical factors influencing reproducibility, and offers detailed protocols to support robust and reliable research.

Factors Influencing Experimental Reproducibility

The reproducibility of in vitro experiments involving fatty acyl-CoAs is contingent on several key factors. Careful control of these variables is paramount for generating reliable and comparable data.

FactorImpact on ReproducibilityRecommendations for Standardization
Substrate Purity and Stability Impurities or degradation of the acyl-CoA ester can lead to inconsistent enzyme kinetics and artifactual results. Polyunsaturated acyl-CoAs are particularly susceptible to oxidation.Synthesize and purify the acyl-CoA with high precision. Verify purity via HPLC and mass spectrometry. Store in small aliquots at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. Fatty acyl-CoAs are not stable and should ideally be used the same day they are prepared[1].
Enzyme Source and Activity The source of the enzyme (e.g., tissue homogenates, isolated mitochondria, recombinant proteins) and its specific activity can vary significantly between preparations, affecting reaction rates.[2][3]Use a consistent and well-characterized enzyme source. For recombinant enzymes, ensure consistent expression and purification protocols. For tissue preparations, standardize the isolation procedure and measure total protein concentration and specific activity for each batch.
Cofactor Concentrations The concentrations of essential cofactors such as NAD+, FAD, and Coenzyme A can be rate-limiting and influence the overall pathway flux. Supraphysiological levels can mask regulatory mechanisms.[3]Optimize and maintain consistent cofactor concentrations across all experiments. Be aware that high concentrations of acetyl-CoA relative to Coenzyme A can cause feedback inhibition.[4]
Assay Methodology Different assay techniques (e.g., spectrophotometric, radiometric, fluorescent) have varying sensitivities, specificities, and potential for interference, making direct comparison of results challenging.[5][6][7][8]Clearly define and consistently apply the chosen assay protocol. When comparing data, be mindful of the inherent differences between methodologies.
Reaction Conditions Minor variations in pH, temperature, and incubation time can significantly alter enzyme activity and reaction outcomes.Strictly control all reaction parameters. Use calibrated equipment and ensure uniform conditions for all samples being compared.

Synthesis of this compound

cluster_synthesis Synthesis Workflow start Start with (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoic acid nhs_ester Formation of N-hydroxysuccinimide (NHS) ester start->nhs_ester coA_reaction Reaction with Coenzyme A (trilithium salt) nhs_ester->coA_reaction purification Purification by Reverse-Phase HPLC coA_reaction->purification verification Purity and Identity Verification (Mass Spectrometry, NMR) purification->verification end_product Pure this compound verification->end_product

Caption: Synthesis of the target acyl-CoA.

Experimental Protocol: Synthesis via N-hydroxysuccinimide Ester
  • Activation of the Fatty Acid : The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide) in an anhydrous organic solvent (e.g., dichloromethane) to form the NHS ester.

  • Acylation of Coenzyme A : The purified NHS ester is then reacted with the trilithium salt of Coenzyme A in an aqueous buffer solution (pH ~8.0). The low solubility of CoASH in many organic solvents makes this a critical step to control.[10]

  • Purification : The resulting acyl-CoA is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • Verification : The identity and purity of the final product are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Enzymatic Assay Methodologies

The choice of assay for measuring the activity of enzymes involved in the β-oxidation of this compound is critical. Below is a comparison of common methodologies.

Assay TypePrincipleAdvantagesDisadvantagesBest Suited For
Spectrophotometric Measures the change in absorbance of a chromogenic substrate or product. For dehydrogenases, this often involves monitoring the change in NADH or FADH2 absorbance at 340 nm.Simple, cost-effective, and allows for continuous monitoring of enzyme activity.Can have lower sensitivity and be prone to interference from other components in the sample that absorb at the same wavelength.Routine enzyme kinetics and inhibitor screening.
Radiometric Uses a radiolabeled substrate (e.g., with ³H or ¹⁴C). The product is separated from the unreacted substrate, and its radioactivity is quantified.[3][5]High sensitivity and specificity. Allows for the analysis of small sample sizes, including patient biopsies.[5]Requires handling of radioactive materials and specialized equipment. Often involves laborious separation steps.[7]Measuring enzyme activity in complex biological samples and for high-sensitivity applications.
Fluorescent Employs a fluorogenic substrate or a coupled enzymatic reaction that produces a fluorescent product.[1][6]High sensitivity, often exceeding that of spectrophotometric assays. Amenable to high-throughput screening formats.[1]Can be susceptible to quenching and autofluorescence from sample components. Fluorescently labeled substrates may have altered kinetics compared to their native counterparts.High-throughput screening and sensitive detection of enzyme activity.

Experimental Protocols for Key Enzymes in β-Oxidation

The metabolism of this compound involves a cascade of enzymatic reactions. The following are generalized protocols that can be adapted for this specific substrate.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)

This assay measures the second dehydrogenation step in the β-oxidation cycle.

cluster_hadh_assay HADH Assay Workflow prep_reagents Prepare reaction buffer (e.g., Tris-HCl, pH 7.5) with NAD+ add_enzyme Add enzyme source (e.g., mitochondrial extract) prep_reagents->add_enzyme pre_incubate Pre-incubate at constant temperature (e.g., 37°C) add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding substrate ((6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA) pre_incubate->initiate_reaction monitor_absorbance Monitor increase in absorbance at 340 nm (NADH formation) initiate_reaction->monitor_absorbance calculate_activity Calculate enzyme activity monitor_absorbance->calculate_activity

Caption: Spectrophotometric assay for HADH.

Protocol:

  • Reaction Mixture Preparation : In a cuvette, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing NAD+.

  • Enzyme Addition : Add the enzyme-containing sample (e.g., purified enzyme or mitochondrial lysate).

  • Equilibration : Incubate the mixture at a constant temperature (e.g., 37°C) for several minutes to allow for temperature equilibration.

  • Reaction Initiation : Initiate the reaction by adding the substrate, (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapenta-6,9,12,15,18-enoyl-CoA (the precursor to the target compound).

  • Measurement : Immediately monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, using a spectrophotometer.

  • Calculation : Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.

3-Ketoacyl-CoA Thiolase (KAT) Activity Assay (Spectrophotometric)

This assay measures the final step of the β-oxidation cycle.

Protocol:

  • Reaction Mixture Preparation : In a cuvette, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing Coenzyme A and MgCl₂.

  • Enzyme Addition : Add the enzyme-containing sample.

  • Equilibration : Incubate at a constant temperature (e.g., 30°C).

  • Reaction Initiation : Start the reaction by adding the substrate, this compound.

  • Measurement : Monitor the decrease in absorbance at a wavelength where the 3-ketoacyl-CoA has a characteristic absorbance (e.g., around 303 nm), due to the cleavage of the thioester bond.

  • Calculation : Determine the enzyme activity from the rate of substrate consumption.

Signaling Pathway Context: Mitochondrial β-Oxidation

The metabolism of this compound is an integral part of the mitochondrial fatty acid β-oxidation pathway. Understanding its position in this pathway is crucial for interpreting experimental results.

cluster_beta_oxidation Mitochondrial β-Oxidation of Polyunsaturated Fatty Acids acyl_coa (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA dehydrogenation1 Acyl-CoA Dehydrogenase (VLCAD) acyl_coa->dehydrogenation1 enoyl_coa 2-Enoyl-CoA dehydrogenation1->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration hydroxyacyl_coa 3-Hydroxyacyl-CoA hydration->hydroxyacyl_coa dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) hydroxyacyl_coa->dehydrogenation2 ketoacyl_coa This compound dehydrogenation2->ketoacyl_coa thiolysis 3-Ketoacyl-CoA Thiolase (L-KAT) ketoacyl_coa->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolysis->shorter_acyl_coa

Caption: The role of the target compound in β-oxidation.

This guide underscores the necessity of meticulous experimental design and execution to ensure the reproducibility of research involving this compound. By standardizing substrate synthesis, carefully selecting and implementing assay methodologies, and controlling for key variables, researchers can enhance the reliability and impact of their findings in the field of lipid metabolism.

References

Safety Operating Guide

Navigating the Disposal of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before proceeding with disposal, ensure that all personnel handling the compound are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA should be treated as a hazardous chemical waste stream. Adherence to institutional and local regulations for hazardous waste management is mandatory.

  • Waste Minimization : Before beginning experimental work, plan to minimize the generation of waste. This can be achieved by ordering the smallest necessary quantities and reducing the scale of experiments where possible.[1]

  • Segregation : Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled waste container. Incompatible chemical wastes should always be stored separately.[2][3]

  • Container Selection : Use a clean, leak-proof container made of a material compatible with the compound. Plastic containers are often preferred for their durability.[1][2] The container must have a secure, tight-fitting lid.[2] Do not overfill the container; a good rule of thumb is to fill it to no more than three-quarters of its capacity to allow for expansion.[2]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • Any known hazards (e.g., toxic, irritant). In the absence of specific data, it is prudent to list potential hazards associated with this class of compounds.

    • The date when the first waste was added to the container.[4]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area should be at or near the point of generation.[1] Ensure secondary containment, such as a tray, is used to capture any potential leaks.[2]

  • Disposal Request : Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1] Do not attempt to dispose of this chemical down the drain or in the general trash.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and paper towels, should also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled container for solid chemical waste.

Quantitative Data Summary

For laboratory safety and compliance, it is crucial to adhere to the established limits for hazardous waste accumulation.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA 55 gallons[1]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[1]
Maximum Storage Time in SAA (partially filled) 12 months[1]
Container Fill Level Not more than 3/4 full[2]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Step 1: Don PPE (Goggles, Lab Coat, Gloves) B Step 2: Handle Compound in Chemical Fume Hood A->B C Step 3: Segregate Waste into a Dedicated, Compatible Container B->C D Step 4: Securely Cap and Label Container with 'Hazardous Waste' and Chemical Name C->D E Step 5: Store in Designated Satellite Accumulation Area (SAA) D->E F Step 6: Arrange for Pickup by EHS or Licensed Contractor E->F G Step 7: Professional Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended. The following guidelines are based on best practices for handling similar acyl-CoA compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or equivalent standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] It is important to inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fully buttoned to provide a barrier against accidental splashes.
Respiratory Protection Respirator (if applicable)If handling the substance in a solid form outside of a ventilated enclosure or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Engineering Controls:

  • When handling the solid form of this compound, all work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.

Weighing and Solution Preparation:

  • Weighing of the solid material should be performed in a ventilated enclosure.

  • When dissolving the compound, the solvent should be added slowly to the solid to prevent the generation of dust or aerosols.

General Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Unsaturated acyl-CoAs can be sensitive to oxidation. For optimal stability, it is advisable to handle them under an inert atmosphere, such as in a glove box. If a glove box is not available, purging the container with an inert gas like argon or nitrogen before sealing is a good alternative.

  • To minimize thermal degradation, it is recommended to work quickly and keep all materials on ice during preparation and handling.

  • To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of solutions.

Storage:

  • For long-term stability, this compound should be stored at -20°C.

  • The compound should be kept in a tightly sealed, light-resistant container.

Disposal Plan

As the specific hazards of this compound are not fully characterized, all waste containing this compound should be treated as hazardous chemical waste.

Waste Collection:

  • All solid waste, including contaminated gloves, absorbent paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid waste, including unused solutions, should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • All waste must be disposed of through a licensed hazardous waste disposal service.[2][3]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Storage cluster_disposal Disposal start Start: Don appropriate PPE weigh Weigh solid in ventilated enclosure start->weigh dissolve Dissolve in solvent in fume hood weigh->dissolve experiment Conduct experiment (on ice if necessary) dissolve->experiment aliquot Prepare single-use aliquots for storage experiment->aliquot collect_solid Collect solid waste in labeled hazardous waste bag experiment->collect_solid collect_liquid Collect liquid waste in labeled hazardous waste container experiment->collect_liquid store Store at -20°C in a sealed, light-resistant container aliquot->store ehs_pickup Arrange for EHS hazardous waste pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup end End: Properly disposed ehs_pickup->end

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA
Reactant of Route 2
(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

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